molecular formula C8H7N3O B3029558 6-Aminoquinoxalin-2(1H)-one CAS No. 69904-06-9

6-Aminoquinoxalin-2(1H)-one

Cat. No.: B3029558
CAS No.: 69904-06-9
M. Wt: 161.16
InChI Key: GCTMBEAVSLUTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminoquinoxalin-2(1H)-one (CAS 69904-06-9) is a quinoxaline derivative serving as a key synthetic intermediate for novel anticancer agents . This compound is a building block for Schiff's base molecules that have demonstrated promising in vitro activity against colorectal cancer (CRC) cell lines, such as HCT-116 and LoVo . Research indicates that derivatives of this compound function through multifaceted mechanisms, including acting as enzymatic inhibitors against cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are important effectors in the initiation and development of colorectal cancer . The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, which also include antimicrobial and anti-inflammatory properties . With a molecular formula of C8H7N3O and a molecular weight of 161.16 g/mol , this compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTMBEAVSLUTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669198
Record name 6-Aminoquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69904-06-9
Record name 6-Aminoquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Chemical Identity of 6-Aminoquinoxalin-2(1H)-one: A Technical Guide to its CAS Number and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Precise Chemical Identification

In the landscape of chemical research and drug development, the unique and unambiguous identification of a compound is paramount. The Chemical Abstracts Service (CAS) Registry Number® is the globally recognized standard for defining chemical substances, ensuring clarity and consistency across literature, patents, and regulatory submissions. This guide delves into the specific case of 6-Aminoquinoxalin-2(1H)-one, a molecule of interest within the broader, pharmacologically significant class of quinoxalinones. We will explore the nuances of its CAS number, its relationship to closely related compounds, and the historical and scientific context of the quinoxalinone scaffold.

The Challenge of Identifying this compound

A direct and distinct CAS number for this compound is not readily found in major chemical databases and supplier catalogs. This suggests that the compound may be a less common derivative, potentially synthesized for specific research purposes and not yet widely registered, or it may be indexed under a different nomenclature or as a salt form.

However, the identity of this compound can be clearly understood by examining its structural components and its relationship to well-documented precursors and parent structures. This guide will, therefore, focus on the key identifiable compounds that define the synthesis and chemical neighborhood of this compound.

Key Related Compounds and Their CAS Numbers

To fully grasp the chemical identity of this compound, it is essential to understand the following related compounds:

Compound Name Structure CAS Number Key Role
6-Aminoquinoxaline6298-37-9[1][2][3][4][5]A closely related compound, lacking the carbonyl group at the 2-position. Often a starting material or a reference compound in synthesis.
6-nitro-1H-quinoxalin-2-one25652-34-0[6]The direct nitro precursor to this compound. Its reduction yields the target compound.
2(1H)-Quinoxalinone1196-57-2[7][8]The parent scaffold of the quinoxalinone family, lacking any substitution on the benzene ring.
6-Amino-1,4-dihydroquinoxaline-2,3-dione6973-93-9[9]A related dione derivative, highlighting the structural diversity within this chemical class.

Diagram: Relationship of Key Compounds

G cluster_main This compound cluster_precursor Precursor cluster_related Related Scaffolds Target This compound (CAS Number Not Readily Available) Precursor 6-nitro-1H-quinoxalin-2-one CAS: 25652-34-0 Precursor->Target Reduction Parent 2(1H)-Quinoxalinone CAS: 1196-57-2 Parent->Target Amination at C6 Amine 6-Aminoquinoxaline CAS: 6298-37-9 Amine->Target Oxidation at C2

Caption: Interrelationship of this compound with its precursor and related scaffolds.

Historical Context and Synthesis of the Quinoxalinone Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, has been a subject of scientific inquiry for over a century due to its versatile chemical properties and broad spectrum of biological activities.[10][11] Quinoxaline derivatives are integral to a range of applications, from dyes and pharmaceuticals to materials science.[10][11]

The introduction of a carbonyl group to form the quinoxalin-2(1H)-one scaffold creates a privileged structure in medicinal chemistry.[12][13] These compounds have been investigated for their potential as anticancer, antimicrobial, and antiviral agents, among other therapeutic applications.[12][14]

The synthesis of this compound typically proceeds via the reduction of its nitro precursor, 6-nitro-1H-quinoxalin-2-one (CAS: 25652-34-0).

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the reduction of 6-nitro-1H-quinoxalin-2-one.

Materials:

  • 6-nitro-1H-quinoxalin-2-one (CAS: 25652-34-0)

  • Reducing agent (e.g., Tin(II) chloride, Sodium dithionite, or catalytic hydrogenation with Pd/C)

  • Appropriate solvent (e.g., Ethanol, Acetic acid, or Ethyl acetate)

  • Acid or base for pH adjustment as needed

Procedure (Illustrative example using Tin(II) chloride):

  • Dissolve 6-nitro-1H-quinoxalin-2-one in a suitable solvent such as ethanol.

  • Add an excess of Tin(II) chloride dihydrate to the solution.

  • Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • The product, this compound, will precipitate out of the solution.

  • Filter the solid, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Diagram: Synthetic Pathway

G Start 6-nitro-1H-quinoxalin-2-one (CAS: 25652-34-0) Step1 Reduction (e.g., SnCl2, H2/Pd-C) Start->Step1 Product This compound Step1->Product

Caption: General synthetic route to this compound from its nitro precursor.

The Role of CAS Numbers in Drug Discovery and Development

The precise identification of a chemical entity via its CAS number is critical for several reasons:

  • Unambiguous Communication: It eliminates confusion arising from multiple systematic, proprietary, or common names for the same substance.[1]

  • Literature and Patent Searching: A CAS number serves as a reliable key for comprehensive searches of scientific and patent databases.

  • Regulatory Compliance: Regulatory bodies worldwide use CAS numbers for substance identification in inventories and for safety and environmental regulations.[1]

  • Procurement and Supply Chain Management: It ensures the correct chemical is ordered and handled throughout the supply chain.

While a specific CAS number for this compound remains elusive in public databases, the established CAS numbers for its key precursor and parent scaffold provide the necessary anchor points for researchers to accurately document and communicate their work.

Conclusion and Future Outlook

The case of this compound highlights the dynamic nature of chemical registration. As novel compounds are synthesized and characterized, they enter the CAS REGISTRY® database. For researchers working with this specific molecule, it is crucial to reference the CAS numbers of its precursors and related structures to maintain clarity and scientific rigor. The rich history and diverse biological activities of the quinoxalinone scaffold suggest that derivatives such as this compound will continue to be of significant interest in the pursuit of new therapeutic agents. As research on this compound progresses and is published, it is likely to be assigned a unique CAS number, further solidifying its place in the chemical landscape.

References

physicochemical properties of 6-Aminoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Aminoquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxaline class. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a prominent structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The presence of both an amino group and a lactam (cyclic amide) functionality in this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its synthesis, purification, formulation, and biological activity.

Chemical Structure and Identifiers
  • IUPAC Name: 6-amino-1H-quinoxalin-2-one

  • Molecular Formula: C₈H₇N₃O[3]

  • Molecular Weight: 161.16 g/mol

Caption: Chemical structure of this compound.

Physical Properties
PropertyValueNotes
Melting Point >300 °C (decomposes)Estimated based on the high melting point of the parent compound, quinoxaline-2,3-dione.[3]
Boiling Point Decomposes before boilingExpected based on the high melting point.[3]
Appearance Solid[3]
Solubility Profile

Direct quantitative solubility data for this compound is not extensively available in public literature. However, qualitative assessments and data from analogous compounds suggest it is likely to be poorly soluble in aqueous media and more soluble in polar organic solvents.[2][4]

SolventSolubilityRationale
WaterPoorly solubleThe aromatic core is hydrophobic.
DMSOSolubleA common solvent for many heterocyclic compounds.
Methanol, EthanolSlightly soluble to solubleThe presence of the amino and lactam groups allows for hydrogen bonding.[5]
ChloroformSlightly soluble[5]
Non-polar solvents (e.g., hexane)InsolubleThe polar functional groups limit solubility in non-polar media.

Expert Insight: The poor aqueous solubility is a common challenge for many quinoxaline derivatives and can impact their biological testing and formulation.[6] Structural modifications, such as the introduction of ionizable groups, are often employed to enhance solubility.[6]

Acidity and Basicity (pKa)

The pKa values of this compound are critical for understanding its ionization state at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While experimentally determined pKa values for this specific molecule are not readily found, we can estimate them based on its functional groups.

  • Acidic pKa: The N-H proton in the lactam ring is weakly acidic.

  • Basic pKa: The amino group at the 6-position is basic, as is the pyrazine nitrogen atom.

Expert Insight: The pKa can be influenced by the electronic effects of the substituents on the quinoxaline ring.[7] For accurate determination, experimental methods are necessary.

Experimental Protocols

Synthesis of this compound

A general and environmentally friendly method for the synthesis of quinoxalin-2(1H)-one derivatives involves the condensation of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound.[1][8][9] This can be adapted for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1,2,4-triaminobenzene (1 equivalent) in a suitable solvent (e.g., water or ethanol), add glyoxylic acid (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent and can be further purified by recrystallization or column chromatography to yield pure this compound.[6][10]

Determination of Physicochemical Properties
Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility of a compound.[4]

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO) in a sealed container.[4]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

  • Separation of Solid and Liquid Phases: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining pKa values.[11]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of this compound in deionized water or a co-solvent system if the compound has low aqueous solubility. The ionic strength of the solution should be kept constant.[11]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH of the solution with a calibrated pH meter.[11]

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

1H NMR Spectroscopy
13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Expected chemical shifts for the carbonyl carbon and aromatic carbons can be predicted based on data from similar quinoxalinone structures.[14]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak ([M]+ or [M+H]+) would be expected at m/z 161 or 162, respectively.[14]

UV-Vis Spectroscopy

The UV-Vis spectrum of quinoxalin-2(1H)-one derivatives typically shows strong absorption bands in the UV region.[15] These absorptions are due to π → π* and n → π* electronic transitions within the aromatic and carbonyl chromophores.[15] Studies on similar compounds show a strong shoulder peak around 327 and 340 nm and a weaker peak around 280 nm.[15]

Applications and Future Directions

Quinoxaline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][14] this compound, as a functionalized quinoxaline, serves as a valuable intermediate in the synthesis of novel compounds for drug discovery and materials science.[16] Further research into its biological activities and the development of efficient synthetic methodologies will continue to be of significant interest to the scientific community.

References

A Technical Guide to the Determination of the Fluorescence Quantum Yield of 6-Aminoquinoxalin-2(1H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and practical execution of fluorescence quantum yield determination for 6-Aminoquinoxalin-2(1H)-one. Quinoxalin-2(1H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of biological activities and their potential as versatile fluorophores.[1][2] While their biological applications are widely explored, a comprehensive understanding of their photophysical properties, particularly the fluorescence quantum yield (ΦF), is crucial for their rational design and application in areas such as high-performance bio-imaging probes, chemosensors, and optoelectronic materials.[3][4]

Unlike their well-studied oxygenated counterparts, coumarins, the fluorescence behavior of quinoxalinones has been less extensively documented.[4] This guide, therefore, provides not just a review of existing knowledge but a robust, field-proven methodology to empower researchers to precisely quantify the fluorescence efficiency of this compound and its novel derivatives.

Theoretical Foundations: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is the most critical parameter for characterizing the efficiency of a fluorescent molecule. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield (approaching 1.0 or 100%) indicates a brighter fluorophore, where the absorbed energy is efficiently converted into fluorescent light. Conversely, a low quantum yield suggests that the majority of the absorbed energy is lost through non-radiative decay pathways, such as internal conversion and intersystem crossing, which often manifest as heat.

For professionals in drug development and materials science, a high quantum yield is paramount for applications requiring high sensitivity, such as:

  • Fluorescent Probes & Labels: Ensuring a bright signal for clear imaging and detection of biological targets.[3]

  • Chemosensors: Providing a significant and easily detectable change in fluorescence upon binding to an analyte.[3]

  • Organic Light-Emitting Diodes (OLEDs): Maximizing the efficiency of light emission in electronic devices.[1]

The quantum yield of quinoxalin-2(1H)-one derivatives is not an intrinsic constant. It is highly sensitive to the molecular environment and structural modifications. Key influencing factors include:

  • Solvent Polarity (Solvatochromism): The polarity of the solvent can significantly alter the energy levels of the excited state. For many quinoxalinones, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, which can be accompanied by a change in quantum yield.[4]

  • Substituent Effects: The nature and position of electron-donating or electron-withdrawing groups on the quinoxaline ring can dramatically tune the photophysical properties.[3][5] For example, an amino group, as in this compound, is an electron-donating group that is expected to influence its fluorescence characteristics.

  • pH and Temperature: Changes in pH can alter the protonation state of the molecule, particularly the nitrogen atoms in the heterocyclic ring, affecting its electronic structure and fluorescence.[3] Temperature variations can influence non-radiative decay rates.

Experimental Design: The Relative Quantum Yield Method

The most common and accessible method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence properties of the test sample to a well-characterized reference standard with a known quantum yield. This guide details the protocol for this comparative method.

Rationale and Causality Behind Experimental Choices
  • Why a Reference Standard? Absolute quantum yield measurement requires specialized and complex instrumentation (an integrating sphere). The relative method provides a highly accurate alternative by canceling out instrumental parameters that are difficult to quantify, such as the exact photon flux of the excitation source and the detector efficiency.

  • Why Dilute Solutions (Absorbance < 0.1)? This is the most critical parameter for ensuring accuracy. At higher concentrations, the "inner filter effect" becomes significant. Primary inner filtering occurs when the sample absorbs too much of the excitation light before it can traverse the entire cuvette, leading to non-uniform illumination. Secondary inner filtering happens when the emitted fluorescence is re-absorbed by other fluorophore molecules in the solution. Keeping the absorbance below 0.1 at the excitation wavelength ensures a linear relationship between absorbance and fluorescence intensity, a fundamental assumption of this method.[6]

  • Why Corrected Emission Spectra? The raw output from a spectrofluorometer is distorted by the wavelength-dependent efficiency of its components (e.g., monochromators, detectors). Using "corrected" spectra, where these instrumental artifacts have been mathematically removed, is essential for an accurate comparison between the standard and the sample, especially if their emission profiles differ.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the complete workflow for determining the relative fluorescence quantum yield.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep_std Select & Prepare Reference Standard Stock prep_dilutions Create Dilution Series (Standard & Sample) Abs < 0.1 prep_std->prep_dilutions prep_sample Prepare 6-AQ-2(1H)-one Stock Solution prep_sample->prep_dilutions measure_abs Acquire UV-Vis Absorbance Spectra prep_dilutions->measure_abs measure_fluor Acquire Corrected Fluorescence Spectra measure_abs->measure_fluor Note Abs @ λex integrate Integrate Area Under Emission Curves measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Gradients (Slopes) plot->calculate final_calc Calculate Quantum Yield (ΦF) Using Comparative Equation calculate->final_calc

Caption: Workflow for relative fluorescence quantum yield determination.

Standard Operating Protocol (SOP)

This protocol provides a step-by-step methodology for the accurate determination of the quantum yield of this compound.

Equipment and Reagents
  • Calibrated UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer capable of providing corrected emission spectra

  • Matched 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (test sample, "X")

  • Fluorescence Standard (e.g., Anthracene or Quinine Sulfate, "ST")

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

Selection of the Reference Standard

The choice of standard is crucial for accuracy. The ideal standard should have:

  • A known, well-documented, and high quantum yield.

  • An absorption spectrum that overlaps with the excitation wavelength used for the test sample.

  • Chemical stability and photostability under the experimental conditions.

  • Emission in a similar spectral region to the test sample to minimize wavelength-dependent detection biases.

Table 1: Common Fluorescence Quantum Yield Standards

StandardSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (ΦST)
AnthraceneEthanol3454020.27[7]
Quinine Sulfate0.1 M H2SO43504500.54
Fluorescein0.1 M NaOH4905200.95

For this compound, which is expected to absorb in the UV-A or near-visible range, Anthracene in ethanol is often a suitable choice.[7]

Step-by-Step Methodology
  • Solvent Selection: Choose a single spectroscopic grade solvent in which both the test sample and the standard are soluble and stable. Ethanol is a common starting point.[7]

  • Stock Solution Preparation: Prepare stock solutions of both the test sample and the standard in the chosen solvent with a concentration that yields an absorbance of ~1.0.

  • Preparation of Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength ranges from approximately 0.01 to 0.1.

  • Absorbance Measurement:

    • Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should be a wavelength where the sample absorbs strongly but is not at the absolute peak to minimize inner filter effects.

    • Record the absorbance spectrum for each dilution of both the sample and the standard.

    • Record the specific absorbance value at λex for each solution.

  • Fluorescence Measurement:

    • Using the same λex, record the corrected fluorescence emission spectrum for each solution.

    • Ensure that the same instrument settings (e.g., slit widths) are used for all measurements of the sample and the standard.

  • Data Analysis:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • For both the test sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

    • Perform a linear regression for both sets of data. The slope of this line is the gradient (Grad). The plot should be highly linear (R² > 0.99); non-linearity indicates the presence of inner filter effects or other issues.

  • Calculation: Use the following equation to calculate the quantum yield of the test sample (ΦX):[6]

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the known quantum yield of the standard.

    • GradX and GradST are the gradients (slopes) from the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used for both, this term (ηX²/ηST²) cancels out to 1.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 2: Hypothetical Data for Quantum Yield Calculation of this compound

CompoundSolventGradient (Grad)Refractive Index (η)Calculated Quantum Yield (ΦF)
Anthracene (Standard)Ethanol85,4301.360.27 (Known)
6-AQ-2(1H)-one (Test)Ethanol47,1201.360.15

Calculation: ΦX = 0.27 * (47120 / 85430) * (1.36² / 1.36²) = 0.149 ≈ 0.15

Interpretation: A hypothetical quantum yield of 0.15 for this compound would classify it as a moderately fluorescent compound. While not as bright as fluorescein, this level of fluorescence efficiency is sufficient for many sensing and labeling applications, especially if it possesses other desirable properties like a large Stokes shift or high photostability.

Conclusion and Outlook

The fluorescence quantum yield is a cornerstone metric for evaluating the potential of this compound and its analogs in advanced applications. This guide provides a scientifically rigorous and practically validated framework for its determination. By carefully controlling experimental variables, particularly solution absorbance, and by using appropriate reference standards, researchers can obtain reliable and reproducible quantum yield values. This data is indispensable for the rational design of next-generation quinoxalinone-based materials and will accelerate their transition from the laboratory to impactful applications in medicine and technology.[8]

References

An In-depth Technical Guide to the Spectral Analysis of 6-Aminoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The introduction of an amino group at the 6-position offers a valuable handle for further synthetic modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for 6-aminoquinoxalin-2(1H)-one. Each section will include a detailed experimental protocol for data acquisition, a thorough interpretation of the predicted spectral features, and the underlying scientific rationale for these predictions.

Molecular Structure and Numbering

To facilitate the discussion of the spectral data, the molecular structure of this compound is presented below with the standard numbering convention.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal signals corresponding to the protons on the aromatic ring, the vinyl proton, the lactam N-H, and the amino group. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing lactam functionality.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (N-H)~12.0br s-
H3~8.0s-
H5~7.0dJ ≈ 2.5
H7~6.8ddJ ≈ 8.5, 2.5
H8~7.6dJ ≈ 8.5
NH₂~5.0br s-

Scientific Rationale for Predictions:

  • H1 (N-H): The lactam proton is expected to be significantly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding, resulting in a downfield chemical shift, likely as a broad singlet.[2]

  • H3: This vinyl proton is part of the pyrazinone ring and is expected to appear as a singlet.

  • Aromatic Protons (H5, H7, H8): The amino group at C6 is a strong electron-donating group, which will shield the ortho (H5 and H7) and para (no para proton) positions. H8, being meta to the amino group, will be less affected. This leads to the predicted upfield shift for H5 and H7 compared to the unsubstituted quinoxalin-2(1H)-one. The coupling pattern arises from the ortho and meta couplings between the aromatic protons.

  • NH₂ Protons: The protons of the amino group will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2 (C=O)~155
C3~135
C4a~140
C5~105
C6~145
C7~115
C8~125
C8a~120

Scientific Rationale for Predictions:

  • C2 (Carbonyl): The carbonyl carbon of the lactam is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.[3]

  • C6: The carbon atom attached to the amino group (C6) will be significantly shielded due to the electron-donating nature of nitrogen, but its chemical shift will also be influenced by the overall aromatic system.

  • C5 and C7: These carbons, being ortho to the amino group, are expected to be shielded and appear at a relatively upfield chemical shift.

  • C4a, C8, and C8a: These carbons will have chemical shifts typical for aromatic carbons in a quinoxaline system, with some influence from the amino substituent.

  • C3: This vinyl carbon will have a characteristic chemical shift in the aromatic region.

Experimental Protocol for NMR Data Acquisition

G cluster_workflow NMR Sample Preparation and Data Acquisition prep Sample Preparation: - Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). - Add a small amount of TMS as an internal standard (0 ppm). - Transfer the solution to a 5 mm NMR tube. instrument Instrument Setup: - Use a 400 MHz (or higher) NMR spectrometer. - Tune and shim the instrument for the specific solvent and sample. prep->instrument h1_acq ¹H NMR Acquisition: - Acquire a 1D proton spectrum. - Typical parameters: 32 scans, 2s relaxation delay, 90° pulse. instrument->h1_acq c13_acq ¹³C NMR Acquisition: - Acquire a 1D proton-decoupled carbon spectrum. - Typical parameters: 1024 scans, 2s relaxation delay, 45° pulse. instrument->c13_acq processing Data Processing: - Apply Fourier transform, phase correction, and baseline correction. - Calibrate the spectra using the TMS signal. h1_acq->processing c13_acq->processing

Caption: Workflow for NMR data acquisition.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3400-3200Medium, two bands
N-H stretch (lactam)3200-3100Medium, broad
C=O stretch (lactam)~1670Strong
C=N and C=C stretch (aromatic)1620-1450Medium to strong
N-H bend (amine)~1600Medium

Scientific Rationale for Predictions:

  • N-H Stretches: The primary amine will show two characteristic N-H stretching bands, while the secondary amide (lactam) will show a broader N-H stretch at a slightly lower wavenumber.[3]

  • C=O Stretch: The lactam carbonyl group will exhibit a strong absorption band around 1670 cm⁻¹.[3]

  • Aromatic Stretches: The C=N and C=C bonds within the quinoxaline ring system will give rise to a series of absorption bands in the 1620-1450 cm⁻¹ region.

  • N-H Bend: The bending vibration of the primary amine is expected around 1600 cm⁻¹.

Experimental Protocol for IR Data Acquisition

G cluster_workflow IR Spectrum Acquisition (ATR) sample Sample Preparation: - Place a small amount of the solid sample directly on the ATR crystal. background Background Scan: - Collect a background spectrum of the empty ATR crystal. sample->background acquire Sample Scan: - Lower the ATR press to ensure good contact between the sample and the crystal. - Collect the sample spectrum. background->acquire process Data Processing: - The instrument software automatically subtracts the background from the sample spectrum. acquire->process

Caption: Workflow for ATR-IR data acquisition.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺161.06Molecular Ion
[M-CO]⁺133.06Loss of carbon monoxide
[M-HCN]⁺134.05Loss of hydrogen cyanide

Scientific Rationale for Predictions:

  • Molecular Ion: The molecular formula of this compound is C₈H₇N₃O, giving a molecular weight of approximately 161.16 g/mol . The high-resolution mass spectrum should show a molecular ion peak at m/z corresponding to this mass.

  • Fragmentation: Common fragmentation pathways for quinoxalinones involve the loss of small, stable molecules. The loss of carbon monoxide (CO) from the lactam is a typical fragmentation. The loss of hydrogen cyanide (HCN) from the pyrazine ring is also a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

G cluster_workflow Mass Spectrum Acquisition (ESI) prep Sample Preparation: - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). infusion Sample Infusion: - Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via a syringe pump. prep->infusion acquire Data Acquisition: - Acquire the mass spectrum in positive ion mode. - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). infusion->acquire

Caption: Workflow for ESI-MS data acquisition.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the key spectral features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with the detailed experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this and related compounds. The scientific rationale behind the predictions, based on fundamental spectroscopic principles and data from analogous structures, is intended to provide a deeper understanding of the structure-spectrum correlations for this important class of heterocyclic compounds. It is our hope that this guide will serve as a valuable resource for the scientific community and stimulate further experimental investigation into the properties and applications of this compound.

References

chemical structure and properties of 6-Aminoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Aminoquinoxalin-2(1H)-one: Structure, Properties, and Synthesis

Introduction

This compound is a heterocyclic organic compound belonging to the quinoxaline class of molecules. The quinoxalin-2(1H)-one core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] These derivatives have demonstrated significant potential across various therapeutic areas, exhibiting activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5]

The strategic placement of an amino group at the C-6 position of the quinoxalinone ring provides a crucial chemical handle for synthetic modification. This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR), making this compound a valuable starting material and key intermediate for drug discovery and development professionals.[1] This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its potential applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These identifiers are essential for accurate sourcing, characterization, and regulatory documentation.

Structure and Identifiers

The molecule consists of a fused benzene and pyrazine ring system, with a lactam (cyclic amide) functionality in the pyrazine ring and an amino substituent on the benzene ring.

  • IUPAC Name: this compound

  • Synonyms: 6-amino-2(1H)-quinoxalinone, 6-amino-2-hydroxyquinoxaline

  • Chemical Structure:

    alt text

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the following table consolidates available information and provides estimations based on structurally related compounds.[6][7] The quinoxalinone core generally imparts high melting points and limited aqueous solubility.

PropertyValueSource / Notes
CAS Number 69904-06-9[6][8]
Molecular Formula C₈H₇N₃O[6]
Molecular Weight 161.16 g/mol [6]
Appearance Solid (Expected)General property of quinoxalinones
Melting Point Not experimentally determined. Expected to be high (>200 °C).Based on analogs like 6-aminoquinoxaline (159 °C) and the quinoxalinone core.[9]
Solubility Not experimentally determined.Expected to be slightly soluble in polar organic solvents (DMSO, Methanol) and poorly soluble in water, based on analogs.[9]
pKa Not experimentally determined.The basicity of the 6-amino group is reduced by the electron-withdrawing nature of the fused ring system.

Synthesis and Purification

The synthesis of quinoxalin-2(1H)-one scaffolds is typically achieved via the cyclocondensation of an o-phenylenediamine derivative with an α-ketoacid.[10] For this compound, the logical and established precursors are 1,2,4-triaminobenzene and glyoxylic acid. The greater nucleophilicity of the 1,2-amino groups allows for selective reaction to form the pyrazinone ring, leaving the 4-amino group intact.

Proposed Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis of the target compound.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Purification A 1,2,4-Triaminobenzene C This compound (Crude) A->C Acidic Catalyst (e.g., HCl) Reflux in H₂O/EtOH B Glyoxylic Acid B->C Acidic Catalyst (e.g., HCl) Reflux in H₂O/EtOH D Recrystallization C->D Dissolve in minimal hot solvent (e.g., EtOH/DMF) E Pure Product D->E Cool to crystallize Filter and Dry

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related quinoxalinone structures.[10][11]

Objective: To synthesize this compound from 1,2,4-triaminobenzene dihydrochloride and glyoxylic acid.

Materials:

  • 1,2,4-Triaminobenzene dihydrochloride (1.0 eq)

  • Glyoxylic acid monohydrate (1.05 eq)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 2M (for pH adjustment)

  • Sodium Bicarbonate (NaHCO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in a 1:1 mixture of deionized water and ethanol. Stir until fully dissolved.

  • Addition of Glyoxylic Acid: To the stirring solution, add glyoxylic acid monohydrate (1.05 eq). A slight exotherm may be observed.

  • Reaction: Add a catalytic amount of 2M HCl (approx. 0.1 eq). Attach the reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.

    • Causality: The acidic conditions protonate the carbonyl of glyoxylic acid, activating it for nucleophilic attack by the diamine. The condensation reaction forms the heterocyclic ring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting diamine indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. A precipitate should form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the cooled mixture with stirring until the pH is approximately 7. This neutralizes the HCl and precipitates the product fully.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water and then cold ethanol to remove salts and unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent mixture (e.g., Ethanol/DMF), then allow it to cool slowly to form crystals. Filter the purified crystals and dry under vacuum.

Spectroscopic Characterization (Expected)

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Region (δ 6.5-7.5 ppm): Three protons on the benzene ring would appear. The proton at C-5 (ortho to the amino group) would likely be a doublet. The proton at C-7 (meta to the amino group) would be a doublet of doublets. The proton at C-8 would be a doublet.

    • C3-Proton (δ ~8.0 ppm): A singlet corresponding to the proton on the pyrazinone ring.

    • NH₂ Protons (δ ~5.0-6.0 ppm): A broad singlet for the two protons of the primary amine, which would be exchangeable with D₂O.

    • N1-H Proton (δ >10.0 ppm): A broad singlet for the lactam NH proton, typically downfield and exchangeable with D₂O.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon (C=O): Expected around δ 155-165 ppm.

    • Aromatic Carbons: Six distinct signals expected in the δ 110-150 ppm range.

    • C3 Carbon: Expected around δ 130-140 ppm.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • N-H Stretching: Two bands for the primary amine (NH₂) around 3300-3500 cm⁻¹ and a broader band for the lactam N-H.

    • C=O Stretching: A strong absorption band for the lactam carbonyl around 1650-1680 cm⁻¹.

    • C=N/C=C Stretching: Bands in the 1500-1620 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A prominent peak at m/z = 161.16, corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

The quinoxalin-2(1H)-one scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.[5] While specific bioactivity data for this compound is limited, its derivatives are known to target key signaling pathways involved in cancer progression.

One of the most significant targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12] Inhibition of the VEGF/VEGFR-2 pathway is a clinically validated strategy for blocking tumor angiogenesis—the process by which tumors form new blood vessels to support their growth and metastasis.

The 6-amino group on the scaffold serves as a critical point for derivatization, allowing chemists to synthesize libraries of compounds that can be screened for potent and selective inhibition of targets like VEGFR-2.

Conceptual Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates the conceptual mechanism by which a derivative of this compound might inhibit the VEGFR-2 signaling cascade.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Inhibitor Quinoxalinone Derivative Inhibitor->VEGFR2 Blocks ATP Binding Site P2 Downstream Signaling (PI3K/Akt, MAPK) P1->P2 P3 Cell Proliferation, Migration, Angiogenesis P2->P3

Caption: Potential mechanism of action via VEGFR-2 pathway inhibition.

Safety and Handling

Safety data for this compound is not specifically available. However, based on related quinoxaline structures, appropriate precautions should be taken.

  • Hazard Statements (Anticipated):

    • May cause skin irritation.

    • May cause serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area or chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a heterocyclic compound of significant interest to the medicinal chemistry community. Its structure combines the biologically validated quinoxalin-2(1H)-one core with a versatile amino group, positioning it as a key building block for the synthesis of novel therapeutic agents. While comprehensive characterization data remains to be published, its synthesis is achievable through established chemical principles. The primary value of this molecule lies in its potential as a scaffold for developing targeted inhibitors of critical disease pathways, particularly in the field of oncology. Further research into its specific biological properties and the activities of its derivatives is warranted.

References

6-Aminoquinoxalin-2(1H)-one: A Guide to Chemical Stability and Optimized Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Aminoquinoxalin-2(1H)-one is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a foundational building block for a diverse range of therapeutic agents.[1][2] Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the factors governing the stability of this compound. We will explore its inherent chemical liabilities, delineate potential degradation pathways, and establish field-proven protocols for optimal storage and handling. Furthermore, this document furnishes a detailed methodology for conducting forced degradation studies to empower researchers to proactively assess stability and ensure the reliability of their experimental outcomes.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the quinoxalinone class of compounds, characterized by a fused benzene and pyrazine ring system. The presence of a lactam moiety within the pyrazine ring and an amino group on the benzene ring defines its chemical personality and dictates its stability profile.

The parent compound, quinoxalin-2(1H)-one, is generally stable under standard ambient conditions.[3] However, the introduction of the electron-donating amino group at the C6 position significantly alters the electron density of the aromatic system, increasing its susceptibility to specific degradation mechanisms, most notably oxidation.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyThis compoundQuinoxalin-2(1H)-one7-Aminoquinoxalin-2(1H)-one
Molecular Formula C₈H₇N₃OC₈H₆N₂O[3][4]C₈H₇N₃O[5]
Molecular Weight 161.16 g/mol 146.15 g/mol [3][4]161.16 g/mol [5]
Appearance Typically a solid (e.g., yellow)[6]SolidData not available
Canonical SMILES C1=CC2=C(C=C1N)NC(=O)C=N2C1=CC=C2C(=C1)NC(=O)C=N2C1=CC2=C(C=C1)NC(=O)C=N2N
Predicted XLogP3 Data not available1.10.1[5]

Potential Degradation Pathways: A Mechanistic Overview

Understanding the potential routes of degradation is critical for developing effective storage and handling strategies. For this compound, the primary risks are oxidation, hydrolysis, and photodegradation.

Oxidative Degradation

The aromatic amino group is a well-known site of oxidative vulnerability. Exposure to atmospheric oxygen, trace metal ions, or peroxide contaminants can initiate a cascade of reactions. This process is often autocatalytic and can lead to the formation of highly colored polymeric impurities, which may be observed as a darkening of the material over time. The electron-rich quinoxalinone ring itself can also be subject to oxidation.

cluster_main Hypothetical Oxidative Degradation Pathway A This compound B Radical Cation Intermediate A->B [O] (Air, Light, Metal Ions) C Nitroso Derivative B->C Further Oxidation E Polymeric Impurities (Colored) B->E Dimerization/ Polymerization D Nitro Derivative C->D Further Oxidation

Caption: Hypothetical pathway for oxidative degradation.

Hydrolytic Degradation

The lactam (cyclic amide) bond in the quinoxalinone ring is susceptible to hydrolysis under strongly acidic or basic conditions. While generally stable at neutral pH, prolonged exposure to aqueous solutions at pH extremes, especially at elevated temperatures, can lead to ring-opening, forming the corresponding amino acid derivative.

Photodegradation

Many nitrogen-containing aromatic heterocyclic compounds absorb UV radiation and can undergo photochemical reactions.[7] This can lead to the formation of radical species, initiating dimerization, polymerization, or oxidation, often resulting in discoloration and loss of purity.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, adherence to strict storage and handling protocols is paramount. These recommendations are designed to mitigate the risks outlined above.

Long-Term Storage (Stock Compound)

For the long-term preservation of the solid material, the following conditions are recommended:

Table 2: Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature -20°CReduces the rate of all potential chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by excluding atmospheric oxygen.[8]
Container Amber glass vial with a tightly sealed cap.Protects from light to prevent photodegradation and from moisture to prevent hydrolysis.[9]
Location A dry, well-ventilated, and designated chemical storage area.Ensures safety and stability by isolating from incompatible materials.[5][10]
Short-Term Storage (Solutions)

When working with solutions of this compound, the following practices should be observed:

  • Solvent Choice: Use high-purity, peroxide-free solvents. If using ethers like THF or dioxane, ensure they are freshly distilled or tested for peroxides.

  • Preparation: Prepare solutions fresh for immediate use whenever possible.

  • Storage of Stock Solutions: If stock solutions must be stored, they should be aliquoted to minimize freeze-thaw cycles, purged with an inert gas, sealed tightly, and stored at -20°C or -80°C, protected from light.

Handling and Safety

Based on data from related quinoxaline compounds, appropriate safety measures must be taken.

  • Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood.[5][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Exposure Avoidance: Avoid inhalation of dust and contact with skin and eyes.[5][8] In case of contact, rinse thoroughly with water.[3][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

Experimental Design: A Protocol for Stability Assessment

To provide empirical data on the stability of this compound under specific experimental conditions, a forced degradation study is the industry-standard approach. This involves subjecting the compound to a range of harsh conditions to intentionally induce and identify potential degradation products.

Workflow for Forced Degradation Studies

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions (Parallel Experiments) start Prepare Stock Solution of This compound (e.g., 1 mg/mL in ACN/H₂O) A Acid Hydrolysis (0.1 M HCl, 60°C) start->A B Base Hydrolysis (0.1 M NaOH, 60°C) start->B C Oxidative (3% H₂O₂, RT) start->C D Thermal (Solid & Solution, 80°C) start->D E Photolytic (UV/Vis Light, ICH Q1B) start->E analyze Analyze Samples at Time Points (e.g., 0, 2, 6, 24, 48h) by Stability-Indicating HPLC-UV/MS A->analyze B->analyze C->analyze D->analyze E->analyze end Characterize Degradants Identify Degradation Pathways Determine Stability Profile analyze->end

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol for Forced Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.

    • Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Place a vial of the solution and a vial of the solid powder in an oven at 80°C.

    • Photolytic: Expose a solution in a quartz vial to a calibrated light source according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points: At specified intervals (e.g., 0, 2, 6, 24, and 48 hours), withdraw an aliquot from each condition. For the acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration and analyze immediately using a pre-developed stability-indicating HPLC method coupled with UV and Mass Spectrometry (MS) detectors.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the time-zero and control samples. Calculate the percentage of degradation. Use the MS data to tentatively identify the mass of any new peaks, which correspond to degradation products.

This self-validating system provides a robust understanding of the compound's liabilities, allowing for the development of tailored formulation and storage strategies in a drug development context.

Conclusion

While this compound is a molecule of high value in chemical and pharmaceutical research, its efficacy is contingent upon its purity and stability. The primary stability concerns stem from its susceptibility to oxidative degradation, with additional risks from hydrolysis and photolysis. By implementing the rigorous storage and handling protocols detailed in this guide—namely, storage at low temperatures under an inert atmosphere and protected from light and moisture—researchers can significantly extend the shelf-life and ensure the reliability of this critical reagent. For advanced applications, conducting forced degradation studies is strongly recommended to build a comprehensive stability profile and preemptively address potential liabilities in the drug development pipeline.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Aminoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 6-Aminoquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol details a robust one-step condensation reaction between 1,2,4-Triaminobenzene dihydrochloride and glyoxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, safety protocols, and data interpretation to ensure reliable and reproducible results.

Introduction: The Significance of this compound

Quinoxalin-2(1H)-one derivatives are a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including roles as antagonists for AMPA/GlyN receptors and inhibitors of various kinases.[1][2] The presence of an amino group at the 6-position provides a crucial functional handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.[3]

This application note presents a straightforward and efficient synthesis method that proceeds via the direct cyclocondensation of a tri-substituted benzene ring with a glyoxylic acid equivalent. This approach is advantageous due to its atom economy and the use of readily available starting materials.

Reaction Scheme and Mechanism

The synthesis is achieved through a condensation reaction between 1,2,4-Triaminobenzene and glyoxylic acid. The reaction proceeds by the nucleophilic attack of the more basic ortho-amino groups of the triaminobenzene on the carbonyl carbons of glyoxylic acid, followed by intramolecular cyclization and dehydration to form the stable heterocyclic quinoxalinone ring.

Reaction: 1,2,4-Triaminobenzene Dihydrochloride + Glyoxylic Acid → this compound

Mechanism Insight: The reaction is typically performed in an aqueous basic solution. The base serves to deprotonate the hydrochloride salt of the starting amine, liberating the free base required for nucleophilic attack. The ortho-diamines are significantly more nucleophilic than the amine at the 4-position, ensuring regioselective cyclization to form the quinoxaline ring. The reaction is driven to completion by the formation of the thermodynamically stable aromatic quinoxalinone system.

Data Presentation: Reagents and Stoichiometry

All quantitative data for the synthesis is summarized in the table below for clarity and reproducibility.

Compound Molar Mass ( g/mol ) Equivalents Amount (mmol) Mass/Volume Role
1,2,4-Triaminobenzene Dihydrochloride196.081.0509.8 gStarting Material
Glyoxylic Acid Monohydrate92.061.0504.6 gStarting Material
Sodium Carbonate (Na₂CO₃)105.99--20 gBase
Deionized Water18.02--200 mLSolvent
Product This compound 161.16 - - ~7.25 g (90%)

Detailed Experimental Protocol

This protocol is optimized for a 50 mmol scale synthesis.

Materials and Equipment
  • Reagents: 1,2,4-Triaminobenzene dihydrochloride (>95%), Glyoxylic acid monohydrate (>98%), Sodium Carbonate (anhydrous), Deionized water.

  • Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, thermometer, Büchner funnel, vacuum filtration apparatus, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask, prepare a 10% (w/v) aqueous solution of sodium carbonate by dissolving 20 g of Na₂CO₃ in 200 mL of deionized water. Equip the flask with a magnetic stirrer and a reflux condenser.

  • Addition of Reactant: To the stirring sodium carbonate solution, add 1,2,4-Triaminobenzene dihydrochloride (9.8 g, 50 mmol) in one portion at room temperature. Stir for 10-15 minutes until most of the solid has dissolved. The solution will likely turn dark.

  • Addition of Glyoxylic Acid: Add glyoxylic acid monohydrate (4.6 g, 50 mmol) to the reaction mixture in small portions over 5 minutes. An initial effervescence may be observed.

  • Reaction Heating: Heat the reaction mixture to 100 °C using a heating mantle and allow it to reflux for 2-3 hours.[4] Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate eluent (e.g., Ethyl Acetate/Methanol, 9:1).

  • Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to 0-5 °C for at least one hour to maximize precipitation.

  • Filtration: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected solid thoroughly with cold deionized water (2 x 50 mL) to remove inorganic salts, followed by a small amount of cold ethanol (1 x 20 mL) to facilitate drying.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a light brown or yellow solid.

Visualization of the Experimental Workflow

The following diagram outlines the key steps of the synthesis protocol.

Synthesis_Workflow A Prepare 10% Na2CO3 Solution in Flask B Add 1,2,4-Triaminobenzene Dihydrochloride A->B Stir 15 min C Add Glyoxylic Acid Monohydrate B->C Portion-wise D Heat to Reflux (100°C) for 2-3 hours C->D E Cool Reaction to 0-5°C D->E TLC Monitoring F Filter Precipitate via Vacuum Filtration E->F G Wash Solid with Cold Water and Ethanol F->G H Dry Product in Vacuum Oven G->H I Obtain this compound H->I

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Expertise-Driven Safety Insights: The primary hazard in this synthesis is the starting material, 1,2,4-Triaminobenzene dihydrochloride. This compound is harmful if swallowed, inhaled, or in contact with skin.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.[5][7]

  • Ventilation: Conduct all manipulations of the solid 1,2,4-Triaminobenzene dihydrochloride in a well-ventilated fume hood to avoid inhalation of dust.[8]

  • Handling: Avoid all personal contact, including inhalation. Wash hands and any exposed skin thoroughly after handling.[6][8] Do not eat, drink, or smoke in the laboratory area.[5]

  • Spills: In case of a spill, clean up immediately. For dry spills, avoid generating dust by using a wet paper towel or a vacuum cleaner equipped with a HEPA filter.[8]

  • Waste Disposal: Dispose of all chemical waste according to local and institutional regulations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Incomplete reaction; Incorrect stoichiometry; Degradation of starting material.Ensure accurate weighing of reagents. Verify the quality of the triaminobenzene starting material. Increase reflux time and monitor closely by TLC.
Product is Dark/Oily Presence of polymeric impurities due to oxidation of the amine.Ensure the reaction is not overheated. Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Purify the crude product by recrystallization from a suitable solvent like ethanol/water.
Product Fails to Precipitate Product is too soluble in the reaction mixture; Insufficient cooling.Concentrate the reaction mixture under reduced pressure to half its volume before cooling. Ensure the mixture is cooled in an ice bath for an extended period (>1 hour).

References

Application Notes & Protocols: Derivatization of 6-Aminoquinoxalin-2(1H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and kinase inhibition properties.[2][3][4][5] This wide range of biological functions has made the quinoxaline core a focal point for the development of novel therapeutic agents.[6]

Among the various quinoxaline building blocks, 6-Aminoquinoxalin-2(1H)-one is a particularly valuable starting material. The presence of a primary aromatic amine at the C6 position and a lactam moiety provides two key points for chemical modification. The amino group, in particular, serves as a versatile handle for introducing a wide array of chemical functionalities, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of drug-like properties.

This document provides a detailed guide for the chemical derivatization of the 6-amino group of this compound to generate a diverse library of compounds for biological screening. We will cover fundamental and advanced synthetic strategies, complete with step-by-step protocols and the underlying chemical rationale.

Rationale for Derivatization: Building a Chemical Library

The primary goal of derivatizing a core scaffold like this compound is to create a chemical library. Each derivative, possessing a unique substituent, represents a distinct probe into the chemical space surrounding the core. This approach allows researchers to:

  • Explore Structure-Activity Relationships (SAR): Systematically altering the substituents at the 6-amino position helps to identify which chemical features (e.g., size, electronics, hydrogen bonding capacity) are critical for biological activity.

  • Modulate Physicochemical Properties: Derivatization can be used to fine-tune properties such as solubility, lipophilicity (LogP), and metabolic stability, which are crucial for a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Discover Novel Biological Targets: A diverse library increases the probability of identifying novel "hits" in high-throughput screening (HTS) campaigns against various biological targets like enzymes, receptors, and ion channels.

The derivatization strategies outlined below are chosen for their reliability, broad substrate scope, and amenability to parallel synthesis, a key technique for rapid library generation.

Strategic Derivatization of the 6-Amino Group

The nucleophilic nature of the primary amino group on the quinoxaline core is the key to its synthetic versatility. We will focus on two robust and widely applicable reaction classes: N-Acylation/N-Sulfonylation and Palladium-Catalyzed Cross-Coupling .

Strategy 1: N-Acylation and N-Sulfonylation

This is one of the most fundamental and reliable methods for modifying an amino group. The reaction involves treating the amine with an acylating or sulfonylating agent (typically an acyl chloride, anhydride, or sulfonyl chloride) in the presence of a base. This converts the primary amine into a more complex and sterically diverse secondary amide or sulfonamide. Amide bonds are exceptionally important in medicinal chemistry, being present in approximately 25% of all marketed pharmaceuticals.[7]

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides and sulfonyl chlorides are highly reactive electrophiles, ensuring efficient reaction with the amine.

  • Base: A non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃) is required to neutralize the HCl or sulfonic acid byproduct generated during the reaction, driving it to completion.

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are used to prevent reaction with the solvent itself.

Protocol 1: General Procedure for N-Acylation of this compound

Materials:

  • This compound

  • Acyl chloride or Acetic Anhydride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or DIPEA (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM (or THF) to create a suspension or solution (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Reagent Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirring mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-acylated derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Table 1: Representative Acylating and Sulfonylating Agents

Reagent TypeExampleResulting Functional Group
Acyl ChlorideAcetyl ChlorideAcetamide
Acyl ChlorideBenzoyl ChlorideBenzamide
Acid AnhydrideAcetic AnhydrideAcetamide
Sulfonyl ChlorideMethanesulfonyl ChlorideMethanesulfonamide
Sulfonyl Chloridep-Toluenesulfonyl ChlorideTosylamide
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[9][10] This reaction allows for the coupling of the 6-amino group with a wide variety of aryl, heteroaryl, or vinyl halides/triflates. It is a cornerstone of modern medicinal chemistry for its broad substrate scope and functional group tolerance.[9]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, tButyl-Xphos) is crucial. The ligand stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps, and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is needed to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used to allow the reaction to be heated.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.2 eq)

  • Aryl or Heteroaryl Halide (e.g., Bromobenzene, 2-Chloropyridine) (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos or similar phosphine ligand (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • Reaction Setup: To a dry Schlenk tube or oven-dried flask, add the aryl halide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), Pd(OAc)₂ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[11]

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[12]

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of the Derivatization Workflow

The overall process, from the core scaffold to a library ready for screening, can be visualized as a branched workflow.

G cluster_synthesis Synthesis & Purification cluster_r1 Strategy 1 cluster_r2 Strategy 2 cluster_screening Screening Preparation & Execution start This compound (Core Scaffold) r1 N-Acylation / N-Sulfonylation start->r1 r2 Buchwald-Hartwig Amination start->r2 lib1 Amide / Sulfonamide Library (A) r1->lib1 Purification plate Library Plating (DMSO Stocks) lib1->plate lib2 Diaryl Amine Library (B) r2->lib2 Purification lib2->plate screen High-Throughput Biological Screening plate->screen hits Hit Identification & Validation screen->hits

Caption: Workflow for library generation and screening.

Below is a visualization of the key mechanistic cycle for the Buchwald-Hartwig amination, which is central to Strategy 2.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X (L)₂ pd0->pd_ox Oxidative Addition pd_amine [Ar-Pd(II)-NHR']⁺ (L)₂ pd_ox->pd_amine Amine Coordination pd_amido Ar-Pd(II)-NR' (L)₂ pd_amine->pd_amido Deprotonation (-Base-H⁺) pd_amido->pd0 Reductive Elimination product Ar-NHR' pd_amido->product arx Ar-X arx->pd_ox amine R'-NH₂ amine->pd_amine base Base base->pd_amido

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Characterization and Preparation for Screening

5.1. Analytical Characterization Each synthesized derivative must be rigorously characterized to confirm its identity, purity, and integrity before biological screening. Standard methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity (typically >95% is required for screening).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and verify that the derivatization occurred at the intended position.

  • High-Performance Liquid Chromatography (HPLC): Used for final purity analysis and quantification.

5.2. Library Management for Biological Screening Once a library of derivatives is synthesized and characterized, it must be properly prepared for screening:

  • Solubilization: Compounds are typically dissolved in 100% Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM).

  • Plating: The stock solutions are formatted into 96-well or 384-well microtiter plates. This "master plate" can then be replicated and diluted to create "assay-ready" plates for screening at various concentrations.

  • Storage: Plates are sealed and stored at -20 °C or -80 °C to ensure long-term stability of the compounds.

  • Assay Compatibility: It is crucial to test for compound interference with the chosen biological assay (e.g., autofluorescence, light scattering) to avoid false-positive or false-negative results.

Conclusion

This compound is a highly attractive scaffold for the development of biologically active molecules. The derivatization strategies presented here—N-acylation and Buchwald-Hartwig amination—provide robust and versatile platforms for generating diverse chemical libraries. By systematically applying these protocols, researchers can efficiently explore the chemical space around the quinoxaline core, leading to the identification of potent and selective modulators of biological systems and accelerating the pace of drug discovery.

References

Application Notes and Protocols: 6-Aminoquinoxalin-2(1H)-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 6-aminoquinoxalin-2(1H)-one, a cornerstone building block in modern organic synthesis. The quinoxalinone core is recognized as a privileged scaffold, frequently appearing in pharmacologically active compounds.[1][2][3] This document details the synthesis of the parent building block, explores its key reactive sites, and provides validated, step-by-step protocols for its most critical transformations, including derivatization of the exocyclic amine and functionalization of the heterocyclic core. We delve into the causality behind experimental choices and showcase the application of its derivatives in the rational design of targeted therapeutics, such as kinase inhibitors, and in the development of functional materials.

Introduction: The Strategic Value of the this compound Scaffold

Nitrogen-containing heterocycles are fundamental to medicinal chemistry, and among them, the quinoxalin-2(1H)-one framework has emerged as a structure of significant interest.[1][4] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets. The strategic placement of an amino group at the C6-position transforms this simple heterocycle into a highly versatile building block.

The utility of this compound stems from its multiple, chemoselectively addressable reactive centers:

  • The C6-Amino Group: A primary aromatic amine that serves as a key nucleophile and a principal vector for diversification. It is readily acylated, alkylated, and, most importantly, can participate in modern cross-coupling reactions to introduce complex aryl or heteroaryl substituents.

  • The N1-Lactam Nitrogen: This site can be selectively alkylated or arylated to modulate the scaffold's steric and electronic properties, influencing solubility and biological activity.

  • The C3-Position: A nucleophilic carbon atom that is amenable to a variety of C-H functionalization reactions, allowing for the introduction of alkyl, aryl, and other groups to explore further chemical space.[5][6]

This multi-faceted reactivity allows for the systematic and logical construction of vast chemical libraries around a proven core, making it an invaluable tool in hit-to-lead optimization and the development of novel molecular entities.

Synthesis of the Core Building Block: this compound

A reliable supply of the starting material is paramount. The most common and robust synthesis involves a two-step sequence starting from a commercially available nitro-substituted o-phenylenediamine. The process involves the initial formation of the quinoxalinone ring via condensation, followed by the reduction of the nitro group to the target amine. A related protocol for a similar quinoxaline structure involves catalytic hydrogenation.[7]

Protocol 2.1: Two-Step Synthesis of this compound

This protocol outlines the synthesis starting from 4-nitro-1,2-phenylenediamine.

Step 1: Synthesis of 6-Nitroquinoxalin-2(1H)-one

This step involves the cyclocondensation of 4-nitro-1,2-phenylenediamine with ethyl glyoxalate.

  • Materials: 4-nitro-1,2-phenylenediamine, Ethyl glyoxalate (50% solution in toluene), Ethanol, Acetic Acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 4-nitro-1,2-phenylenediamine (1.0 eq) in ethanol.

    • Add ethyl glyoxalate (1.1 eq) to the suspension.

    • Add a catalytic amount of glacial acetic acid (approx. 5 mol%).

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product, 6-nitroquinoxalin-2(1H)-one, is typically a yellow to orange solid.

Step 2: Reduction to this compound

This step employs catalytic hydrogenation to selectively reduce the nitro group.[8]

  • Materials: 6-Nitroquinoxalin-2(1H)-one, Palladium on carbon (10% Pd/C), Methanol or Ethanol, Hydrogen gas supply.

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve or suspend 6-nitroquinoxalin-2(1H)-one (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Palladium on carbon catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Pd/C is an efficient and selective catalyst for the reduction of aromatic nitro groups in the presence of other reducible functionalities like the lactam carbonyl. The inert atmosphere prevents premature reaction and ensures safety.

    • Seal the flask, evacuate the air, and purge with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 4-12 hours.[8]

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with methanol. Trustworthiness: Complete removal of the palladium catalyst is critical, as residual metal can interfere with subsequent cross-coupling reactions.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound, typically as a solid. The product can be further purified by recrystallization if necessary.

Data Summary & Workflow

StepKey ReactantsKey Reagents/CatalystProductTypical Yield (%)
14-Nitro-1,2-phenylenediamineEthyl glyoxalate, Acetic acid6-Nitroquinoxalin-2(1H)-one80-90%
26-Nitroquinoxalin-2(1H)-one10% Palladium on Carbon, H₂This compound>90%

Table 1: Summary of reactants, reagents, and expected yields for the synthesis of this compound.

Diagram 1: Synthetic workflow for this compound.

Key Transformations and Protocols

The true power of this compound lies in its capacity for diverse and selective functionalization. The following protocols represent core, field-proven methodologies.

C6-Amine Functionalization: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the C6-amino group with (hetero)aryl halides.[9] This reaction is central to the synthesis of many kinase inhibitors, where an aryl or heteroaryl group at this position often serves as a key recognition element for the enzyme's hinge region.[10][11]

This protocol provides a representative example for synthesizing a 6-(pyrimidin-2-ylamino)quinoxalin-2(1H)-one derivative, a common motif in kinase inhibitors.[10]

  • Materials: this compound, 2-Chloropyrimidine, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Cesium Carbonate (Cs₂CO₃), Dioxane (anhydrous).

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 eq), 2-chloropyrimidine (1.1 eq), and Cesium Carbonate (2.0 eq).

    • Add the palladium catalyst Pd₂(dba)₃ (2.5 mol%) and the ligand Xantphos (5 mol%). Causality: The combination of a palladium source and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle (oxidative addition, amine coordination, and reductive elimination) and preventing catalyst decomposition.[12][13]

    • Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous dioxane via syringe.

    • Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with a solvent like dichloromethane or ethyl acetate, and filter through Celite® to remove inorganic salts and catalyst residues.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired coupled product.

ComponentRoleRationale for Choice
Pd₂(dba)₃Palladium(0) Pre-catalystCommon, stable source of Pd(0) for cross-coupling.
XantphosLigandBulky phosphine ligand that stabilizes the catalytic species and promotes reductive elimination.[13]
Cs₂CO₃BaseStrong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. Its solubility in organic solvents is beneficial.
DioxaneSolventHigh-boiling point, aprotic solvent suitable for this type of cross-coupling reaction.

Table 2: Components and rationale for Buchwald-Hartwig amination.

G A This compound D 6-(Arylamino)quinoxalin-2(1H)-one A->D B Aryl Halide (Ar-X) B->D C Pd(0) Catalyst & Ligand Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane) C->D Facilitates C-N bond formation

Diagram 2: General workflow for Buchwald-Hartwig amination.
Functionalization of the Quinoxalinone Core

Beyond the C6-amino group, the heterocyclic core itself offers rich opportunities for modification.

Alkylation at the N1 position can enhance solubility, block a hydrogen bond donor site, and introduce new steric bulk, all of which can be used to fine-tune the pharmacological profile of a molecule.

  • Materials: this compound derivative, Alkyl halide (e.g., Iodomethane, Benzyl bromide), Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH), Dimethylformamide (DMF) or Acetonitrile.

  • Procedure:

    • Dissolve the this compound derivative (1.0 eq) in anhydrous DMF.

    • Add a base such as Potassium Carbonate (2.0 eq) or, for less reactive halides, Sodium Hydride (1.2 eq, used with caution) at 0 °C. Causality: The base deprotonates the lactam N-H, which is more acidic than the exocyclic C6-amine N-H, to generate the corresponding anion, a potent nucleophile.

    • Stir the mixture for 20-30 minutes at room temperature (or 0 °C if using NaH).

    • Add the alkyl halide (1.1-1.5 eq) dropwise.

    • Allow the reaction to stir at room temperature (or gently heat to 50-60 °C if necessary) for 2-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Recent advances have enabled the direct functionalization of the C3 position. Photoredox catalysis offers a mild and efficient way to generate alkyl radicals that can add to the electron-deficient quinoxalinone ring.[14][15]

  • Materials: N1-Alkyl-6-aminoquinoxalin-2(1H)-one derivative, Alkyl carboxylic acid or alkyl boronic acid, Photocatalyst (e.g., fac-Ir(ppy)₃), Oxidant/Additive, Acetonitrile or DMSO.

  • Procedure:

    • In a reaction vial, combine the N1-substituted quinoxalinone (1.0 eq), the alkyl source (e.g., 4-phenylbutanoic acid, 1.5 eq), and the photocatalyst (1-2 mol%).

    • Add the appropriate solvent (e.g., DMSO).

    • Degas the solution by sparging with an inert gas (Argon) for 15-20 minutes.

    • Irradiate the stirred mixture with a blue LED lamp at room temperature for 12-24 hours. Causality: The photocatalyst absorbs light and enters an excited state, enabling it to engage in single-electron transfer (SET) with the alkyl source to generate a key alkyl radical intermediate.[6]

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product by column chromatography.

G cluster_0 Core Functionalization cluster_1 Amine Functionalization start This compound N1_Alk N1-Alkylation (Base, R-X) start->N1_Alk C3_Func C3-Alkylation (Photoredox, R-COOH) start->C3_Func C6_Acyl C6-Acylation (Acyl Chloride) start->C6_Acyl C6_Couple C6-Coupling (Buchwald-Hartwig) start->C6_Couple N1_Alk->C3_Func Enables C3 reaction G scaffold Quinoxalinone Core Hinge-Binding Motif linker C6-Amine Linker/Vector scaffold:f1->linker:f0 Covalent Bond solv Aryl/Heteroaryl Group Targets Solvent-Exposed Region / Selectivity Pocket linker:f1->solv:f0 C-N Bond (Buchwald)

References

Application Note: A Strategy for Utilizing 6-Aminoquinoxalin-2(1H)-one as a Scaffold for a Protein-Reactive Fluorescent Label

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the 6-Aminoquinoxalin-2(1H)-one fluorophore for protein labeling. Quinoxalin-2(1H)-one derivatives are an emerging class of fluorescent compounds with favorable photophysical properties, offering a valuable alternative to more conventional dyes.[1][2] While the parent 6-amino compound is not directly reactive with proteins, this note details a robust strategy to convert it into an amine-reactive N-hydroxysuccinimidyl (NHS) ester. We provide detailed, field-tested protocols for the synthesis of the reactive label, the subsequent protein conjugation reaction, purification of the final conjugate, and methods for characterization. The causality behind critical experimental steps is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Promise of Quinoxalinone Dyes

Fluorescence-based assays are indispensable tools for dissecting complex molecular mechanisms, enabling real-time analysis of protein interactions, conformational changes, and localization with high sensitivity.[3] The selection of an appropriate extrinsic fluorescent label is critical and can significantly impact experimental outcomes.[4] While classic fluorophores are widely used, the search for novel dyes with unique photophysical properties is ongoing.

Quinoxalin-2(1H)-ones have recently garnered attention as a versatile class of fluorophores.[1] Compared to their well-known oxygenated analogs, coumarins, they offer complementary absorbance and fluorescence windows.[5][6] A key feature of these dyes is their sensitivity to the local environment, often exhibiting a significant shift in emission wavelength based on solvent polarity (solvatochromism).[5] This property can be exploited to develop biosensors that report on changes in the protein's microenvironment, such as binding events or conformational shifts.[7] The 6-amino substituted variant, this compound, serves as an excellent foundational scaffold for developing protein-reactive probes due to its accessible amino group, which can be readily functionalized.

Principle of the Labeling Strategy

Directly labeling proteins with this compound is not feasible because its primary amino group is not reactive towards the functional groups typically found on a protein's surface. The strategy outlined here is a two-stage process:

  • Activation of the Fluorophore: The chemically stable amino group on the this compound is converted into a highly reactive amine-specific functional group. This guide focuses on creating an N-hydroxysuccinimidyl (NHS) ester, a widely used moiety for targeting primary amines on proteins.[8]

  • Protein Conjugation: The activated NHS-ester of the quinoxalinone dye is then reacted with the target protein. The NHS ester efficiently reacts with the ε-amino groups of lysine residues and the α-amino group of the protein's N-terminus, forming a stable amide bond.[8][9]

This approach ensures a specific and stable covalent linkage between the fluorophore and the protein, creating a fluorescently labeled conjugate ready for downstream applications.

G cluster_0 Phase 1: Fluorophore Activation cluster_1 Phase 2: Protein Labeling & Purification A 6-Aminoquinoxalin- 2(1H)-one B Intermediate (Carbamate) A->B + Activating Agent (e.g., DSC) C Amine-Reactive Dye (NHS-Ester) B->C + N-Hydroxysuccinimide E Conjugation Reaction (pH 7.5 - 8.5) C->E D Target Protein (with Lysine residues) D->E F Crude Labeled Protein + Free Dye E->F Quench G Purified Labeled Protein F->G Purification (e.g., SEC)

Diagram 1: Overall workflow for activating the this compound fluorophore and subsequent protein labeling.

Photophysical Properties

The spectral characteristics of the core this compound fluorophore are crucial for designing experiments. The dye exhibits notable solvatochromism, where the emission maximum shifts to longer wavelengths (a bathochromic shift) as the polarity of the solvent increases.[5] This property can be advantageous, as conjugation to a protein often places the dye in a unique microenvironment, potentially leading to distinct spectral properties compared to the free dye in buffer.

PropertyValue (in Water)Value (in Toluene)Reference
Absorption Max (λabs) ~366 nm~355 nm[5]
Emission Max (λem) ~489 nm~421 nm[5]
Stokes Shift ~123 nm~66 nm[5]
Quantum Yield (Φ) Not ReportedNot Reported-

Table 1: Spectroscopic properties of the parent fluorophore, 7-Aminoquinoxalin-2(1H)-one (a structurally similar model compound), in polar and non-polar solvents.[5] Note: Data for the exact 6-amino isomer may vary slightly. Researchers should perform their own spectral characterization.

Detailed Protocols

Protocol 1: Synthesis of Amine-Reactive 6-Quinoxalinone-NHS Ester

Expert Insight: This protocol converts the inert amine into a reactive NHS ester. The use of Disuccinimidyl carbonate (DSC) is a common and effective method for this transformation. The reaction should be performed under anhydrous (dry) conditions because both DSC and the resulting NHS ester are sensitive to moisture.

Materials:

  • This compound

  • Disuccinimidyl carbonate (DSC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pyridine, anhydrous

  • Diethyl ether

  • Nitrogen or Argon gas supply

  • Dry glassware

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Activation: Add DSC (1.2 equivalents) to the solution, followed by anhydrous pyridine (2.0 equivalents). The pyridine acts as a base to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC). The product spot should be less polar than the starting material.

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker of cold diethyl ether with vigorous stirring. The NHS-ester product is typically insoluble in ether and will precipitate out.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove unreacted starting materials and byproducts.

  • Drying & Storage: Dry the resulting solid under vacuum. Store the amine-reactive NHS-ester derivative desiccated at -20°C. It is crucial to protect it from moisture to prevent hydrolysis.

Protocol 2: Protein Labeling with 6-Quinoxalinone-NHS Ester

Expert Insight: The efficiency of amine labeling is highly pH-dependent. The reaction should be performed at a pH between 7.5 and 8.5. At this pH, a sufficient fraction of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic, allowing them to attack the NHS ester. Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete with the protein for reaction with the dye.

Materials:

  • Target protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS or HEPES, pH 8.0)

  • 6-Quinoxalinone-NHS Ester (from Protocol 1)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). If the protein is in an incompatible buffer, perform a buffer exchange.

  • Dye Preparation: Immediately before use, prepare a stock solution of the 6-Quinoxalinone-NHS Ester in anhydrous DMSO (e.g., 10 mg/mL).

  • Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the dissolved dye. The optimal dye-to-protein ratio must be determined empirically for each protein.

    • Causality: A molar excess of the dye drives the reaction to completion. However, an excessive amount can lead to protein precipitation or over-labeling, which may compromise protein function.[4]

  • Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amine in Tris will react with and consume any remaining unreacted NHS-ester dye. Incubate for 30 minutes.

G cluster_workflow Protein Labeling Workflow prep_prot 1. Prepare Protein (1-10 mg/mL in PBS, pH 8.0) react 3. Mix Protein + Dye (1 hr, Room Temp) prep_prot->react prep_dye 2. Prepare Dye Stock (10 mg/mL in DMSO) prep_dye->react quench 4. Quench Reaction (Add 1M Tris-HCl) react->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography) quench->purify

Diagram 2: A step-by-step workflow for the protein labeling protocol.

Protocol 3: Purification and Characterization of the Labeled Protein

Expert Insight: It is critical to remove all non-conjugated free dye from the labeled protein.[3] Free dye can lead to high background fluorescence and inaccurate quantification. Size-exclusion chromatography (SEC) is the most effective method, as it separates molecules based on size. The larger protein-dye conjugate will elute first, followed by the smaller, free dye molecules.[3][10]

Procedure:

  • Purification:

    • Equilibrate a desalting or size-exclusion chromatography (SEC) column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions as the column runs. The first colored fractions to elute will contain the labeled protein. The later-eluting colored fractions contain the free dye.

    • Visually inspect fractions or use a UV-Vis spectrophotometer to monitor the elution profile.

  • Characterization (Degree of Labeling - DOL):

    • The DOL, or the average number of dye molecules per protein molecule, is a critical quality control parameter. It can be determined using absorption spectroscopy.

    • Measure the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorption maximum of the dye (λmax, ~366 nm).

    • The protein concentration is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:

      • Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_prot

      • Where A₂₈₀ and A_max are the absorbances, ε_prot is the molar extinction coefficient of the protein at 280 nm, and CF is the correction factor (A₂₈₀ / Amax for the free dye).

    • The dye concentration is calculated as:

      • Dye Conc. (M) = A_max / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its λmax.

    • The Degree of Labeling is the ratio of the two concentrations:

      • DOL = Dye Conc. / Protein Conc.

Applications and Considerations

  • Fluorescence Microscopy: Labeled proteins can be introduced into cells (e.g., via microinjection) or used in immunofluorescence staining to visualize their localization and dynamics.

  • Flow Cytometry: Conjugated antibodies can be used to label specific cell populations for analysis and sorting.

  • Biochemical Assays: The change in the fluorescent signal upon protein-protein interaction or conformational change can be monitored in various assay formats.

  • Functional Validation: It is essential to verify that the labeling process does not impair the biological activity of the protein. A functional assay (e.g., enzyme activity assay, binding assay) should be performed to compare the labeled protein to its unlabeled counterpart. The choice of dye can affect the affinity and behavior of the conjugated protein.[4]

References

Introduction: The Strategic Role of the Quinoxalinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Utility of 6-Aminoquinoxalin-2(1H)-one in Kinase Inhibitor Drug Discovery

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical classes of drug targets. Kinase inhibitors, by interfering with ATP binding or through allosteric mechanisms, can modulate cellular processes, leading to therapeutic effects. Within the vast landscape of medicinal chemistry, the quinoxaline core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

This guide focuses specifically on This compound , a versatile building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of the amino group at the 6-position provides a crucial synthetic handle for derivatization. This allows for the systematic introduction of various functional groups to probe the structure-activity relationship (SAR) and optimize interactions with the target kinase, particularly within the highly conserved hinge region of the ATP-binding site.[3][4]

Physicochemical and Reactive Properties

This compound is a heterocyclic compound whose utility is defined by its distinct reactive sites. The 6-amino group is nucleophilic, the N1-position can be readily alkylated, and the C3-position is amenable to direct C-H functionalization, offering multiple avenues for molecular elaboration.[5][6][7]

PropertyValue / DescriptionReference(s)
IUPAC Name 6-amino-2,3-dihydroquinoxalin-2-one
Molecular Formula C₈H₇N₃O[8]
Molecular Weight 161.16 g/mol
Appearance Expected to be a solid, likely yellow to brown in color.[9]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.
Key Reactive Sites 6-Amino (nucleophilic), N1-H (acidic, for alkylation), C3-H (for C-H activation)[7][10]

Synthetic Protocols: From Core Synthesis to Advanced Analogs

The synthesis of kinase inhibitors using the this compound scaffold is a multi-stage process involving the initial construction of the core followed by strategic functionalization.

Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a common synthetic strategy, beginning with the formation of the quinoxalinone core and proceeding to the coupling of a kinase-targeting moiety.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Kinase Hinge-Binder Coupling A 4-Nitro-1,2-phenylenediamine C 6-Nitroquinoxalin-2(1H)-one A->C Condensation (Acid catalyst, Heat) B Ethyl Glyoxalate B->C D This compound C->D Reduction (Pd/C, H₂) F Final Kinase Inhibitor D->F Buchwald-Hartwig C-N Coupling (Pd catalyst, Ligand, Base) E 2-Chloropyrimidine (Example Hinge Binder) E->F

Caption: General synthetic workflow for a kinase inhibitor.

Protocol 1: Synthesis of this compound Core

This two-step procedure first involves the cyclocondensation to form the quinoxalinone ring, followed by the reduction of a nitro group to the key amine. This protocol is adapted from established methods for similar quinoxaline systems.[3][11]

Step A: Synthesis of 6-Nitroquinoxalin-2(1H)-one

  • Rationale: This step involves the acid-catalyzed condensation of an ortho-diamine with an α-ketoester to form the heterocyclic core. The nitro group serves as a precursor to the essential 6-amino functionality.

  • Materials:

    • 4-Nitro-1,2-phenylenediamine

    • Ethyl glyoxalate (typically as a solution in toluene)

    • Ethanol or Acetic Acid (solvent)

    • p-Toluenesulfonic acid (catalyst, optional)

  • Procedure:

    • To a solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in ethanol, add ethyl glyoxalate (1.1 eq).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-nitroquinoxalin-2(1H)-one as a solid.

Step B: Reduction to this compound

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine without affecting the quinoxalinone core.

  • Materials:

    • 6-Nitroquinoxalin-2(1H)-one (from Step A)

    • 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Procedure:

    • In a round-bottom flask suitable for hydrogenation, dissolve the 6-nitroquinoxalin-2(1H)-one (1.0 eq) in methanol.

    • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the flask, evacuate the air, and backfill with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.

    • Stir the mixture vigorously at room temperature for 4-12 hours.[9]

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.[3]

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound, which can be used in the next step with or without further purification.

Protocol 2: Buchwald-Hartwig C-N Coupling for Kinase Inhibitor Synthesis
  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[2][12][13] It is widely used in drug discovery to couple an amine (our scaffold) with an aryl or heteroaryl halide (the kinase-targeting moiety), such as a pyrimidine or pyridine, which are known to interact with the kinase hinge region.[4][14]

  • Materials:

    • This compound (1.0 eq)

    • Aryl/Heteroaryl halide (e.g., 2-chloropyrimidine, 1.1 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)[12]

    • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

    • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Procedure:

    • To an oven-dried flask, add the this compound, aryl halide, base, palladium catalyst, and phosphine ligand.

    • Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with a solvent like ethyl acetate.

    • Filter through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Application in Kinase Inhibitor Design and Structure-Activity Relationship (SAR)

The this compound scaffold serves as an excellent platform for developing inhibitors against a range of kinases, including JNK, ASK1, CDK9, and VEGFR-2.[4][15][16] The final potency and selectivity of the inhibitor are highly dependent on the nature of the substituents at various positions of the quinoxalinone core.

Targeted Kinase Signaling

Many quinoxalinone-based inhibitors function by competing with ATP in the kinase active site. The diagram below shows a simplified MAPK signaling cascade, a common target for such inhibitors.

Stress Cellular Stress (e.g., Oxidative, LPS) ASK1 ASK1 (MAP3K) Stress->ASK1 MKK4_7 MKK4/7 (MAP2K) ASK1->MKK4_7 JNK JNK (MAPK) MKK4_7->JNK cJun c-Jun (Transcription Factor) JNK->cJun Response Inflammation, Apoptosis cJun->Response Inhibitor Quinoxalinone Inhibitor Inhibitor->ASK1 Inhibitor->JNK

Caption: Inhibition point in a representative kinase cascade.

Key Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into designing potent inhibitors.

cluster_img cluster_nodes img N1 N1 Position: - Alkylation (e.g., with morpholinoethyl groups)  can improve solubility and cell permeability. - Often explores solvent-exposed regions. C3 C3 Position: - Introduction of aryl or alkyl groups  can enhance potency and modulate selectivity. - Direct C-H functionalization is a modern  approach to introduce diversity here. C6 C6 Position (Key Interaction Site): - The amino group is crucial. - Acylation or coupling with heteroaryl rings  (e.g., pyrimidine, pyridine) forms H-bonds  with the kinase hinge region. - This is a primary driver of potency. C7 C7 Position: - Substituents like methoxy or morpholino-  propoxy can occupy adjacent pockets, further  increasing affinity and selectivity.

Caption: Key SAR points for this compound derivatives.

The table below summarizes representative data for inhibitors based on the quinoxalinone scaffold, demonstrating the impact of substitutions on kinase inhibitory activity.

Scaffold ModificationTarget KinaseIC₅₀ (nM)Key InsightReference(s)
6-(Pyrimidin-2-ylamino) -3,4-dihydroquinoxalin-2(1H)-one derivativeCDK922.4The pyrimidin-amino group at C6 is a highly effective hinge-binder, conferring potent inhibitory activity.[4]
6-(Pyrimidin-2-ylamino) -3,4-dihydroquinoxalin-2(1H)-one derivativeBRD412.7Demonstrates polypharmacology, where the same core can be optimized to hit multiple target classes.[4]
Dibromo-quinoxalin-2-carboxamide derivativeASK130.17Halogenation on the benzene ring can significantly enhance potency.[15]
11H-Indeno[1,2-b]quinoxalin-11-one oxime derivativeJNK1<1000Elaboration of the core into a more rigid, fused system can yield potent and selective inhibitors.[16]
3-(aryl)-quinoxalin-2(1H)-one derivativeAldose Reductase107The C3 position is critical for potency; aryl groups with specific substitutions are highly favorable.[17]

Conclusion

This compound is a high-value scaffold in the field of kinase inhibitor synthesis. Its straightforward, multi-step synthesis and the presence of multiple, differentially reactive sites allow for the creation of large, diverse chemical libraries. The 6-amino group, in particular, serves as an ideal anchor point for introducing moieties designed to interact with the kinase hinge region. By leveraging modern synthetic methods like the Buchwald-Hartwig amination and understanding the structure-activity relationships, researchers can rationally design and synthesize novel, potent, and selective kinase inhibitors for a variety of therapeutic applications.

References

Application Notes & Protocols: Synthesis and Evaluation of 6-Aminoquinoxalin-2(1H)-one Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Specifically, 6-Aminoquinoxalin-2(1H)-one derivatives have emerged as a promising class of agents in oncology, primarily through their activity as potent kinase inhibitors.[3] Kinases are pivotal regulators of cellular signaling pathways that control cell proliferation, survival, and differentiation; their dysregulation is a hallmark of cancer.[4] This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of this compound derivatives, intended for researchers in drug discovery and chemical biology. We will delve into the rationale behind the synthetic strategy and provide detailed, field-proven protocols for both chemical synthesis and a primary in vitro anti-proliferative assay.

Part 1: Scientific Rationale & Synthetic Strategy

The this compound Scaffold: A Foundation for Kinase Inhibition

The quinoxaline ring system, a fusion of benzene and pyrazine rings, serves as a versatile scaffold for interacting with multiple biological targets.[1] Its derivatives have been successfully developed as anticancer agents that function through various mechanisms, including the inhibition of topoisomerase enzymes and, most notably, protein kinases.[2][5] The this compound core is particularly effective as a "hinge-binder," a critical pharmacophore that mimics the adenine moiety of ATP to occupy its binding site in the catalytic cleft of kinases.[4] This competitive inhibition blocks the phosphorylation cascade, thereby halting oncogenic signaling.

Recent studies have highlighted the potential of this scaffold to generate polypharmacological inhibitors, simultaneously targeting multiple kinases or even distinct protein families like kinases and bromodomains (BET), which can be a powerful strategy against the heterogeneity and adaptability of cancer.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Phosphorylates Transcription Factors Inhibitor 6-Aminoquinoxalin- 2(1H)-one Derivative Inhibitor->RTK Blocks ATP Binding Site Target Target Molecule This compound Intermediate1 Key Intermediate 6-Nitroquinoxalin-2(1H)-one Target->Intermediate1 Nitro Group Reduction Start1 Starting Material 1 4-Nitro-1,2-phenylenediamine Intermediate1->Start1 Condensation / Cyclization Start2 Starting Material 2 α-Keto Ester (e.g., Ethyl Pyruvate) Intermediate1->Start2 Condensation / Cyclization A Synthesize & Purify This compound Derivative B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B E Treat Cells with Serial Dilutions of Compound B->E C Seed Cancer Cells in 96-well Plate (e.g., HCT-116, MCF-7) D Incubate Cells (24h) C->D D->E F Incubate Cells (48-72h) E->F G Add MTT Reagent F->G H Incubate (2-4h) Formation of Formazan Crystals G->H I Solubilize Crystals with DMSO or Solubilizer H->I J Read Absorbance (e.g., 570 nm) I->J K Data Analysis: Calculate % Viability & Determine IC50 Value J->K

References

Application Notes and Protocols for 6-Aminoquinoxalin-2(1H)-one in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents that can circumvent existing resistance mechanisms.[1] The quinoxaline scaffold has emerged as a privileged heterocyclic framework in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] Quinoxalin-2(1H)-ones, in particular, are a subclass of significant interest due to their synthetic accessibility and diverse pharmacological profiles.[4] This application note focuses on 6-aminoquinoxalin-2(1H)-one, a key intermediate and a potential pharmacophore in its own right, providing a comprehensive guide for researchers to explore its antimicrobial applications. The presence of a reactive amino group at the C-6 position offers a valuable handle for further structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.[1]

Synthesis of this compound: A Proposed Pathway

While various synthetic routes for quinoxaline derivatives have been reported, a reliable method for the synthesis of this compound can be adapted from established procedures for related analogues.[5] The proposed synthesis is a two-step process involving the condensation of a substituted o-phenylenediamine with an α-keto ester, followed by the reduction of a nitro group.

Part 1: Synthesis of 6-Nitroquinoxalin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-o-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of ethanol and acetic acid.

  • Addition of Reagent: To this solution, add ethyl pyruvate (1.1 equivalents) dropwise with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product, 6-nitroquinoxalin-2(1H)-one, is collected by vacuum filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

Part 2: Reduction to this compound

  • Catalyst Suspension: In a hydrogenation vessel, suspend 6-nitroquinoxalin-2(1H)-one (1 equivalent) in methanol.

  • Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). The reaction is then subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature for 8-12 hours.

  • Work-up: After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: The final product can be purified by column chromatography on silica gel.

G cluster_0 Part 1: Synthesis of 6-Nitroquinoxalin-2(1H)-one cluster_1 Part 2: Reduction 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Condensation Condensation (Ethanol/Acetic Acid, Reflux) 4-nitro-o-phenylenediamine->Condensation Ethyl_pyruvate Ethyl pyruvate Ethyl_pyruvate->Condensation 6-nitroquinoxalin-2(1H)-one 6-nitroquinoxalin-2(1H)-one Condensation->6-nitroquinoxalin-2(1H)-one Nitro_intermediate 6-nitroquinoxalin-2(1H)-one Reduction Reduction (H₂, Pd/C, Methanol) Nitro_intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed synthetic pathway for this compound.

Antimicrobial Screening Cascade

A hierarchical approach is recommended to efficiently evaluate the antimicrobial potential of this compound. This cascade begins with broad primary screening, followed by more quantitative secondary screening to determine the potency and spectrum of activity.

G Start This compound Primary_Screening Primary Screening (Agar Well/Disk Diffusion) Start->Primary_Screening Decision1 Zone of Inhibition? Primary_Screening->Decision1 Inactive Inactive/De-prioritize Decision1->Inactive No Secondary_Screening Secondary Screening (Broth Microdilution - MIC) Decision1->Secondary_Screening Yes Decision2 Potent Activity? Secondary_Screening->Decision2 Decision2->Inactive No Further_Studies Further Studies (MBC, Time-Kill, Mechanism of Action) Decision2->Further_Studies Yes Lead_Optimization Lead Optimization (SAR Studies) Further_Studies->Lead_Optimization

Caption: A typical antimicrobial drug discovery screening cascade.

Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of data.[1][2][6][7]

Protocol 1: Primary Screening - Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of Mueller-Hinton agar plates.

  • Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 30 µ g/disk ). A stock solution of the compound can be prepared in dimethyl sulfoxide (DMSO).

  • Incubation: Place the impregnated disks onto the agar surface. Include a positive control (a known antibiotic) and a negative control (a disk with DMSO only). Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2: Secondary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following MIC determination, take an aliquot from each well that showed no visible growth in the broth microdilution assay.

  • Plating: Spread the aliquot onto a fresh Mueller-Hinton agar plate.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Data Presentation: A Template for Reporting MIC Values

Microbial StrainGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive
Enterococcus faecalis ATCC 29212Positive
Escherichia coli ATCC 25922Negative
Pseudomonas aeruginosa ATCC 27853Negative
Candida albicans ATCC 90028N/A (Fungus)(Fluconazole)

Exploring the Mechanism of Action

The precise mechanism of action for this compound is yet to be elucidated. However, studies on related quinoxaline derivatives suggest several potential targets:

  • DNA Gyrase Inhibition: Some quinoxaline compounds are known to interfere with bacterial DNA replication by inhibiting DNA gyrase, an enzyme essential for maintaining DNA topology.[9]

  • Inhibition of Cell Wall Synthesis: The structural similarity of the quinoxaline core to other heterocyclic compounds that inhibit cell wall biosynthesis makes this a plausible mechanism.

  • Disruption of Cellular Respiration: Quinoxaline 1,4-di-N-oxides have been shown to interfere with bacterial respiration.[10]

Further investigations, such as DNA gyrase inhibition assays, macromolecular synthesis assays, and studies on changes in cell morphology using electron microscopy, are warranted to pinpoint the specific molecular target(s) of this compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antimicrobial agents. Its straightforward synthesis and the presence of a modifiable amino group make it an attractive scaffold for medicinal chemistry campaigns. The protocols detailed in this application note provide a robust framework for the initial evaluation of its antimicrobial properties. Future research should focus on a comprehensive screening against a broad panel of pathogenic bacteria and fungi, including multidrug-resistant strains. Elucidation of its mechanism of action and exploration of the structure-activity relationship through the synthesis of derivatives will be critical steps in advancing this compound from a promising hit to a viable clinical candidate.

References

Application Notes and Protocols for the Photocatalytic Synthesis of 6-Aminoquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Aminoquinoxalin-2(1H)-one Scaffolds

The quinoxalin-2(1H)-one framework is a privileged scaffold in medicinal chemistry and drug development, frequently found in pharmacologically active compounds.[1][2] These nitrogen-containing heterocycles exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The introduction of an amino group at the 6-position of the quinoxalinone core can significantly modulate the molecule's physicochemical properties and biological activity, making these derivatives particularly attractive for the development of novel therapeutics.[6] Traditional synthetic routes to these compounds often require harsh reaction conditions, multi-step procedures, and the use of stoichiometric, often toxic, reagents. In contrast, visible-light photocatalysis has emerged as a powerful and sustainable strategy for the synthesis and functionalization of complex organic molecules, offering mild reaction conditions and high functional group tolerance.[7][8][9] This application note provides a detailed guide to the synthesis of this compound derivatives, with a focus on photocatalytic methodologies for their subsequent functionalization.

Underlying Principles of Photocatalytic C-H Functionalization

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes with organic substrates, generating highly reactive radical intermediates.[10][11] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. A common and inexpensive organic dye, Eosin Y, has proven to be an effective photocatalyst for a variety of organic transformations.[10][12]

The general mechanism for the photocatalytic amination of a quinoxalin-2(1H)-one derivative using Eosin Y is depicted below. This process typically involves an oxidative quenching cycle of the photocatalyst.

Photocatalytic_Mechanism PC Eosin Y PC_star Eosin Y* PC->PC_star Visible Light (hν) Substrate This compound Radical_Cation Substrate Radical Cation PC_star->Radical_Cation Oxidative Quenching PC_reduced Eosin Y Radical Anion PC_star->PC_reduced SET Amine Aliphatic Amine (R2NH) Amine_Radical Amine Radical (R2N•) Amine->Amine_Radical -H+, -e- Oxidant Oxidant (e.g., Air) Intermediate1 Intermediate A Radical_Cation->Intermediate1 + Amine Radical PC_reduced->PC SET PC_reduced->PC PC_reduced->Oxidant Regeneration Product 3-Amino-6-amino- quinoxalin-2(1H)-one Intermediate1->Product -H+ Oxidant_reduced Reduced Oxidant

Caption: Generalized mechanism for photocatalytic C-H amination.

Part 1: Synthesis of the this compound Core

While some quinoxalin-2(1H)-ones can be synthesized directly via photocatalytic methods, the introduction of an amino group at the 6-position is often more readily achieved through established synthetic routes. A common approach involves the condensation of a substituted o-phenylenediamine with a glyoxylic acid derivative, followed by reduction of a nitro group.

Experimental Protocol: Synthesis of 6-Amino-1-methylquinoxalin-2(1H)-one

This protocol outlines a two-step synthesis of a representative this compound derivative.

Step 1: Synthesis of 1-Methyl-6-nitroquinoxalin-2(1H)-one

  • To a solution of 4-nitro-N-methyl-o-phenylenediamine (1.0 eq) in ethanol, add ethyl glyoxylate (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 1-methyl-6-nitroquinoxalin-2(1H)-one.

Step 2: Reduction of the Nitro Group

  • Suspend 1-methyl-6-nitroquinoxalin-2(1H)-one (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the suspension.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-amino-1-methylquinoxalin-2(1H)-one.

Part 2: Photocatalytic C-H Amination of this compound

This section details a protocol for the direct C-H amination at the 3-position of the this compound core using a photocatalytic approach.[13]

Materials and Equipment
Reagents and MaterialsEquipment
6-Amino-1-methylquinoxalin-2(1H)-oneSchlenk tube or vial with a magnetic stir bar
Aliphatic amine (e.g., pyrrolidine, morpholine)Magnetic stir plate
Eosin YBlue LED lamp (460-470 nm)
Dimethyl sulfoxide (DMSO), anhydrousSyringes and needles
Inert gas (Nitrogen or Argon)Standard laboratory glassware
Diethyl etherRotary evaporator
Ethyl acetateTLC plates and developing chamber
HexaneColumn chromatography setup

Experimental Protocol: Photocatalytic C-H Amination

G cluster_0 Reaction Setup cluster_1 Photocatalytic Reaction cluster_2 Work-up and Purification A 1. Add 6-amino-1-methylquinoxalin-2(1H)-one, Eosin Y, and stir bar to a Schlenk tube. B 2. Add the aliphatic amine and anhydrous DMSO. A->B C 3. Seal the tube and degas with an inert gas. B->C D 4. Place the tube near a blue LED lamp. C->D E 5. Irradiate with stirring at room temperature. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Quench the reaction with water. F->G H 8. Extract the product with ethyl acetate. G->H I 9. Dry, concentrate, and purify by column chromatography. H->I

Caption: Workflow for the photocatalytic C-H amination.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 6-amino-1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 eq) and Eosin Y (1-2 mol%).

  • Addition of Reagents: Add the desired aliphatic amine (0.4 mmol, 2.0 eq) followed by anhydrous DMSO (2.0 mL).

  • Degassing: Seal the tube with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. It is crucial to remove oxygen as it can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin stirring. A small fan can be used to maintain the reaction at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-amino-6-amino-1-methylquinoxalin-2(1H)-one derivative.

Characterization of Products

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the product. The appearance of new signals corresponding to the introduced amino group and the disappearance of the proton signal at the 3-position of the quinoxalinone ring are indicative of a successful reaction.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the product and confirm its elemental composition.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Expected Results and Discussion

The photocatalytic C-H amination of this compound derivatives is expected to proceed in moderate to good yields, depending on the nature of the aliphatic amine used. The reaction is generally tolerant of a wide range of functional groups.

EntryAmineProduct Yield (%)
1Pyrrolidine85
2Morpholine78
3Piperidine82
4Diethylamine65

Note: The yields presented are hypothetical and for illustrative purposes.

The efficiency of the reaction can be influenced by several factors, including the concentration of the photocatalyst, the choice of solvent, and the light source. It has been reported that in some cases, the quinoxalin-2(1H)-one substrate itself can act as a photosensitizer, eliminating the need for an external photocatalyst.[13][16]

Safety Precautions

  • General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[17]

  • Handling of Reagents: Handle all chemicals in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

  • Photocatalyst Safety: While Eosin Y is generally considered low-toxicity, direct contact should be avoided. Some photocatalysts, especially those based on heavy metals, can be toxic and require careful handling.[18]

  • Light Source: Avoid looking directly at the high-intensity LED light source.

  • Reactive Intermediates: Photocatalytic reactions generate highly reactive radical species. While these are typically short-lived and confined to the reaction vessel, it is important to be aware of their potential reactivity.[19][20]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inefficient degassing- Deactivated photocatalyst- Insufficient light intensity- Ensure thorough degassing- Use fresh photocatalyst- Move the light source closer or use a more powerful one
Formation of byproducts - Over-irradiation- Reaction temperature too high- Monitor the reaction closely and stop it upon completion- Use a fan to cool the reaction vessel
Difficulty in purification - Similar polarity of product and starting material- Optimize the solvent system for column chromatography- Consider derivatization to alter polarity

Conclusion

Visible-light photocatalysis offers a green and efficient method for the synthesis and functionalization of this compound derivatives. The protocols outlined in this application note provide a practical guide for researchers in the field of medicinal chemistry and drug discovery. The mild reaction conditions, broad substrate scope, and operational simplicity make this a valuable tool for the construction of novel and biologically active molecules. Further exploration of different photocatalysts and reaction conditions may lead to even more efficient and selective transformations.

References

Troubleshooting & Optimization

common side products in the reduction of 6-nitroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-aminoquinoxalin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the reduction of 6-nitroquinoxalin-2(1H)-one. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during this critical synthetic step. Our aim is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 6-nitroquinoxalin-2(1H)-one to this compound?

The reduction of the nitro group in 6-nitroquinoxalin-2(1H)-one is a standard transformation in organic synthesis. The most prevalent and effective methods include:

  • Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high efficiency.[1] Common catalysts include palladium on carbon (Pd/C) and Raney nickel.[1][2] Transfer hydrogenation using reagents like ammonium formate is also a viable and often safer alternative to using hydrogen gas.

  • Metal-Acid Reductions: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[3][4][5] These reactions are typically carried out in a protic solvent like ethanol or water.

  • Stannous Chloride (SnCl₂): Reduction with stannous chloride is a milder alternative that is often used when other sensitive functional groups are present in the molecule.[6][7] It can be performed in non-acidic and non-aqueous media, offering good chemoselectivity.[6]

Q2: What are the common side products I should be aware of during the reduction?

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[8] Incomplete reaction or side reactions can lead to the formation of various byproducts. The most common side products are:

  • Nitroso Intermediate (6-nitrosoquinoxalin-2(1H)-one): This is the initial two-electron reduction product. While it is typically a transient species, it can sometimes be isolated under carefully controlled conditions.

  • Hydroxylamine Intermediate (6-(hydroxylamino)quinoxalin-2(1H)-one): This is the four-electron reduction product and a common impurity if the reaction does not go to completion.[8] Hydroxylamines can sometimes be challenging to separate from the desired amine.

  • Azo and Azoxy Compounds: These dimeric impurities are formed through the condensation of the nitroso and hydroxylamine intermediates.[8][9] Their formation is more prevalent under neutral or basic conditions.

A visual representation of the reduction pathway and the formation of these side products is provided below.

Nitro Reduction Pathway 6-Nitroquinoxalin-2(1H)-one 6-Nitroquinoxalin-2(1H)-one 6-Nitrosoquinoxalin-2(1H)-one 6-Nitrosoquinoxalin-2(1H)-one 6-Nitroquinoxalin-2(1H)-one->6-Nitrosoquinoxalin-2(1H)-one +2e-, +2H+ 6-(Hydroxylamino)quinoxalin-2(1H)-one 6-(Hydroxylamino)quinoxalin-2(1H)-one 6-Nitrosoquinoxalin-2(1H)-one->6-(Hydroxylamino)quinoxalin-2(1H)-one +2e-, +2H+ Azo/Azoxy Byproducts Azo/Azoxy Byproducts 6-Nitrosoquinoxalin-2(1H)-one->Azo/Azoxy Byproducts This compound This compound 6-(Hydroxylamino)quinoxalin-2(1H)-one->this compound +2e-, +2H+ 6-(Hydroxylamino)quinoxalin-2(1H)-one->Azo/Azoxy Byproducts

Caption: General pathway for nitro group reduction and byproduct formation.

Q3: Can the quinoxalinone ring system itself be reduced during the reaction?

Yes, over-reduction is a potential issue, particularly under harsh conditions. The quinoxalinone core has two other reducible moieties:

  • Pyrazine Ring: The pyrazine portion of the quinoxalinone can be reduced to a tetrahydroquinoxaline derivative. This is more likely to occur with powerful reducing systems like catalytic hydrogenation at high pressure and temperature or with strong hydride reagents.

  • Lactam Carbonyl: The amide (lactam) functionality is generally stable to the conditions used for nitro group reduction. However, very strong reducing agents like lithium aluminum hydride (which are not typically used for aromatic nitro reduction to amines due to the formation of azo compounds) or harsh catalytic hydrogenation conditions could potentially reduce the lactam to an amine.[8][10][11]

Careful selection of the reducing agent and reaction conditions is crucial to avoid these unwanted side reactions.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the reduction of 6-nitroquinoxalin-2(1H)-one.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material remains) 1. Insufficient reducing agent: The stoichiometry of the reducing agent was too low. 2. Catalyst poisoning (for catalytic hydrogenation): Trace impurities (e.g., sulfur or heavy metals) in the starting material or solvent can deactivate the catalyst. 3. Low reaction temperature or time: The reaction may require more forcing conditions. 4. Poor solubility of the starting material: The substrate is not fully dissolved, limiting its contact with the reagent/catalyst.1. Increase the equivalents of the reducing agent (e.g., Fe, SnCl₂). 2. Use highly pure starting materials and solvents. Consider pre-treating the substrate with activated carbon. 3. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 4. Use a co-solvent to improve solubility. For catalytic hydrogenation, a protic co-solvent like ethanol or acetic acid can be beneficial.[12]
Formation of Hydroxylamine Intermediate 1. Incomplete reduction: The reaction was stopped prematurely. 2. Mild reducing agent: The chosen reducing agent may not be strong enough for complete conversion.1. Extend the reaction time and monitor until the hydroxylamine spot disappears on TLC. 2. Switch to a more potent reducing system (e.g., from SnCl₂ to Fe/HCl or catalytic hydrogenation).
Presence of Azo/Azoxy Byproducts 1. Reaction conditions: These byproducts are often favored under neutral or basic conditions. 2. Localized high concentrations of intermediates: Inefficient stirring can lead to the accumulation of nitroso and hydroxylamine intermediates, which then condense.1. For metal-based reductions, ensure the reaction medium is acidic. 2. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Over-reduction of the Pyrazine Ring 1. Harsh reaction conditions: High hydrogen pressure, high temperature, or a highly active catalyst can lead to the reduction of the heterocyclic ring.1. Reduce the hydrogen pressure and/or temperature. 2. Use a less active catalyst (e.g., switch from Pt/C to Pd/C). 3. Consider a chemical reduction method (e.g., Fe/HCl or SnCl₂) which is generally more selective for the nitro group.
Difficult Work-up and Purification 1. Formation of metal salts (with Fe, Sn, Zn): Metal hydroxides can form emulsions or fine precipitates that are difficult to filter. 2. Co-elution of product and byproducts: The polarity of the desired amine and the hydroxylamine intermediate can be very similar.1. For tin-based reductions, basify the reaction mixture to a high pH (>12) to dissolve the tin salts.[13] Alternatively, filter the reaction mixture through a pad of celite. 2. Optimize your chromatography conditions. A change in the solvent system or the use of a different stationary phase may be necessary. Recrystallization can also be an effective purification method.
Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol is adapted from a similar procedure for the reduction of 6-nitroquinoxaline-2,3(1H,4H)-dione and should serve as a good starting point for your experiments.[1]

Materials:

  • 6-Nitroquinoxalin-2(1H)-one

  • 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the starting material)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

  • Celite or diatomaceous earth

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the 6-nitroquinoxalin-2(1H)-one in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask and purge it with hydrogen gas. Maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst. Wash the filter cake with fresh solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

References

Technical Support Center: Synthesis of 6-Aminoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Aminoquinoxalin-2(1H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Understanding the Core Synthesis

The most reliable and widely adopted method for synthesizing this compound is a two-step process. This pathway is favored for its accessible starting materials and generally robust nature.

The Two-Step Synthetic Pathway:

  • Step 1: Cyclocondensation. The synthesis begins with the acid-catalyzed cyclocondensation of 4-nitro-1,2-phenylenediamine with a glyoxylic acid derivative (or its precursor like glyoxal sodium bisulfite) to form the intermediate, 6-nitroquinoxalin-2(1H)-one.[1] This reaction is a classic method for forming the quinoxaline core.[2]

  • Step 2: Nitro Group Reduction. The nitro group of the intermediate is then reduced to the target primary amine, this compound. Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common and efficient method for this transformation.[1][3]

Reaction Mechanism Overview

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitro Group Reduction A 4-Nitro-1,2- phenylenediamine C Schiff Base Intermediate A->C + H+ B Glyoxylic Acid B->C D 6-Nitroquinoxalin-2(1H)-one C->D Intramolecular Cyclization & Dehydration E 6-Nitroquinoxalin-2(1H)-one G This compound E->G F H2, Pd/C F->G

Caption: The two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Step 1: Cyclocondensation (Formation of 6-Nitroquinoxalin-2(1H)-one)

Q1: My cyclocondensation reaction yield is low, and the TLC shows multiple spots. What's happening?

A1: Low yields and multiple byproducts in this step typically stem from three main issues: incomplete reaction, side reactions, or poor starting material quality.

  • Incomplete Reaction: The condensation requires sufficient time and catalytic acid to proceed to completion.

    • Solution: Ensure you are using a catalytic amount of a suitable acid (e.g., hydrochloric acid or acetic acid).[1] Monitor the reaction via Thin Layer Chromatography (TLC) until the 4-nitro-1,2-phenylenediamine spot has been completely consumed. Gentle heating can sometimes accelerate the reaction, but aggressive heating should be avoided.[2]

  • Side Reactions: 4-nitro-1,2-phenylenediamine can be susceptible to oxidation, leading to dark, tarry byproducts, especially if heated too strongly or for too long.

    • Solution: Maintain a controlled reaction temperature. If using glyoxal, which is highly reactive, slow addition to the diamine solution is recommended.

  • Starting Material Quality: The diamine starting material can degrade over time, turning dark. Using old or discolored starting material will invariably lead to lower yields and purification difficulties.

    • Solution: Use high-purity 4-nitro-1,2-phenylenediamine. If it appears dark or oxidized, consider recrystallizing it before use.

Q2: The reaction mixture turned into a dark, intractable tar. Can it be salvaged?

A2: Unfortunately, significant tar formation usually indicates product and starting material degradation due to harsh conditions.

  • Causality: This is often caused by excessive heat or too high a concentration of acid catalyst, which can promote polymerization and oxidation side reactions.

  • Prevention: The key is prevention. Use the recommended catalytic amount of acid and avoid high temperatures. Some modern methods utilize milder conditions, such as using water as a solvent, which can prevent degradation.[4] If the reaction requires heating, do so gently (e.g., 50-60°C) and monitor closely by TLC.

Step 2: Nitro Group Reduction

Q3: The reduction of 6-nitroquinoxalin-2(1H)-one is slow or incomplete. How can I improve it?

A3: Incomplete reduction is a common hurdle. The success of catalytic hydrogenation hinges on the catalyst's activity, hydrogen availability, and the absence of catalyst poisons.

  • Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst is the workhorse for this reaction.[3] Its activity can vary significantly.

    • Solution:

      • Use a fresh, high-quality catalyst. 10% Pd/C is standard.[1]

      • Ensure the catalyst is not "poisoned." Sulfur, halide, and strong coordinating functional groups can deactivate palladium. Ensure all glassware is scrupulously clean.

      • Catalyst Loading: Use an appropriate catalyst loading, typically 5-10% by weight relative to the starting material.[1]

  • Hydrogen Supply: The reaction requires a consistent supply of hydrogen.

    • Solution: Ensure your system is properly set up. For small-scale reactions, a hydrogen balloon is often sufficient.[3] For larger scales, a Parr hydrogenator or similar apparatus is ideal. Before introducing hydrogen, thoroughly purge the reaction flask with an inert gas (N₂ or Argon) to remove all oxygen.

  • Solvent Choice: The solvent must fully dissolve the starting material to allow access to the catalyst surface.

    • Solution: Methanol is a common and effective solvent.[1][3] If solubility is an issue, mixtures of methanol with THF or DMF can be used, but ensure the solvent is compatible with your hydrogenation setup.

Q4: My final product, this compound, is discolored (pink, brown, or gray). What causes this?

A4: Discoloration in the final product is almost always due to impurities.

  • Palladium Contamination: A grayish tint indicates residual palladium catalyst.

    • Solution: After the reaction is complete, filter the mixture through a pad of Celite or diatomaceous earth to quantitatively remove the fine Pd/C particles.[1][3] Washing the Celite pad thoroughly with the reaction solvent ensures you don't lose product.

  • Oxidation: The amino group in the final product is susceptible to air oxidation, which can produce colored impurities. This is especially true during workup and purification.

    • Solution: Minimize the exposure of the product to air and heat, especially when in solution. After filtering off the catalyst, evaporate the solvent quickly under reduced pressure (rotary evaporator). If the product requires further purification, perform recrystallization promptly.

  • Incomplete Reaction: A yellowish or brownish color may indicate the presence of unreacted nitro-intermediate or partially reduced intermediates (e.g., nitroso, hydroxylamino).

    • Solution: Check the reaction for completeness using TLC before workup. If the starting material is still present, allow the reaction to proceed longer or add a fresh portion of catalyst.

Troubleshooting Summary Table
Symptom Possible Cause(s) Recommended Action(s)
Step 1: Low Yield Incomplete reaction; Poor starting material quality; Side reactions (tarring).Monitor by TLC; Use pure diamine; Control temperature carefully.
Step 2: Slow/Incomplete Reduction Inactive catalyst; Poor H₂ supply; Catalyst poisoning.Use fresh 10% Pd/C; Ensure proper H₂ atmosphere; Use clean glassware.
Final Product is Gray Residual Palladium catalyst.Filter reaction mixture through a pad of Celite.[1][3]
Final Product is Pink/Brown Air oxidation of the amino group; Presence of unreacted starting material.Minimize air/heat exposure during workup; Ensure reaction goes to completion via TLC.
Difficulty in Purification Presence of closely-related side products or residual starting materials.Optimize reaction conditions to improve selectivity; Use column chromatography for purification.[3]

Optimized Experimental Protocols

These protocols are designed to be self-validating by including in-process monitoring steps.

Protocol 1: Synthesis of 6-Nitroquinoxalin-2(1H)-one
  • Setup: In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (1.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v).

  • Reagent Addition: To this stirred suspension, add glyoxal sodium bisulfite adduct (1.1 eq) in portions.

  • Catalysis: Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Reaction: Heat the mixture gently to 60-70°C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as the eluent). The starting diamine spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. The yellow product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with water, followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.[1] Dry the product in a vacuum oven. The expected product is a yellow solid.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask suitable for hydrogenation, dissolve the 6-nitroquinoxalin-2(1H)-one (1.0 eq) from the previous step in methanol.[3]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (approx. 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Hydrogenation: Seal the flask, evacuate the inert gas, and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The product will have a different Rf value and may be visible under UV light.

  • Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]

  • Isolation: Wash the Celite pad with fresh methanol to recover all the product. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting solid is the desired this compound. Further purification can be done by recrystallization if needed.

Troubleshooting Workflow Diagram

G start_node Low Yield or Purity Issue d1 Which Step? start_node->d1 Identify Step decision_node decision_node process_node process_node end_node end_node p1 Check TLC: Multiple Spots? d1->p1 Step 1 (Condensation) q1 Check TLC: SM Remaining? d1->q1 Step 2 (Reduction) p2 Possible Causes: - Side Reactions (Tar) - Impure Starting Material p1->p2 Yes p3 Possible Cause: - Incomplete Reaction p1->p3 No (Clean but low yield) s1 1. Lower Reaction Temp 2. Use Pure Diamine 3. Check Acid Catalyst Amount p2->s1 Solutions s2 1. Increase Reaction Time 2. Monitor by TLC until SM is gone p3->s2 Solutions end1 Improved Purity s1->end1 Re-run end2 Improved Yield s2->end2 Re-run q2 Possible Causes: - Inactive Catalyst - Poor H2 Supply q1->q2 Yes q3 Color? q1->q3 No (Product discolored) s3 1. Use Fresh Pd/C 2. Purge System Properly 3. Ensure Vigorous Stirring q2->s3 Solutions s4 Cause: Pd Residue Solution: Filter through Celite q3->s4 Gray s5 Cause: Oxidation Solution: Minimize Air Exposure During Workup q3->s5 Pink/Brown s3->end2 end3 Pure Product s4->end3 Purify s5->end3 Purify

Caption: A troubleshooting decision tree for the synthesis.

References

Technical Support Center: Optimizing Fluorescence Signals of 6-Aminoquinoxalin-2(1H)-one Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Aminoquinoxalin-2(1H)-one fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can confidently adapt and troubleshoot your assays for robust and reproducible results.

I. Understanding the Probe: The "Why" Behind the Fluorescence

This compound is a promising fluorophore due to its sensitivity to the local microenvironment.[1] This sensitivity, however, can also be a source of experimental variability. The fluorescence of this probe is governed by factors such as solvent polarity, pH, and interactions with the local environment.[2] Understanding these factors is crucial for optimizing your signal. For instance, the amino group at the 6-position can become protonated at lower pH, which can significantly alter the electronic structure of the molecule and, consequently, its fluorescence properties.

II. Troubleshooting Guide

This section addresses common issues encountered when using this compound probes, presented in a question-and-answer format.

Problem 1: Low or No Fluorescence Signal

Question: I've stained my sample with a this compound probe, but the fluorescence signal is much weaker than expected. What could be the cause, and how can I fix it?

Answer: A weak signal can stem from several factors, ranging from suboptimal probe concentration to incorrect instrument settings. Let's break down the potential causes and solutions.

  • Suboptimal Probe Concentration: The concentration of your probe is critical. Too low, and the signal will be weak; too high, and you may encounter issues with quenching or background fluorescence.

    • Solution: Perform a concentration titration to determine the optimal working concentration for your specific application. A typical starting range for small molecule probes is in the low micromolar to high nanomolar range.

  • Incorrect Excitation/Emission Wavelengths: Ensure that your microscope's filter sets are appropriate for the this compound probe. The optimal wavelengths can shift depending on the local environment.

    • Solution: Consult the probe's datasheet for the recommended excitation and emission maxima. If the signal is still weak, consider acquiring a full emission spectrum to identify the actual peak in your experimental conditions.

  • pH of the Buffer: The fluorescence of this compound is highly pH-dependent. The protonation state of the amino group directly impacts the fluorescence quantum yield.

    • Solution: Verify the pH of your imaging buffer. For many biological applications, a pH of 7.4 is standard. However, you may need to optimize the pH to maximize the signal for your specific probe and target.

  • Photobleaching: This occurs when the fluorophore is irreversibly damaged by exposure to excitation light, leading to a loss of fluorescence.

    • Solution: Reduce the intensity and duration of the excitation light. Use a more sensitive detector to shorten exposure times. For fixed samples, consider using an anti-fade mounting medium.[3]

Problem 2: High Background Fluorescence

Question: My images have a high background signal, which is obscuring the specific staining. How can I reduce this?

Answer: High background can be caused by several factors, including excess probe, non-specific binding, and autofluorescence from the sample itself.

  • Excess Probe: Using too high a concentration of the probe can lead to a high background signal.

    • Solution: Optimize the probe concentration through titration, as mentioned previously. Ensure thorough washing steps after staining to remove any unbound probe.[4]

  • Non-Specific Binding: The probe may be binding to cellular components other than your target of interest.

    • Solution: Increase the stringency of your wash buffers (e.g., by slightly increasing the salt concentration or adding a small amount of a non-ionic detergent like Tween-20). You can also try including a blocking step before adding the probe.

  • Autofluorescence: Many biological samples, particularly fixed cells, exhibit natural fluorescence.

    • Solution: Image an unstained control sample to assess the level of autofluorescence. If it is significant, you may need to use a probe with a different excitation/emission profile or employ spectral unmixing techniques if your imaging system supports it.

Problem 3: Signal Fades Quickly During Imaging

Question: The fluorescent signal is bright initially but disappears rapidly when I'm imaging. What is happening?

Answer: This is a classic case of photobleaching.[3] The high-energy excitation light is causing photochemical destruction of the fluorophore.

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.

  • Minimize Exposure Time: Use the shortest possible exposure time for your detector.

  • Use Antifade Reagents: For fixed samples, mount in a commercially available antifade medium. These reagents scavenge free radicals that contribute to photobleaching.

  • Image a Fresh Field of View: For static samples, avoid repeatedly imaging the same area.

III. Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the fluorescence of this compound probes?

A1: this compound probes exhibit solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent.[2] Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is an important consideration when moving from in vitro characterization in organic solvents to aqueous biological systems.

Q2: What is the optimal pH range for using these probes?

A2: The optimal pH will depend on the specific derivative of the this compound probe you are using. The fluorescence intensity of amino-substituted quinoxalinones can be significantly affected by pH. It is recommended to perform a pH titration experiment to determine the optimal pH for your specific probe and application. A common starting point for biological imaging is a buffer at pH 7.4.

Q3: How should I store my this compound probe?

A3: For long-term storage, it is best to store the probe as a solid at -20°C, protected from light. Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Q4: Can I use these probes for live-cell imaging?

A4: Yes, small molecule probes like this compound are often suitable for live-cell imaging.[5] However, it is important to assess any potential cytotoxicity of the probe at the working concentration. Always include appropriate controls to ensure that the probe is not adversely affecting cell health or function.

IV. Experimental Protocols

Protocol 1: Determining the Optimal Staining Concentration

This protocol provides a framework for titrating your this compound probe to find the ideal concentration with the best signal-to-noise ratio.

  • Cell Preparation: Plate your cells on a suitable imaging dish or coverslip and culture them to the desired confluency.

  • Prepare Probe Dilutions: Prepare a series of dilutions of your this compound probe in your imaging buffer. A good starting range is from 10 µM down to 100 nM.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed imaging buffer. Add the different concentrations of the probe to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed imaging buffer to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets. Use consistent acquisition settings for all concentrations.

  • Analysis: Determine the concentration that provides the brightest specific signal with the lowest background fluorescence.

Protocol 2: Assessing pH Dependence of Fluorescence

This protocol will help you determine the optimal pH for your this compound probe.

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., from pH 5.0 to 9.0 in 0.5 pH unit increments). Common biological buffers like MES, PIPES, HEPES, and TAPS can be used to cover this range.

  • Prepare Probe Solution: Prepare a stock solution of your probe in DMSO or DMF.

  • Measurement: In a 96-well plate or cuvette, add a fixed concentration of your probe to each of the different pH buffers.

  • Read Fluorescence: Use a plate reader or fluorometer to measure the fluorescence intensity at the probe's emission wavelength.

  • Analysis: Plot the fluorescence intensity as a function of pH to identify the optimal pH range for your probe.

V. Visualizations

workflow Troubleshooting Workflow for Low Fluorescence Signal start Low Fluorescence Signal Observed check_concentration Is Probe Concentration Optimal? start->check_concentration titrate Perform Concentration Titration check_concentration->titrate No check_wavelengths Are Excitation/Emission Wavelengths Correct? check_concentration->check_wavelengths Yes titrate->check_wavelengths optimize_filters Verify/Optimize Filter Sets check_wavelengths->optimize_filters No check_ph Is Buffer pH Optimal? check_wavelengths->check_ph Yes optimize_filters->check_ph optimize_ph Perform pH Titration check_ph->optimize_ph No check_photobleaching Is Photobleaching Occurring? check_ph->check_photobleaching Yes optimize_ph->check_photobleaching reduce_exposure Reduce Excitation Intensity/Time Use Antifade Reagents check_photobleaching->reduce_exposure Yes end Signal Optimized check_photobleaching->end No reduce_exposure->end

Caption: A flowchart for troubleshooting low fluorescence signals.

ph_effect Effect of pH on this compound Fluorescence cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_node Probe is Protonated (NH3+) Fluorescence is Quenched high_ph_node Probe is Deprotonated (NH2) Fluorescence is High low_ph_node->high_ph_node Increasing pH

References

Technical Support Center: Purification of 6-Aminoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Aminoquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

Introduction: Understanding the Molecule

This compound is a key building block in medicinal chemistry, valued for its versatile chemical handles that allow for the synthesis of a diverse range of biologically active molecules. However, its purification is often non-trivial due to its physicochemical properties. The presence of both an aromatic amine and a lactam within the quinoxalinone scaffold gives rise to challenges in solubility, stability, and susceptibility to forming closely-related impurities during synthesis. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has very poor solubility. What are the recommended solvents for purification?

A1: This is a common observation. This compound and its analogs typically exhibit poor solubility in aqueous and non-polar organic solvents. Your best approach is to use polar aprotic solvents.

  • For Analysis (HPLC/TLC): Dimethyl sulfoxide (DMSO) is an excellent solvent for preparing stock solutions for analysis.[1] For dilution into aqueous mobile phases for reversed-phase HPLC, it is crucial to add the DMSO stock solution to the aqueous buffer with vigorous mixing to prevent precipitation.[1]

  • For Purification (Chromatography/Recrystallization): For column chromatography, you will need to find a solvent system that allows for adsorption onto the stationary phase, so highly polar solvents like pure DMSO are not suitable for loading. You may need to use a mixture of solvents, such as dichloromethane/methanol, to dissolve the crude material for loading onto a silica column. For recrystallization, polar protic solvents like ethanol or 2-butanol have been used for similar quinoxalinone derivatives and are a good starting point.[2]

Q2: I've noticed my purified sample changing color over time. What are the stability concerns with this compound?

A2: The quinoxalinone core, particularly with an amino substituent, is susceptible to degradation. The primary concerns are:

  • Oxidation: The amino group can be prone to oxidation, which often results in a color change to yellow or brown.[1]

  • Photodegradation: Exposure to light can promote degradation.[1]

  • pH-dependent instability: The compound may degrade under strongly acidic or basic conditions.[1]

Storage Recommendations: For long-term storage, it is advisable to store the solid compound in a desiccator at low temperature (2-8°C), protected from light. Solutions, especially in DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and should be protected from light by using amber vials.[1]

Q3: What are the most common impurities I should expect from the synthesis of this compound?

A3: While a definitive list is highly dependent on the synthetic route, common impurities often include:

  • Unreacted Starting Materials: For instance, if synthesizing from the reduction of 6-nitroquinoxalin-2(1H)-one, the starting nitro compound is a likely impurity.

  • Over-reduction Products: If the reduction of a nitro group is not well-controlled, other functional groups could potentially be reduced.

  • Regioisomers: Depending on the starting materials, formation of other isomers (e.g., 7-aminoquinoxalin-2(1H)-one) can occur, which may be difficult to separate.

  • Oxidation Products: As mentioned, the amino group is prone to oxidation, leading to colored impurities.

Troubleshooting Guides

Guide 1: Column Chromatography Purification

Flash column chromatography on silica gel is a standard method for purifying quinoxalinone derivatives.[3] However, the basicity of the amino group can lead to significant challenges.

Problem: Significant peak tailing and poor separation on silica gel.

Causality: The acidic nature of silica gel (due to silanol groups) can strongly and sometimes irreversibly interact with the basic amino group of your compound. This leads to peak tailing, reduced recovery, and poor resolution.

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount of a volatile base into your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) or a solution of ammonia in methanol are common choices. This "neutralizes" the acidic sites on the silica, preventing strong interactions with your compound.

    • Protocol:

      • Prepare your eluent system (e.g., Dichloromethane/Methanol).

      • Add 0.5% (v/v) of triethylamine to both the low-polarity and high-polarity solvent components of your mobile phase.

      • Equilibrate your silica gel column with the modified mobile phase before loading your sample.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.

    • Basic Alumina: Alumina is another polar stationary phase that is available in neutral, acidic, and basic forms. Basic alumina can be an effective alternative to silica for purifying amines.

Recommended Starting Conditions for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexaneGood starting points for many quinoxalinone derivatives.[4]
Modifier 0.5% Triethylamine (v/v)To mitigate peak tailing due to the basic amino group.
Monitoring TLC with UV visualization (254 nm)To track the separation of your compound from impurities.

TLC Analysis: Before attempting column chromatography, it is crucial to develop a suitable solvent system using Thin Layer Chromatography (TLC). For amino compounds, a common TLC solvent system is n-butanol/acetic acid/water (4:1:1), though this may be too polar for direct application to column chromatography.[5] A good starting point for TLC analysis of this compound would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes, with the addition of a small amount of triethylamine or ammonia to the mobile phase to improve spot shape.

Guide 2: Recrystallization Purification

Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities.

Problem: The compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system. This can be due to a low melting point of the compound or significant depression of the melting point by impurities.[6][7]

Solutions:

  • Add More Solvent: The most straightforward solution is to return the flask to the heat source and add more of the "good" solvent (the one the compound is more soluble in) until the oil redissolves. Then, allow the solution to cool more slowly.[6]

  • Slow Down the Cooling Process: Rapid cooling encourages oiling out. Insulate the flask by placing it on a wooden block or in a beaker with paper towels to slow down the rate of cooling.[6]

  • Change the Solvent System: If the issue persists, your chosen solvent may not be appropriate. Experiment with different solvents or solvent pairs. Ethanol, 2-butanol, and mixtures of ethanol/DMF have been used for crystallizing similar compounds.[2][8]

Problem: Very low recovery after recrystallization.

Causality: This is often due to using too much solvent, causing a significant portion of your compound to remain in the mother liquor.[6] It can also be due to premature crystallization during a hot filtration step.

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the solid. It is better to add the solvent in small portions.

  • Recover from Mother Liquor: If you suspect significant loss, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to induce further crystallization.[9]

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a minimum of a "good" hot solvent. Then, while still hot, slowly add a "poor" solvent (one in which the compound is insoluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[9]

Step-by-Step General Recrystallization Protocol
  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove residual solvent.

Visualizing the Purification Workflow

Below is a diagram illustrating a typical decision-making process for the purification of this compound.

purification_workflow start Crude this compound tlc TLC Analysis (e.g., DCM/MeOH + 0.5% TEA) start->tlc single_spot Single Spot? tlc->single_spot recrystallize Recrystallization (e.g., from Ethanol) single_spot->recrystallize Yes column Column Chromatography (Silica Gel, DCM/MeOH + 0.5% TEA) single_spot->column No check_purity1 Check Purity (NMR, HPLC, MS) recrystallize->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 multiple_spots Multiple Spots collect_fractions Collect & Analyze Fractions (TLC) column->collect_fractions pool_pure Pool Pure Fractions & Evaporate collect_fractions->pool_pure check_purity2 Check Purity (NMR, HPLC, MS) pool_pure->check_purity2 pure_product2 Pure Product check_purity2->pure_product2

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Synthesis of 6-Aminoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Aminoquinoxalin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis. Our goal is to provide practical, field-tested insights and solutions to help you minimize impurities and maximize yield and reproducibility.

The synthesis of quinoxalinone scaffolds is a cornerstone in the development of various pharmacologically active agents.[1][2] However, the introduction of an amino group at the 6-position presents unique challenges, primarily related to reaction control and impurity profiling. This guide addresses the most frequent issues encountered in the lab through a detailed troubleshooting section and a broader FAQ.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific experimental observations. Identify the problem you are facing to find probable causes and actionable solutions.

Problem 1: My final product is significantly discolored (e.g., dark brown, black, or tar-like) instead of the expected yellow/light brown solid.

  • Probable Cause 1: Oxidation of Starting Materials or Product.

    • Expertise & Experience: Aromatic amines, particularly phenylenediamines and the final amino-quinoxalinone product, are highly susceptible to air oxidation. This process is often catalyzed by trace metal impurities and can lead to the formation of polymeric, highly colored quinone-imine type structures. This is the most common cause of discoloration.

  • Recommended Solutions:

    • Degas All Solvents: Before use, thoroughly degas reaction solvents (e.g., methanol, ethanol, water) by sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes or by using a freeze-pump-thaw technique.

    • Maintain Inert Atmosphere: Run the reaction, particularly the reduction step and any subsequent workup, under a positive pressure of Nitrogen or Argon.

    • Use Fresh Starting Materials: Use freshly purchased 1,2,4-triaminobenzene or recently purified 4-nitro-1,2-phenylenediamine. Older batches may have already undergone partial oxidation. The purity of starting materials has a significant impact on the final product and potential impurities.[3][4]

  • Probable Cause 2: Product Degradation at High Temperatures.

    • Expertise & Experience: The classical synthesis of quinoxalinones often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which may require heating.[5][6] Prolonged heating, especially in the presence of acid or base catalysts, can lead to decomposition and the formation of complex, colored side products.

  • Recommended Solutions:

    • Optimize Reaction Temperature: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Aim for the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For the condensation step, heating to 80-100°C is often sufficient.[7]

    • Minimize Reaction Time: As soon as TLC indicates the consumption of the limiting reagent, proceed with the workup. Avoid unnecessarily long reaction times.

Problem 2: TLC and HPLC analysis shows multiple spots/peaks, indicating an impure product.

  • Probable Cause 1: Incomplete Reduction of the Nitro Intermediate.

    • Expertise & Experience: The reduction of an aromatic nitro group to an amine proceeds through intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) compounds. If the reduction is not driven to completion, these can remain as significant impurities.

  • Recommended Solutions:

    • Extend Reaction Time: Continue monitoring the reaction by TLC. The nitro-intermediate is typically more non-polar (higher Rf) than the final amino product. The reaction is complete when the starting material spot has completely disappeared.

    • Increase Catalyst Loading/Reagent Stoichiometry: For catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is active and increase loading if necessary (typically 5-10 mol% is used).[7][8] For chemical reductions (e.g., with SnCl2), ensure a sufficient molar excess is used.

    • Verify Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and maintaining positive hydrogen pressure (a balloon is often sufficient for lab scale).[7]

  • Probable Cause 2: Formation of Regioisomers during Cyclization.

    • Expertise & Experience: While the synthesis of this compound typically starts with a pre-functionalized phenylenediamine to control regiochemistry, using an unsymmetrical dicarbonyl compound could potentially lead to isomeric products. This is less common for this specific target but is a key consideration in quinoxaline chemistry.[5]

  • Recommended Solutions:

    • Use a Symmetrical Dicarbonyl Synthon: The use of glyoxylic acid or its derivatives for condensation with 4-nitro-1,2-phenylenediamine is a standard and effective method to avoid this issue, leading specifically to the quinoxalin-2(1H)-one core.[9]

  • Probable Cause 3: Contamination from Starting Materials.

    • Expertise & Experience: Impurities present in the initial 4-nitro-1,2-phenylenediamine or glyoxylic acid will either carry through the synthesis or participate in side reactions.[10] Purity assessment of starting materials is a critical, often overlooked, step.[4]

  • Recommended Solutions:

    • Verify Starting Material Purity: Before starting the synthesis, check the purity of your starting materials by NMR, HPLC, or at a minimum, by melting point.

    • Purify Starting Materials if Necessary: If the starting materials are of low purity, consider recrystallizing the 4-nitro-1,2-phenylenediamine before use.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common issues during the synthesis.

G problem problem cause cause solution solution start start start_node Synthesis Issue Observed discoloration Product Discolored (Dark Brown/Black) start_node->discoloration low_yield Low Yield start_node->low_yield impure_tlc Impure on TLC/HPLC start_node->impure_tlc cause_oxidation Probable Cause: Oxidation discoloration->cause_oxidation cause_degradation Probable Cause: Thermal Degradation discoloration->cause_degradation cause_incomplete_rxn Probable Cause: Incomplete Reaction low_yield->cause_incomplete_rxn cause_impure_sm Probable Cause: Impure Starting Material low_yield->cause_impure_sm impure_tlc->cause_incomplete_rxn impure_tlc->cause_impure_sm sol_inert Solution: Use Inert Atmosphere, Degas Solvents cause_oxidation->sol_inert sol_temp Solution: Optimize Temp/Time cause_degradation->sol_temp sol_monitor Solution: Increase Reagents/Time, Monitor by TLC cause_incomplete_rxn->sol_monitor sol_purify_sm Solution: Verify & Purify Starting Materials cause_impure_sm->sol_purify_sm

Caption: A troubleshooting decision tree for common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The most common and generally reliable method is a two-step synthesis.[8]

  • Condensation: Reaction of 4-nitro-1,2-phenylenediamine with an α-keto acid like glyoxylic acid. This forms the quinoxalinone ring and sets the regiochemistry, yielding 6-Nitroquinoxalin-2(1H)-one. This condensation is a variation of the classic Hinsberg quinoxaline synthesis.[2][11]

  • Reduction: Reduction of the nitro group to an amine. Catalytic hydrogenation using Palladium on carbon (Pd/C) and H₂ gas is a clean and high-yielding method.[7] Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) can be used.

Synthetic Pathway and Potential Impurities

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Intermediate Intermediate 4-nitro-1,2-phenylenediamine->Intermediate H₂O, Δ Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Intermediate Incomplete Cyclization Incomplete Cyclization Intermediate->Incomplete Cyclization Side Reaction Product Product Intermediate->Product Reduction Nitroso/Hydroxylamino Impurity Nitroso/Hydroxylamino Impurity Intermediate->Nitroso/Hydroxylamino Impurity Incomplete Reduction Reducer [H] (e.g., H₂/Pd-C) Reducer->Product Oxidized Impurities Oxidized Impurities Product->Oxidized Impurities Air Oxidation

Caption: Synthetic pathway and common points of impurity formation.

Q2: How do I choose between catalytic hydrogenation (H₂/Pd-C) and a chemical reductant (SnCl₂) for the nitro reduction step?

This choice depends on available equipment, scale, and desired purity profile.

ParameterCatalytic Hydrogenation (H₂/Pd-C)Chemical Reduction (SnCl₂)
Efficiency Generally very high yield and clean conversion.[7]Good to high yield, but can be more variable.
Workup Simple filtration to remove the solid catalyst.[8]Requires neutralization and can result in tin salt precipitates that are difficult to filter. Potential for tin contamination in the product.
Equipment Requires a hydrogenation apparatus or at least the ability to handle flammable H₂ gas safely.Standard laboratory glassware is sufficient.
Safety H₂ is flammable/explosive. Pd/C can be pyrophoric when dry.SnCl₂ is corrosive and requires acidic conditions.
Recommendation Preferred method for cleanliness and ease of purification. Ideal for drug development applications where metal contamination is a concern.A viable alternative if hydrogenation equipment is not available. Be prepared for a more challenging purification.

Q3: What are the best analytical methods to assess the purity of my final product?

A combination of methods is always recommended for robust purity assessment.[10]

MethodPurpose & What to Look For
TLC Quick, in-process check for reaction completion and qualitative purity. A single, well-defined spot is desired. Use a UV lamp to visualize.
¹H NMR Confirms the structure of the desired product. Integration of aromatic protons should be clean. Absence of signals from the nitro-intermediate or other impurities.
LC-MS Provides accurate mass for the product, confirming its identity. HPLC trace gives a quantitative measure of purity (% area) and detects minor impurities.
Melting Point A sharp melting point close to the literature value (157-158°C for the related 6-aminoquinoxaline) indicates high purity.[7] A broad or depressed melting range suggests impurities.

Validated Experimental Protocols

Protocol 1: Synthesis of 6-Nitroquinoxalin-2(1H)-one

This protocol is adapted from established condensation procedures.[8][9]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitro-1,2-phenylenediamine (5.0 g, 32.6 mmol).

  • Reagent Addition: Add a solution of glyoxylic acid monohydrate (3.3 g, 35.9 mmol, 1.1 eq) in 100 mL of 2M hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring for 4 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate/Hexane) until the diamine spot disappears.

  • Workup: Cool the reaction mixture to room temperature, then in an ice bath for 30 minutes. The product will precipitate as a yellow solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Drying: Dry the product in a vacuum oven at 60°C overnight. Expected yield: >85% of a yellow solid.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a standard method for nitro group reduction.[7]

  • Setup: To a 500 mL hydrogenation flask, add the 6-Nitroquinoxalin-2(1H)-one (4.0 g, 20.9 mmol) and 200 mL of methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10% w/w, 0.4 g) under a stream of nitrogen.

    • Causality Note: Adding the catalyst under inert gas prevents it from reacting with oxygen in the air, which can be a safety hazard and deactivate the catalyst.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times. Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient) at room temperature.

  • Monitoring: The reaction is typically complete in 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Self-Validation Step: The Celite® pad should be wet with methanol. Do not allow the catalyst to dry on the filter, as it can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the desired this compound.

  • Purification: If necessary, the product can be further purified by recrystallization from an ethanol/water mixture. Expected yield: >90% of a yellow to light brown solid.

References

Technical Support Center: Optimizing Derivatization of 6-Aminoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 6-Aminoquinoxalin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with modifying this versatile scaffold. Quinoxalin-2(1H)-one derivatives are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3] The 6-amino group provides a critical handle for introducing molecular diversity; however, its reactivity, coupled with that of the quinoxalinone core, can present unique synthetic challenges.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions, ensuring efficiency, selectivity, and reproducibility.

Core Derivatization Reactions

The primary derivatization strategies for the 6-amino group involve acylation, sulfonylation, and alkylation. Each presents distinct mechanistic pathways and potential challenges.

Diagram 1: Common Derivatization Pathways

cluster_start Starting Material cluster_reagents Reagents cluster_products Products start This compound amide 6-Acylamino- quinoxalin-2(1H)-one start->amide Acylation (Coupling Agents/Base) sulfonamide 6-Sulfonylamino- quinoxalin-2(1H)-one start->sulfonamide Sulfonylation (Base) amine 6-Alkylamino- quinoxalin-2(1H)-one start->amine Alkylation (Base) acyl R-COCl, R-COOH, (RCO)2O sulfonyl R-SO2Cl alkyl R-X (halide)

Caption: Key derivatization reactions at the 6-amino position.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation reaction with an acid chloride failing or giving low yields? This is often due to the relatively low nucleophilicity of the aromatic amine compared to aliphatic amines. Protonation of the starting material by the HCl byproduct can also shut down the reaction. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to scavenge the acid.[4]

Q2: Can I directly alkylate the 6-amino group? What are the risks? Yes, direct N-alkylation is possible, typically with an alkyl halide and a base. However, you risk over-alkylation (formation of a tertiary amine) and potential competition from N1-alkylation on the lactam ring, especially with stronger bases. C3-alkylation can also occur under certain conditions, such as those involving radical mechanisms.[1][5][6]

Q3: My starting material is poorly soluble in my chosen reaction solvent. What are my options? Poor solubility is a common hurdle. Consider switching to a more polar aprotic solvent like DMF, DMAc, or NMP. Gentle heating can improve solubility, but monitor for thermal degradation. For some coupling reactions, using a solvent mixture or switching to conditions known to work with heterogeneous mixtures may be necessary.

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific experimental failures with detailed causal analysis and actionable solutions.

Scenario 1: Low Reaction Yield

Q: I'm attempting an amide coupling with a carboxylic acid using standard coupling agents, but my yield is below 30%. What steps should I take to optimize this?

Low yields in amide coupling reactions with electron-deficient anilines like 6-aminoquinoxalinone are common and require systematic optimization.[7] The issue often lies in incomplete activation of the carboxylic acid or slow reaction of the activated intermediate with the weakly nucleophilic amine.

Troubleshooting Workflow:

Diagram 2: Troubleshooting Low Yield in Amide Coupling

G start Low Yield (<30%) check_purity Verify Purity of Starting Materials (NMR, LCMS) start->check_purity reagent_equivalents Optimize Reagent Stoichiometry (1.1-1.5 eq. acid/coupling agent) check_purity->reagent_equivalents coupling_agent Screen Coupling Agents (HATU, HOBt/EDC, T3P) reagent_equivalents->coupling_agent base_solvent Screen Base & Solvent (DIPEA, NMM in DMF, ACN, CH2Cl2) coupling_agent->base_solvent temperature Adjust Temperature (Try 0°C to RT, then gentle heating) base_solvent->temperature success Yield Improved temperature->success

Caption: A systematic workflow for optimizing low-yield reactions.

Detailed Optimization Steps:

  • Re-evaluate Your Coupling System: Standard DCC/DMAP may be insufficient. Electron-deficient amines often require more potent activating systems.[7] A protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a robust starting point.[7] The HOBt ester intermediate is more reactive and less prone to side reactions than the O-acylisourea formed with EDC alone.

  • Screen More Advanced Reagents: If EDC/HOBt fails, move to uronium/aminium-based reagents like HATU or HBTU. These reagents form highly reactive activated esters that couple efficiently with weakly nucleophilic amines.[8]

  • Optimize Base and Solvent: The choice of base is critical. Use a hindered, non-nucleophilic base like DIPEA (pKa ~10.75) or N-methylmorpholine (NMM, pKa ~7.4). A common mistake is using a base that is too weak to deprotonate the amine's ammonium salt or too strong, causing side reactions. The solvent should fully dissolve your reagents; DMF or acetonitrile (ACN) are excellent choices.[7][8]

Table 1: Recommended Conditions for Amide Coupling Optimization

ParameterInitial ConditionAlternative 1Alternative 2Rationale
Coupling System EDC/HOBt (1.2 eq each)HATU (1.2 eq)T3P (1.5 eq)Increases activation efficiency for sluggish amines.[8][9]
Base DIPEA (2.5 eq)NMM (2.5 eq)2,6-Lutidine (2.5 eq)Optimizes basicity to facilitate reaction without side products.
Solvent DMFAcetonitrileDichloromethane (DCM)Ensures solubility of all components.[7][8]
Temperature 0 °C to RTRT40-50 °CBalances reaction rate against potential decomposition.
Scenario 2: Formation of Side Products / Poor Selectivity

Q: My reaction is producing a significant byproduct that seems to be di-substituted. How can I improve selectivity for mono-derivatization?

This issue arises in both alkylation and sulfonylation reactions. The initial product (secondary amine or sulfonamide) can be deprotonated and react a second time.

Solutions for Improving Mono-Selectivity:

  • Control Stoichiometry: The most straightforward approach is to use the limiting reagent carefully. Use a slight excess (1.05-1.1 equivalents) of the electrophile (alkyl halide or sulfonyl chloride). Adding the electrophile slowly (e.g., via syringe pump) to the solution of the amine and base can help maintain a low concentration of the electrophile, favoring the initial reaction over the follow-up reaction.

  • Lower the Temperature: Running the reaction at 0 °C or even -20 °C can slow down the second derivatization step more significantly than the first, thereby improving selectivity.

  • Choose the Right Base: For sulfonylation, a milder base like pyridine can be sufficient to catalyze the reaction without being strong enough to deprotonate the resulting sulfonamide for a second reaction. For alkylation, a bulky base can sterically hinder the approach to the already substituted nitrogen atom, favoring mono-alkylation.

Q: I am observing byproducts that suggest a reaction at the quinoxalinone ring itself. Is this possible?

Yes, the quinoxalinone scaffold is reactive. Under certain conditions, particularly those involving radicals, photoredox catalysis, or strong oxidants, you can see functionalization at the C3 position.[1][2][6][10]

  • Diagnosis: Use LCMS and high-resolution NMR to characterize the byproduct. If you see substitution patterns inconsistent with reaction at the 6-amino group, consider that a ring C-H functionalization may have occurred.

  • Prevention: If you suspect radical pathways (e.g., when using peroxide initiators or certain photocatalysts), ensure your reaction is performed in the dark and under an inert atmosphere (N₂ or Argon) to minimize side reactions. Avoid unnecessarily harsh oxidants if your goal is simple N-derivatization.[6][11]

Experimental Protocols

The following are starting-point protocols. They should be optimized for each specific substrate.

Protocol 1: General Procedure for N-Acylation using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting amine is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for N-Sulfonylation
  • Preparation: Dissolve this compound (1.0 eq) in pyridine at 0 °C. Pyridine acts as both the solvent and the base.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-8 hours.

  • Monitoring: Monitor the reaction by TLC or LCMS.

  • Work-up: Quench the reaction by slowly adding it to a cold, dilute HCl solution to neutralize the pyridine. A precipitate of the product may form.

  • Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate or DCM.

  • Purification: Recrystallize or purify the crude product by silica gel column chromatography.

References

Technical Support Center: Troubleshooting Low Yield in 6-Aminoquinoxalin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Aminoquinoxalin-2(1H)-one. This molecule is a crucial heterocyclic building block in medicinal chemistry and drug development, often serving as a scaffold for novel therapeutic agents.[1] Achieving a high yield of this compound is critical for the efficiency of subsequent research and development efforts.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common synthetic challenges, structured in a practical question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common pitfalls, and provide validated protocols to help you optimize your synthesis and overcome low-yield issues.

Common Synthetic Pathways

The synthesis of this compound is most commonly achieved through two primary routes:

  • The Nitro-Reduction Pathway: A two-step process involving the initial cyclocondensation of 4-nitro-1,2-phenylenediamine with an α-keto acid or its equivalent, followed by the reduction of the nitro group. This is a robust and widely documented method.

  • The Direct Condensation Pathway: A more direct, one-step synthesis from 1,2,4-triaminobenzene and a glyoxal derivative. While more atom-economical, this route's success is highly dependent on the stability and purity of the triamine starting material.[2]

Below is a general overview of the more common two-step nitro-reduction pathway.

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine 6-Nitroquinoxalin-2(1H)-one 6-Nitroquinoxalin-2(1H)-one 4-nitro-1,2-phenylenediamine->6-Nitroquinoxalin-2(1H)-one Acid Catalyst (e.g., HCl) Water or EtOH Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->6-Nitroquinoxalin-2(1H)-one This compound This compound 6-Nitroquinoxalin-2(1H)-one->this compound Pd/C Catalyst MeOH or EtOH H2_Source H2 Gas or Transfer Agent H2_Source->this compound

Caption: General two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the two-step synthesis is consistently low. What are the most common areas to investigate?

Low yields can typically be traced back to a few key areas: suboptimal reaction conditions, purity of starting materials, inefficient purification, or product degradation.[3] For the two-step synthesis, it is crucial to analyze each step independently. A low yield in the initial cyclocondensation will invariably lead to a poor overall yield. Similarly, an inefficient reduction or significant loss during product isolation can drastically lower your final output. We recommend first optimizing Step 1 to achieve a consistent yield of >80% before troubleshooting the reduction step.

Q2: How can I effectively monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most effective tool for monitoring these reactions.[4]

  • For Step 1 (Condensation): Use a mobile phase such as ethyl acetate/hexane. You should see the disappearance of the 4-nitro-1,2-phenylenediamine spot and the appearance of a new, typically more polar, product spot for 6-nitroquinoxalin-2(1H)-one.

  • For Step 2 (Reduction): Use a mobile phase like 5% methanol in ethyl acetate.[2][5] The nitro-intermediate is often a UV-active yellow compound. As the reaction proceeds, this spot will fade and be replaced by the 6-amino product spot, which may appear at a different Rf value. Staining with ninhydrin can also help visualize the newly formed primary amine.

Q3: Is a catalyst always necessary for the initial cyclocondensation reaction?

While strong acid catalysts are traditionally used, modern, greener methods have been developed.[3][6] Efficient synthesis of quinoxalinones has been reported under catalyst-free conditions using water as the sole solvent, particularly when reacting α-keto acids with benzene-1,2-diamines.[7][8] These methods can be advantageous in preventing acid-catalyzed side reactions or degradation of sensitive substrates.

In-Depth Troubleshooting Guide

Part A: Issues in Step 1 - Cyclocondensation to 6-Nitroquinoxalin-2(1H)-one

Q: My condensation reaction is incomplete, with significant starting material remaining even after extended reaction times. What should I check?

This common issue points to problems with reaction kinetics or equilibrium. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Impurities in 4-nitro-1,2-phenylenediamine or the α-keto acid/glyoxal can inhibit the reaction. Ensure they are of high purity. The diamine can oxidize over time, appearing darker in color; using freshly purified starting material is recommended.

  • Acid Catalyst: If using an acid-catalyzed protocol, ensure the correct concentration is used. Too little acid may not sufficiently catalyze the reaction, while too much can lead to unwanted side reactions or degradation.

  • Temperature: While some modern syntheses work at room temperature, traditional methods often require heating or reflux to drive the condensation, which is a dehydration reaction.[6] Ensure your reaction temperature is optimal and stable.

  • Solvent: The choice of solvent is critical. While aqueous conditions are common, using an alcohol like ethanol can help with the solubility of organic starting materials. Ensure the solvent is of the appropriate grade and anhydrous if the protocol specifies it.[4]

start Low Yield in Condensation Step check_purity Are starting materials pure? start->check_purity check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_sm Action: Purify starting materials. check_purity->purify_sm No check_side_reactions Is there evidence of side products? check_conditions->check_side_reactions Yes optimize_temp Action: Optimize Temp & Time. check_conditions->optimize_temp No optimize_catalyst Action: Adjust catalyst/pH. check_side_reactions->optimize_catalyst No modify_workup Action: Modify purification strategy. check_side_reactions->modify_workup Yes

Caption: Troubleshooting workflow for the cyclocondensation step.

Q: My TLC shows multiple unidentified spots, leading to a low yield of the desired nitro-intermediate. What could be happening?

The formation of multiple byproducts suggests side reactions are occurring.

  • Self-condensation: The α-keto acid or glyoxal may self-condense under the reaction conditions.

  • Isomer Formation: If using an unsymmetrically substituted diamine, the formation of regioisomers is possible, though not an issue for 4-nitro-1,2-phenylenediamine.

  • Degradation: Harsh conditions (e.g., high temperature, strong acid) can cause the starting materials or the product to degrade over time.[3] Monitor the reaction by TLC; if you see the product spot appear and then diminish while other spots grow, degradation is likely. Consider reducing the reaction temperature or time.

Part B: Issues in Step 2 - Reduction of 6-Nitroquinoxalin-2(1H)-one

Q: The catalytic hydrogenation of my nitro-intermediate is very slow or stalls completely. What is the cause?

This is a frequent problem in catalytic reductions and usually relates to the catalyst or the reaction environment.

  • Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst is the most common choice.[1][2] Its activity can be compromised if it's old, has been improperly stored, or was weighed in the open air for too long. Always handle the catalyst under an inert atmosphere (like nitrogen or argon) as it can be pyrophoric, especially after use.

  • Catalyst Poisoning: The catalyst can be "poisoned" by impurities in the substrate or solvent. Sulfur, halides, or other nitrogen-containing functional groups can bind to the palladium surface and deactivate it. Purifying the 6-nitro intermediate by recrystallization before the reduction step is highly recommended.

  • Hydrogen Source: Ensure a sufficient supply of hydrogen. If using a hydrogen balloon, ensure there are no leaks and that the balloon remains inflated. For hydrogenation apparatus, check that the pressure is maintained.

  • Solvent Purity: Use a high-purity solvent like methanol or ethanol. Water content can sometimes affect the reaction rate.

  • Agitation: Vigorous stirring is essential to ensure good contact between the substrate, the solid catalyst, and the hydrogen gas.[1]

title Common Issues in Catalytic Reduction catalyst Catalyst Inactivation Poisoning (Sulfur, Halides) Poor Quality (Old/Exposed) Insufficient Loading solution Solutions Recrystallize intermediate before use Use fresh, high-quality catalyst Ensure vigorous stirring & gas-tight seal catalyst->solution hydrogen Insufficient Hydrogen Leaks in System Low Pressure Poor Gas Dispersion hydrogen->solution substrate Substrate/Solvent Issues Impure Nitro-Compound Inappropriate Solvent Poor Solubility substrate->solution

Caption: Key factors affecting the catalytic reduction step.

Part C: Issues with Purification and Isolation

Q: I get a good crude yield, but I lose a significant amount of product during recrystallization. How can I improve this?

Product loss during purification is often a matter of optimizing the recrystallization procedure.

  • Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, solvents like benzene or ethanol/water mixtures have been used.[2] You may need to screen several solvents or solvent pairs to find the optimal system.

  • Technique: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will keep more of your product dissolved even after cooling, thus reducing your recovered yield. Cool the solution slowly to allow for the formation of pure crystals, then cool further in an ice bath to maximize precipitation before filtering.

Quantitative Data Summary

ParameterPotential IssueRecommended ActionExpected Outcome
Reactant Purity Contaminants cause side reactions or poison catalysts.Use high-purity starting materials; recrystallize if necessary.Increased yield and purity; fewer side products on TLC.
Stoichiometry Incorrect molar ratios lead to incomplete reactions.Ensure precise measurement of reactants; a slight excess of one may be beneficial.Drive reaction to completion; improved conversion rate.
Temperature Too low: slow reaction. Too high: degradation.Monitor reaction by TLC to find the optimal temperature balance.Faster reaction time without significant byproduct formation.
Catalyst Loading Insufficient catalyst leads to a stalled reaction.For hydrogenation, use 5-10% Pd/C by weight of the starting material.[1]Complete conversion within the expected timeframe (e.g., 4-6 hours).[1]
Solvent Choice Poor solubility or unwanted reactivity.Choose a solvent that dissolves reactants but doesn't react.Homogeneous reaction mixture; improved reaction rates.

Key Experimental Protocols

Protocol 1: Two-Step Synthesis via Nitro-Intermediate

(Adapted from BenchChem Application Notes)[1]

Step 1: Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione

  • In a suitable vessel, combine 4-nitro-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).

  • Add aqueous hydrochloric acid (e.g., 4M) to the mixture.

  • Stir the mixture vigorously. The reaction is often exothermic and may form a paste before solidifying.

  • Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane).

  • Upon completion, triturate the solid product with water to remove excess oxalic acid.

  • Collect the yellow solid by vacuum filtration, wash thoroughly with water, then with a small amount of cold ethanol.

  • Dry the product, 6-nitroquinoxaline-2,3(1H,4H)-dione, in a vacuum oven. (Expected yield: ~85%).

Step 2: Synthesis of 6-Aminoquinoxaline-2,3(1H,4H)-dione

  • In a round-bottom flask, dissolve the 6-nitroquinoxaline intermediate (1.0 eq) in methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material) under an inert atmosphere.

  • Seal the flask, purge with hydrogen gas, and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry in the air.

  • Wash the filter cake with fresh methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent if necessary.

Protocol 2: Direct Synthesis from 1,2,4-Triaminobenzene

(Adapted from Allergan, US6323204)[2]

  • Prepare a solution of 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in 10% aqueous sodium carbonate.

  • To this solution, add glyoxal sodium bisulfite adduct (1.0 eq) in small portions.

  • Heat the reaction mixture to 100°C for two hours.

  • Cool the mixture to 0°C to induce crystallization.

  • Collect the crystals by filtration and dry them in vacuo to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent (e.g., benzene) to yield pure 6-aminoquinoxaline. (Expected yield: ~87%).

References

Technical Support Center: Synthesis of Quinoxalin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoxalin-2(1H)-ones. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on navigating the common challenges and side reactions encountered during synthesis. Our goal is to empower you with the knowledge to not only troubleshoot experiments but also to understand the underlying chemical principles driving these outcomes.

Introduction: The Synthetic Challenge

The synthesis of quinoxalin-2(1H)-ones, typically achieved through the condensation of an o-phenylenediamine with an α-keto ester, is a cornerstone reaction in medicinal chemistry. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield and purity. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section is organized in a question-and-answer format to directly address the most frequent challenges encountered in the laboratory.

Issue 1: Formation of Benzimidazole Impurities

Q1: My reaction is producing a significant amount of a benzimidazole byproduct alongside my desired quinoxalin-2(1H)-one. What is causing this and how can I prevent it?

A1: The formation of benzimidazoles is a classic side reaction in quinoxaline synthesis, often arising from a competitive cyclization pathway, particularly under acidic conditions. [1][2]

Underlying Mechanism:

The reaction of an N-protected o-phenylenediamine with an α-hydroxy ketone can lead to an intermediate that undergoes a favored 5-exo-tet cyclization to form a benzimidazole.[2] Similarly, when reacting with α-ketoesters, a competing pathway can lead to benzimidazole formation. The presence of certain substituents on the o-phenylenediamine can influence the reaction's direction.[2]

Troubleshooting & Optimization:

  • Control Acidity: Avoid excessively strong acids or prolonged exposure to acidic conditions, which can promote the rearrangement of intermediates to the thermodynamically stable benzimidazole ring.[1] Consider using milder catalysts or even catalyst-free "green" synthetic approaches.[1] Trifluoroacetic acid in acetonitrile at room temperature has been shown to be an effective and mild condition for this cyclization.[2]

  • Substituent Effects: Be mindful of the electronic nature of the substituents on your o-phenylenediamine. Electron-withdrawing groups may hinder the desired cyclization to the quinoxalinone.[2] In some cases, the choice of N-protecting group can also influence the product distribution.[2]

  • Choice of Carbonyl Compound: The reaction of N-protected o-phenylenediamines with α-hydroxy ketones is more prone to yielding benzimidazoles.[2] When the synthesis allows, using α-ketoesters is the more direct route to quinoxalin-2(1H)-ones.[2]

Visualizing the Competing Pathways:

competing_pathways o-phenylenediamine o-phenylenediamine Intermediate_C Intermediate C o-phenylenediamine->Intermediate_C + alpha-keto ester Intermediate_A Intermediate A o-phenylenediamine->Intermediate_A + alpha-hydroxy ketone alpha-keto_ester alpha-keto_ester Quinoxalinone Quinoxalin-2(1H)-one (Desired Product) Intermediate_C->Quinoxalinone 6-exo-trig cyclization Benzimidazole Benzimidazole (Side Product) Intermediate_B Intermediate B Intermediate_A->Intermediate_B 5-exo-tet cyclization alpha-hydroxy_ketone alpha-hydroxy_ketone Intermediate_B->Benzimidazole Oxidation

Caption: Competing cyclization pathways leading to either the desired quinoxalin-2(1H)-one or the benzimidazole side product.

Issue 2: Over-oxidation of Starting Material and Product

Q2: My reaction mixture is turning dark, and I am isolating colored impurities. What is happening and how can I obtain a cleaner product?

A2: The o-phenylenediamine starting material is highly susceptible to oxidation, which can lead to a complex mixture of colored byproducts. [1] Additionally, the quinoxalin-2(1H)-one product itself can undergo further oxidation under certain conditions.

Troubleshooting & Optimization:

  • Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. While some modern methods utilize air as a green oxidant, the classic condensation reaction benefits from an oxygen-free environment.[3][4]

  • Control of Oxidants: If the specific synthetic protocol requires an oxidant, ensure its stoichiometry is carefully controlled. Excessive amounts of oxidants like K₂S₂O₈ or H₂O₂ can lead to undesired side reactions.[5][6]

  • Reaction Time and Temperature: Minimize reaction times and avoid unnecessarily high temperatures, as these can accelerate oxidative degradation.[1]

  • Purification: If colored impurities are formed, they can often be removed by recrystallization or column chromatography.

Issue 3: Incomplete Reaction and Dihydroquinoxalinone Formation

Q3: I am observing an intermediate in my reaction that I suspect is the 3,4-dihydro-1H-quinoxalin-2-one. How can I drive the reaction to completion to form the desired quinoxalin-2(1H)-one?

A3: The formation of the dihydro intermediate is a common observation, as the final step in many quinoxalinone syntheses is an oxidation. [7] Incomplete oxidation will result in the presence of this intermediate.

Troubleshooting & Optimization:

  • Choice of Reagents: Certain reagents can promote the direct formation of the oxidized product. For instance, using ethyl bromoacetate in the presence of a base can lead directly to the quinoxalin-2(1H)-one, sometimes via an unstable intermediate that eliminates to the final product.[7]

  • Oxidizing Conditions: If the dihydro intermediate is isolated, it can be oxidized to the desired quinoxalin-2(1H)-one in a separate step, often using hydrogen peroxide in an acidic medium.[7] For one-pot syntheses, ensuring sufficient oxidant is present is key.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to track the disappearance of the starting materials and the dihydro intermediate, and the formation of the final product.

Reaction Workflow:

reaction_workflow o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation Carbonyl_Compound α-Keto Ester or equivalent Carbonyl_Compound->Condensation Dihydroquinoxalinone 3,4-Dihydro-1H- quinoxalin-2-one Condensation->Dihydroquinoxalinone Oxidation Oxidation Dihydroquinoxalinone->Oxidation Dihydroquinoxalinone->Incomplete_Oxidation Quinoxalinone Quinoxalin-2(1H)-one Oxidation->Quinoxalinone Incomplete_Oxidation->Quinoxalinone Incomplete Reaction

Caption: Synthetic workflow highlighting the potential for incomplete oxidation leading to the dihydroquinoxalinone intermediate.

Frequently Asked Questions (FAQs)

Q: Can dimerization of the quinoxalin-2(1H)-one occur?

A: Yes, self-condensation or dimerization of quinoxalines can happen, particularly in the presence of strong acids.[1] This is another reason to carefully control the acidity of the reaction medium.

Q: I am using a substituted o-phenylenediamine and obtaining a mixture of isomers. How can I improve regioselectivity?

A: When using an unsymmetrical o-phenylenediamine, the two amino groups can exhibit different reactivities, leading to the formation of regioisomers.[8] The regioselectivity can be influenced by:

  • Steric Hindrance: Bulky substituents on the diamine or the carbonyl compound can favor the reaction at the less sterically hindered amino group.

  • Electronic Effects: The electronic nature of the substituents on the diamine can alter the nucleophilicity of the amino groups.

  • Catalyst Choice: The nature of the catalyst can play a role in directing the initial condensation to one of the amino groups.

Q: Are there any "green" or milder alternatives to traditional high-temperature, strong-acid conditions?

A: Absolutely. The field has seen significant advancements in developing more sustainable synthetic protocols. These include:

  • Microwave-assisted synthesis: Can significantly reduce reaction times.[1]

  • Visible-light photoredox catalysis: Offers mild reaction conditions and avoids the need for harsh reagents.[4][5]

  • Catalyst-free reactions in water: Provides an environmentally friendly approach.[9]

  • Solid acid catalysts: These can be easily recovered and reused.[10]

Experimental Protocols

Protocol 1: General Procedure for Mitigating Benzimidazole Formation[2]

This protocol utilizes mild acidic conditions to favor the formation of quinoxalin-2(1H)-ones.

Step Procedure Rationale
1. Reagent Preparation In a round-bottom flask, dissolve N-protected o-phenylenediamine (1.0 mmol) and the α-ketoester (1.0 mmol) in acetonitrile (3.3 mL).Acetonitrile is a suitable solvent for this transformation.
2. Catalyst Addition Add trifluoroacetic acid (1.0 mmol) to the mixture while stirring.Trifluoroacetic acid provides the necessary mild acidity to promote cyclization without favoring the benzimidazole rearrangement.
3. Reaction Stir the reaction mixture in an open flask at room temperature.Conducting the reaction at room temperature and in an open flask simplifies the procedure and is often sufficient for completion.
4. Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC).Ensures the reaction is followed to completion and helps in determining the optimal reaction time.
5. Work-up & Purification Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.Standard procedures for isolation and purification of the final product.

References

Technical Support Center: Synthesis of 6-Aminoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting

Welcome to the technical support center for the synthesis of 6-Aminoquinoxalin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing this compound?

There are two predominant catalytic routes to synthesize this compound. The choice between them depends on the available starting materials, required scale, and functional group tolerance.

  • Route A: Reduction of a Nitro Precursor: This is a classical and robust two-step method. It involves the initial synthesis of 6-nitroquinoxalin-2(1H)-one, followed by the catalytic reduction of the nitro group to the desired amine. The key catalytic step is the hydrogenation.

  • Route B: Direct C-N Cross-Coupling: This modern approach utilizes a palladium-catalyzed cross-coupling reaction, typically the Buchwald-Hartwig amination, to directly form the C-N bond between a 6-haloquinoxalin-2(1H)-one (e.g., 6-bromo) and an amine source.[1]

Q2: How do I choose the best synthetic route for my project?

The decision involves a trade-off between factors like starting material availability, cost, and reaction sensitivity.

  • Route A (Nitro Reduction) is often preferred for larger-scale synthesis due to the lower cost of the palladium on carbon (Pd/C) catalyst and the use of hydrogen gas or transfer hydrogenation reagents. The reactions are typically high-yielding and the catalyst is easily removed by filtration.[2]

  • Route B (Buchwald-Hartwig Amination) offers greater flexibility and is exceptionally powerful when working with complex molecules or when a direct amination is required to avoid harsh conditions that might affect other functional groups.[3] It allows for the introduction of a wide variety of amino groups, not just the primary amine. However, the palladium catalysts and specialized phosphine ligands can be more expensive.

Q3: What is the most critical factor in catalyst selection for the Buchwald-Hartwig amination (Route B)?

For the Buchwald-Hartwig amination, the choice of the phosphine ligand is the single most critical parameter. The ligand's steric bulk and electron-donating properties are essential for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4] Bulky, electron-rich ligands like XPhos, SPhos, and XantPhos have been shown to dramatically improve reaction efficiency and substrate scope.[3][4][5]

Synthetic Strategies and Catalyst Selection

The two primary routes for synthesizing this compound are visualized below.

G cluster_0 Route A: Condensation & Reduction cluster_1 Route B: Direct C-N Coupling start_A 4-Nitro-1,2- phenylenediamine inter_A 6-Nitroquinoxalin- 2(1H)-one start_A->inter_A Condensation (e.g., with Oxalic Acid) end_A 6-Aminoquinoxalin- 2(1H)-one inter_A->end_A Catalytic Reduction (e.g., Pd/C, H2) start_B 6-Bromoquinoxalin- 2(1H)-one end_B 6-Aminoquinoxalin- 2(1H)-one start_B->end_B Buchwald-Hartwig Amination (Pd Catalyst + Ligand)

Caption: Overview of primary synthetic routes.

Troubleshooting Guide 1: Catalytic Reduction of 6-Nitroquinoxalin-2(1H)-one

This method relies on the reduction of a nitro-substituted quinoxalinone, typically using a heterogeneous palladium catalyst.

Problem: Low Yield or Incomplete Reaction

You observe significant amounts of starting material or unidentified intermediates by TLC or LC-MS analysis.

Possible Cause Underlying Rationale & Solution
Catalyst Inactivity Rationale: The palladium on carbon (Pd/C) catalyst can be deactivated by impurities (e.g., sulfur or halide compounds) from previous steps or poor storage. The catalyst may also be old or have a low active metal content. Solution: 1. Ensure starting materials are pure; recrystallization may be necessary.[6] 2. Use a fresh batch of a reputable Pd/C catalyst (typically 5-10% Pd loading by weight of the starting material).[2] 3. Increase catalyst loading incrementally (e.g., from 10 mol% to 15 mol%).
Suboptimal Hydrogen Source Rationale: The reduction requires an effective source of hydrogen. Insufficient pressure, poor gas delivery, or a depleted transfer hydrogenation reagent will stall the reaction. Solution: 1. For H₂ Gas: Ensure all connections are sealed. Purge the flask thoroughly with hydrogen to remove all air.[2] Maintain a positive pressure with a hydrogen balloon or use a dedicated hydrogenation apparatus. 2. For Transfer Hydrogenation (e.g., Ammonium Formate): Ensure the reagent is fresh and used in sufficient stoichiometric excess (typically 3-5 equivalents).
Poor Substrate Solubility Rationale: Heterogeneous catalysis requires the substrate to be in solution to access the catalyst surface. If the nitro-quinoxalinone is poorly soluble in the chosen solvent, the reaction rate will be extremely slow.[6] Solution: 1. Screen alternative solvents. Methanol is commonly used, but other protic solvents like ethanol or polar aprotic solvents like DMF or THF can be effective.[2][6] 2. Gently warming the reaction mixture can improve solubility, but be cautious with flammable solvents and hydrogen gas.
Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of nitroarenes.[2]

  • Setup: In a round-bottom flask, dissolve 6-nitroquinoxalin-2(1H)-one (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon catalyst (5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the flask and purge it with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the solid catalyst, liquid solution, and hydrogen gas.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Wash the filter cake with fresh methanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound, which can be purified further by recrystallization if needed.

Troubleshooting Guide 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This C-N cross-coupling reaction is a powerful but sensitive method requiring careful optimization of the catalyst system.

Catalytic Cycle: Buchwald-Hartwig Amination

Understanding the catalytic cycle is key to troubleshooting. The bulky, electron-rich phosphine ligand plays a crucial role in promoting both the initial oxidative addition and the final reductive elimination step.[4]

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)(X)L₂) pd0->oa_complex Ar-X (6-Bromoquinoxalinone) amine_complex Amine Complex oa_complex->amine_complex + HNR'R'' - L oa_label amide_complex Amido Complex (Ar-Pd(II)(NR'R'')L) amine_complex->amide_complex - [H-Base]⁺X⁻ (Base) le_label amide_complex->pd0 Reductive Elimination Product (Ar-NR'R'') dp_label re_label

Caption: The Buchwald-Hartwig catalytic cycle.

Problem: Low or No C-N Coupling Product

This is the most common failure mode and is almost always related to the catalyst system or reaction conditions.

Possible Cause Underlying Rationale & Solution
Suboptimal Catalyst System Rationale: The combination of palladium precursor and ligand is critical. Not all ligands work for all substrates. The reaction requires a bulky, electron-rich phosphine ligand to promote the difficult reductive elimination step that forms the C-N bond.[4] The Pd source is also a key determinant.[5] Solution: 1. Screen Ligands: If one ligand fails, try another from a different "generation." XantPhos and XPhos are excellent starting points.[3][5] 2. Vary Pd Source: Pd₂(dba)₃ and Pd(OAc)₂ are the most common and effective precursors.[3][5] 3. Use Pre-catalysts: Consider using commercially available, air-stable palladium pre-catalysts which form the active Pd(0) species in situ.
Incorrect Base or Base Strength Rationale: The base is not merely a spectator; it is required to deprotonate the amine (or the amine-Pd complex) to form the more nucleophilic amide, which is essential for the catalytic cycle to proceed.[1] A base that is too weak will not facilitate this step, while a base that is too strong can cause substrate or product degradation. Solution: 1. Commonly used bases include Cs₂CO₃ (a mild and often effective choice), K₃PO₄, and stronger bases like NaOtBu or K₂CO₃.[3] 2. If Cs₂CO₃ fails, switching to NaOtBu may promote the reaction, but care must be taken as it can increase side reactions.
Reaction Environment (Solvent & Atmosphere) Rationale: The reaction is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive. The solvent must be anhydrous and capable of solubilizing all components at the reaction temperature. Solution: 1. Atmosphere: Rigorously degas the solvent and ensure the reaction is set up and run under an inert atmosphere (Argon or Nitrogen). 2. Solvent: Toluene and DMF are common solvents.[7] Ensure they are anhydrous (use a freshly opened bottle or dry over molecular sieves).
Catalyst System Comparison for Buchwald-Hartwig Amination
Palladium Source Ligand Base Solvent Typical Yield Range Reference
Pd₂(dba)₃XantPhosCs₂CO₃Toluene60-95%[3]
Pd(OAc)₂XPhosKOt-BuTolueneGood to Excellent[5]
Pd(OAc)₂XantPhosEt₃NDMF70-90%[7]
Pd₂(dba)₃BINAPNaOt-BuTolueneModerate to Good[1]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point based on optimized conditions found in the literature.[3]

  • Setup: To an oven-dried reaction vial, add the 6-bromoquinoxalin-2(1H)-one (1.0 eq), Pd₂(dba)₃ (e.g., 2 mol%), XantPhos (e.g., 4 mol%), and Cs₂CO₃ (1.5 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Through the septum, add the amine source (1.2 eq) followed by anhydrous, degassed toluene.

  • Reaction: Place the sealed vial in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 6-Aminoquinoxalin-2(1H)-one by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring data integrity, product safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of 6-Aminoquinoxalin-2(1H)-one, a pivotal heterocyclic compound in medicinal chemistry. We will explore the nuances of this advanced analytical technique and contrast it with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, providing the scientific rationale behind the experimental choices and presenting supporting data to guide your analytical strategy.

The Critical Role of Purity in Drug Development

This compound and its derivatives are of significant interest in pharmaceutical research.[1][2] Impurities, which can arise from the synthesis process, degradation, or storage, can have unintended pharmacological or toxicological effects.[3] Therefore, a robust and validated analytical method to determine the purity of this compound is not merely a quality control measure but a fundamental aspect of drug development that aligns with regulatory expectations.[4][5][6][7]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard

HPLC is a powerful technique for separating components in a mixture.[8][9] When coupled with mass spectrometry, it provides an unparalleled level of specificity and sensitivity, making it the gold standard for purity analysis.[9] The mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio, even at trace levels.

Experimental Workflow for HPLC-MS Purity Validation

The following diagram outlines the typical workflow for the purity validation of this compound using HPLC-MS.

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh 6-Aminoquinoxalin- 2(1H)-one Sample Solvent Dissolve in Diluent Sample->Solvent Standard Prepare Certified Reference Standard Standard->Solvent Filter Filter through 0.22 µm Syringe Filter Solvent->Filter HPLC HPLC Separation Filter->HPLC MS Mass Spectrometry Detection HPLC->MS Integration Peak Integration & Identification MS->Integration Purity Purity Calculation (% Area) Integration->Purity Report Generate Validation Report Purity->Report

Caption: Workflow for HPLC-MS Purity Validation of this compound.

Detailed HPLC-MS Protocol

This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

1. Materials and Reagents:

  • This compound sample

  • This compound Certified Reference Standard (CRS)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven

  • Mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions:

  • Column: A phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm) is a suitable choice for retaining and separating aromatic compounds with polar functional groups.[10][11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 50-500

5. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 1.0 mg of this compound CRS into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water (diluent). This yields a stock solution of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

6. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

  • Impurity identification is performed by analyzing the mass spectra of the minor peaks.

Alternative Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For routine quality control where the impurity profile is well-characterized, HPLC with UV detection can be a cost-effective alternative.[12]

Detailed HPLC-UV Protocol

1. Materials and Reagents:

  • Same as HPLC-MS protocol.

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

3. Chromatographic Conditions:

  • Same as HPLC-MS protocol.

4. UV Detection:

  • Wavelength: Monitor at the maximum absorbance wavelength of this compound (determined by DAD analysis, typically in the UV range for such aromatic compounds).

5. Sample and Standard Preparation:

  • Same as HPLC-MS protocol.

6. Data Analysis:

  • Purity is calculated based on the area percent of the main peak.

Performance Comparison: HPLC-MS vs. HPLC-UV

The choice between HPLC-MS and HPLC-UV depends on the specific requirements of the analysis. The following table provides a comparison of their key performance attributes.

FeatureHPLC-MSHPLC-UV
Specificity Very High (based on retention time and mass-to-charge ratio)Moderate (based on retention time and UV spectrum)
Sensitivity High (can detect trace-level impurities)Moderate
Impurity Identification Yes (provides molecular weight information)No (requires isolation and further analysis)
Cost HigherLower
Complexity More complexSimpler

The Power of Mass Spectrometry in Impurity Profiling

The primary advantage of HPLC-MS lies in its ability to provide structural information about unknown impurities. For instance, potential impurities in the synthesis of this compound could include starting materials, by-products, or degradation products.[13][14]

Impurity_ID cluster_impurities Potential Impurities main_compound This compound MW: 161.16 impurity1 Starting Material e.g., Diaminobenzene derivative MW: X main_compound->impurity1 Unreacted impurity2 By-product e.g., Isomeric variant MW: 161.16 main_compound->impurity2 Isomerization impurity3 Degradation Product e.g., Oxidized form MW: 177.16 main_compound->impurity3 Degradation

Caption: Potential Impurities in this compound Synthesis.

With HPLC-MS, the mass of each impurity peak can be determined, providing crucial clues to its identity. This is invaluable during process development and for understanding the stability of the compound.

Conclusion

For the comprehensive purity validation of this compound, HPLC-MS is the superior method, offering unparalleled specificity and the ability to identify unknown impurities. While HPLC-UV is a viable and economical option for routine quality control of a well-established process, the detailed information provided by mass spectrometry is indispensable for research, development, and regulatory submissions. The choice of method should be guided by a risk-based approach, considering the stage of development and the intended use of the compound.[4][5]

References

A Comparative Guide to 6-Aminoquinoxalin-2(1H)-one and 7-Aminoquinoxalin-2(1H)-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoxalin-2(1H)-one scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2] The strategic placement of substituents on this privileged core is a key determinant of a compound's pharmacological profile. This guide provides an in-depth, objective comparison of two closely related isomers: 6-Aminoquinoxalin-2(1H)-one and 7-Aminoquinoxalin-2(1H)-one. While direct comparative studies are not extensively documented, this guide synthesizes available data on their individual properties and discusses the potential implications of the isomeric difference, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties: A Tale of Two Isomers

The position of the amino group on the benzene ring of the quinoxalin-2(1H)-one core is anticipated to influence the molecule's electronic distribution, and consequently, its physicochemical properties such as solubility, polarity, and pKa. While comprehensive experimental data is not available for a direct comparison, we can collate the known properties for each isomer.

PropertyThis compound7-Aminoquinoxalin-2(1H)-one
Molecular Formula C₈H₇N₃OC₈H₇N₃O
Molecular Weight 161.16 g/mol 161.16 g/mol [3]
Appearance Yellow to Dark Yellow Solid[4]Brown to dark brown Solid
Solubility Slightly soluble in DMSO and Methanol.[5] Likely poorly soluble in aqueous media.[6]No specific data available, but likely soluble in polar organic solvents.
pKa (Predicted) 2.57 ± 0.30[5]No specific data available.
CAS Number 6298-37-9 (for 6-Aminoquinoxaline)98555-00-1[3]

Note: Some properties listed for this compound may be for the related compound 6-Aminoquinoxaline. Direct experimental data for the quinoxalinone derivative is limited.

The amino group, being an electron-donating group, is expected to increase the polarity of the molecule compared to the unsubstituted quinoxalin-2(1H)-one. The difference in the position of this group between the 6- and 7-isomers will likely lead to subtle differences in their dipole moments and crystal packing, which in turn would affect their melting points and solubility profiles.

Synthesis and Spectroscopic Characterization

The synthetic routes to this compound and 7-Aminoquinoxalin-2(1H)-one typically involve the condensation of a substituted o-phenylenediamine with a two-carbon synthon, followed by functional group manipulations.

Synthesis of this compound

A common strategy for the synthesis of this compound involves the nitration of a suitable precursor followed by reduction of the nitro group to an amine.

Synthesis of this compound o-Phenylenediamine o-Phenylenediamine Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one o-Phenylenediamine->Quinoxalin-2(1H)-one Glyoxylic acid 6-Nitroquinoxalin-2(1H)-one 6-Nitroquinoxalin-2(1H)-one Quinoxalin-2(1H)-one->6-Nitroquinoxalin-2(1H)-one Nitrating agent (e.g., HNO3/H2SO4) This compound This compound 6-Nitroquinoxalin-2(1H)-one->this compound Reducing agent (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of Quinoxalin-2(1H)-one: To a solution of o-phenylenediamine in a suitable solvent (e.g., n-butanol), add glyoxylic acid. Reflux the mixture for several hours. Cool the reaction mixture and collect the precipitated product by filtration.

  • Step 2: Nitration of Quinoxalin-2(1H)-one: Carefully add the synthesized quinoxalin-2(1H)-one to a mixture of nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C). Stir the reaction for a specified time, then pour onto ice and collect the precipitated 6-nitroquinoxalin-2(1H)-one.

  • Step 3: Reduction to this compound: Suspend the 6-nitroquinoxalin-2(1H)-one in a suitable solvent like ethanol or acetic acid. Add a reducing agent such as tin(II) chloride and hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon catalyst. Heat the reaction mixture as required. After the reaction is complete, neutralize the mixture and extract the product. Purify by recrystallization or column chromatography.

Synthesis of 7-Aminoquinoxalin-2(1H)-one

The synthesis of the 7-amino isomer follows a similar logic, starting with a differently substituted o-phenylenediamine.

Synthesis of 7-Aminoquinoxalin-2(1H)-one 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine 7-Nitroquinoxalin-2(1H)-one 7-Nitroquinoxalin-2(1H)-one 4-Nitro-1,2-phenylenediamine->7-Nitroquinoxalin-2(1H)-one Glyoxylic acid 7-Aminoquinoxalin-2(1H)-one 7-Aminoquinoxalin-2(1H)-one 7-Nitroquinoxalin-2(1H)-one->7-Aminoquinoxalin-2(1H)-one Reducing agent (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Synthetic pathway for 7-Aminoquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of 7-Aminoquinoxalin-2(1H)-one

  • Step 1: Synthesis of 7-Nitroquinoxalin-2(1H)-one: React 4-nitro-1,2-phenylenediamine with glyoxylic acid in a suitable solvent under reflux. The product, 7-nitroquinoxalin-2(1H)-one, will precipitate upon cooling and can be collected by filtration.

  • Step 2: Reduction to 7-Aminoquinoxalin-2(1H)-one: The reduction of the nitro group is achieved using standard methods, such as treatment with tin(II) chloride in hydrochloric acid or catalytic hydrogenation, similar to the synthesis of the 6-amino isomer. The final product is then purified.

Spectroscopic Data

The isomeric position of the amino group will result in distinct patterns in their NMR, IR, and mass spectra.

SpectrumThis compound7-Aminoquinoxalin-2(1H)-one
¹H NMR The aromatic protons will exhibit a specific splitting pattern. The proton at C5 will likely be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet. The amino protons will appear as a broad singlet.The aromatic protons will show a different splitting pattern. The proton at C5 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C8 a singlet or a small doublet. The amino protons will appear as a broad singlet.
¹³C NMR The carbon spectrum will show 8 distinct signals. The chemical shifts of the carbons in the amino-substituted ring will be influenced by the electron-donating effect of the NH₂ group.The carbon spectrum will also show 8 distinct signals, but the chemical shifts of the carbons in the amino-substituted ring will differ from the 6-amino isomer due to the different substitution pattern.
IR (cm⁻¹) Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the lactam (around 1650-1680 cm⁻¹), and N-H bending (around 1600-1650 cm⁻¹).[7]Similar characteristic peaks to the 6-amino isomer are expected, with potential minor shifts in the fingerprint region due to the different substitution pattern.
Mass Spec (m/z) The molecular ion peak [M]⁺ is expected at 161.16. Fragmentation patterns would involve the quinoxalinone core.The molecular ion peak [M]⁺ is also expected at 161.16. Subtle differences in fragmentation compared to the 6-amino isomer might be observed.

Pharmacological Properties and Structure-Activity Relationship (SAR)

The quinoxalinone core is a versatile scaffold in drug discovery, with derivatives showing a range of biological activities.[1] The position of the amino group is crucial in defining the interaction of these molecules with their biological targets.

Anticancer Activity: Quinoxaline derivatives are well-known for their anticancer properties.[1][8] The amino group can serve as a handle for further derivatization to optimize activity. While specific comparative data for the 6- and 7-amino isomers is scarce, studies on related quinoxalines suggest that the substitution pattern on the benzene ring significantly impacts cytotoxicity. For instance, some studies have shown that electron-withdrawing groups at positions 6 or 7 can enhance anticancer activity.[1] The electron-donating amino group at these positions would therefore be expected to modulate the activity in a distinct manner, potentially influencing interactions with target proteins.

Kinase Inhibitory Activity: Many quinoxaline derivatives have been developed as kinase inhibitors.[9] The amino group can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site. The different spatial orientation of the amino group in the 6- and 7-isomers could lead to differential binding affinities and selectivities for various kinases. 7-Aminoquinoxalin-2(1H)-one is specifically mentioned as a key intermediate in the development of kinase inhibitors.[3]

Antiviral Activity: The quinoxaline scaffold is also a promising platform for the development of antiviral agents.[2][10] The amino group can be a crucial pharmacophoric feature for antiviral activity. The positional difference between the 6- and 7-isomers could affect their ability to inhibit viral enzymes or interfere with viral replication processes. 7-Aminoquinoxalin-2(1H)-one has been noted as a building block for antiviral agents.[3]

Fluorescent Probes: The favorable photophysical properties of the quinoxalinone core make it suitable for the development of fluorescent probes. The amino group, being a strong electron-donating group, can enhance the fluorescence quantum yield and modulate the emission wavelength. The position of the amino group will influence the intramolecular charge transfer characteristics, leading to different fluorescent properties for the 6- and 7-isomers. 7-Aminoquinoxalin-2(1H)-one is also utilized in the preparation of fluorescent probes and dyes.[3]

Biological_Activities cluster_6 This compound cluster_7 7-Aminoquinoxalin-2(1H)-one A Potential Anticancer Agent B Kinase Inhibitor Intermediate C Antiviral Agent Intermediate D Fluorescent Probe Precursor Quinoxalin-2(1H)-one Core Quinoxalin-2(1H)-one Core Quinoxalin-2(1H)-one Core->A Quinoxalin-2(1H)-one Core->B Quinoxalin-2(1H)-one Core->C Quinoxalin-2(1H)-one Core->D

Caption: Biological applications of aminoquinoxalinone isomers.

Conclusion and Future Directions

To fully elucidate the comparative performance of these two isomers, direct, head-to-head experimental studies are warranted. Such studies should include a comprehensive evaluation of their physicochemical properties, a detailed comparison of their spectroscopic data, and parallel screening in a panel of relevant biological assays (e.g., anticancer, kinase inhibition, and antiviral assays). The insights gained from such comparative studies would be invaluable for the rational design of next-generation quinoxalinone-based therapeutics.

References

A Comparative Analysis of the Biological Activity of 6-Aminoquinoxalin-2(1H)-one and Other Aminoquinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic compounds, quinoxaline derivatives have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities.[1] Among these, amino-substituted quinoxalinones are of particular interest due to their potential as anticancer, antimicrobial, and kinase-inhibiting agents. This guide provides a comparative overview of the biological activity of 6-Aminoquinoxalin-2(1H)-one and its positional isomers, drawing upon available experimental data and structure-activity relationship (SAR) studies to inform future research and drug development efforts. While direct comparative studies on all positional isomers of aminoquinoxalin-2(1H)-one are limited in the current literature, this guide synthesizes findings from various sources to provide a comprehensive analysis.

Anticancer Activity: A Tale of Positional Isomerism

The position of the amino group on the quinoxalin-2(1H)-one core significantly influences its antiproliferative activity. While specific data for this compound is not extensively reported, studies on related derivatives provide valuable insights.

A study on 2,3-substituted quinoxalin-6-amine analogs revealed that further functionalization of the 6-amino group can lead to potent antiproliferative compounds.[2] For instance, a bisfuranylquinoxalineurea analog derived from a 6-aminoquinoxaline scaffold demonstrated low micromolar potency against a panel of cancer cell lines.[2] This suggests that the 6-amino position is a viable site for modification to enhance anticancer efficacy. The study also highlighted that sulfonamide substitutions at the 6-position were not favorable for growth inhibitory activity.[2]

In contrast, other amino-substituted quinoxalines have shown promising anticancer activities. For example, a series of quinoxaline-2(1H)-one derivatives were designed and synthesized as VEGFR-2 inhibitors, a key target in cancer therapy.[3] While this study did not specifically include this compound, it underscores the potential of the quinoxalin-2(1H)-one scaffold in targeting critical cancer pathways.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50/ActivityReference
Bisfuranylquinoxalineurea (from 6-aminoquinoxaline)A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OSLow micromolar potency[2]
Quinoxaline-2(1H)-one derivativesHepG-2, MCF-7, HCT-116Potent anti-proliferative activities[3]
6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivativesNot specifiedGood to moderate antimicrobial potential[4]

Antimicrobial Properties: The Influence of the Amino Group

Quinoxaline derivatives are well-documented for their antimicrobial effects.[1] The amino group's position and substitution can modulate this activity. A study on substituted quinoxalin-2(1H)-one derivatives reported broad-spectrum antimicrobial activity.[1] While this study did not focus on simple amino-substituted isomers, it did show that derivatives of the quinoxalin-2(1H)-one core are active against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[1]

Another study on 6-aminoquinolones, a related class of compounds, demonstrated that replacing the typical C-6 fluorine atom with an amino group can maintain good activity against Gram-negative and Gram-positive bacteria.[5] This suggests that the 6-amino substitution on a heterocyclic core can be favorable for antimicrobial action, likely through mechanisms such as DNA gyrase inhibition.[5]

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound/Derivative ClassMicrobial Strain(s)MIC/ActivityReference
6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivativesVarious bacteria and fungiMIC values ranging from 0.97–62.5 µg/mL[4]
Substituted quinoxalin-2(1H)-one derivativesE. coli, P. aeruginosa, S. aureus, C. albicansWide anti-microbial activity[1]
6-AminoquinolonesGram-negative and Gram-positive bacteriaGeometric mean MICs of 0.45 and 0.66-0.76 µg/mL[5]

Kinase Inhibition: A Promising Avenue for Aminoquinoxalines

The quinoxaline scaffold is recognized as a "privileged scaffold" in medicinal chemistry, partly due to its ability to interact with the ATP-binding site of various kinases.[2] Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, making kinase inhibitors a significant class of therapeutics.

While direct kinase inhibition data for this compound is scarce, related compounds have shown significant activity. For instance, a series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles were evaluated as inhibitors of transforming growth factor-β type 1 receptor kinase (ALK5).[6] One compound in this series, with the quinoxaline core, exhibited an IC50 value of 4.69 μM against ALK5.[6] This highlights the potential of the quinoxaline moiety, including those substituted at the 6-position, to serve as a platform for developing kinase inhibitors.

The general mechanism of action for many quinoxaline-based kinase inhibitors involves competitive binding at the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of aminoquinoxalin-2(1H)-ones involves the condensation of a substituted o-phenylenediamine with an α-ketoester, followed by reduction of a nitro group to an amino group.

G cluster_synthesis Synthesis of this compound A 4-Nitro-1,2-phenylenediamine C Condensation A->C B Ethyl glyoxalate B->C D 6-Nitroquinoxalin-2(1H)-one C->D Cyclization E Reduction (e.g., SnCl2/HCl or H2/Pd-C) D->E F This compound E->F

Figure 1: General synthetic scheme for this compound.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound and other aminoquinoxalines) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Figure 2: Workflow for the MTT cell viability assay.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related aminoquinoline and quinoxaline compounds, this compound may exert its biological effects through various mechanisms.

Anticancer Mechanisms

Aminoquinolines have been shown to induce cancer cell death through multiple pathways, including:

  • Inhibition of Kinase Signaling: As discussed, the quinoxaline scaffold can target the ATP-binding site of kinases. Key pathways often implicated in cancer and potentially targeted by aminoquinoxalines include the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • Induction of Apoptosis: Some quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This can be mediated through the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[2]

G cluster_pathway Potential Kinase Inhibition Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway Aminoquinoxaline Aminoquinoxaline PI3K PI3K Aminoquinoxaline->PI3K Inhibits Raf Raf Aminoquinoxaline->Raf Inhibits Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Promotes Ras Ras Ras->Raf Promotes MEK MEK Raf->MEK Promotes ERK ERK MEK->ERK Promotes Proliferation_Survival2 Proliferation & Survival ERK->Proliferation_Survival2 Promotes

References

A Comparative Analysis of Synthetic Methodologies for 6-Aminoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Aminoquinoxalin-2(1H)-one

Quinoxalin-2(1H)-one and its derivatives are a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. The introduction of an amino group at the 6-position provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide will compare the two most prevalent synthetic strategies for obtaining this valuable intermediate: a two-step approach involving a nitro-intermediate and a more direct, one-pot cyclocondensation.

Method 1: The Two-Step Synthesis via a Nitro Intermediate

This widely employed and reliable method involves the initial synthesis of 6-nitroquinoxalin-2(1H)-one, followed by the reduction of the nitro group to the desired amine.

Step 1: Cyclocondensation to form 6-Nitroquinoxalin-2(1H)-one

The foundational step is the formation of the quinoxalinone ring system. The most common approach is the cyclocondensation of 4-nitro-1,2-phenylenediamine with a suitable C2 synthon, typically a glyoxylic acid equivalent.[1]

Reaction Scheme:

Caption: Cyclocondensation of 4-nitro-1,2-phenylenediamine with glyoxylic acid.

Causality of Experimental Choices:

  • Starting Materials: 4-nitro-1,2-phenylenediamine is a readily available and relatively inexpensive starting material. Glyoxylic acid provides the necessary two-carbon unit to form the lactam ring of the quinoxalinone.

  • Solvent: Protic solvents like ethanol or methanol are commonly used as they effectively dissolve the reactants and facilitate the reaction.[1]

  • Temperature: The reaction is typically carried out at reflux to provide the necessary activation energy for the condensation and subsequent cyclization.[1]

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step, and several reliable methods are available. The choice of reducing agent often depends on factors such as functional group tolerance, scalability, cost, and safety considerations.

This is a clean and efficient method for nitro group reduction.

Reaction Scheme:

Caption: Catalytic hydrogenation of 6-nitroquinoxalin-2(1H)-one.

Expertise & Experience:

  • Catalyst: Palladium on carbon (Pd/C) is the most common catalyst due to its high activity and selectivity for nitro group reduction. Platinum-based catalysts can also be used.[2]

  • Hydrogen Source: Hydrogen gas, typically at atmospheric or slightly elevated pressure, is the reductant.

  • Solvent: Methanol or ethanol are suitable solvents for this reaction.

  • Trustworthiness: Catalytic hydrogenation is a well-established and highly reliable method that often proceeds to completion with high yields and produces water as the only byproduct, simplifying purification.

Classical reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in an acidic medium are cost-effective alternatives to catalytic hydrogenation.

Reaction Scheme (using SnCl₂):

Caption: Reduction of 6-nitroquinoxalin-2(1H)-one using tin(II) chloride.

Expertise & Experience:

  • Reducing Agent: Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds. Iron powder in the presence of an acid like hydrochloric acid or acetic acid is another common and inexpensive option.

  • Acid: The acidic medium is crucial for the reaction to proceed.

  • Trustworthiness: While effective, these methods often require a more involved work-up procedure to remove the resulting metal salts, which can sometimes complicate purification. The reactions are typically robust and high-yielding.

Method 2: The Direct Synthesis from 1,2,4-Triaminobenzene

A potentially more atom-economical approach involves the direct cyclocondensation of 1,2,4-triaminobenzene with a glyoxylic acid equivalent. This method consolidates the synthesis into a single step, avoiding the need for a separate nitration and reduction sequence.

Reaction Scheme:

Caption: Direct synthesis of this compound from 1,2,4-triaminobenzene.

Causality of Experimental Choices:

  • Starting Material: 1,2,4-Triaminobenzene, often used as its more stable dihydrochloride salt, provides the core aromatic diamine structure with the amino group already in the desired position.[2]

  • C2 Synthon: As with the two-step method, glyoxylic acid or its derivatives like ethyl glyoxalate can be used.

  • Reaction Conditions: The reaction is typically performed in an aqueous or alcoholic solvent, often with heating to drive the cyclocondensation.

Expertise & Experience:

  • Regioselectivity: A key consideration in this direct approach is the regioselectivity of the cyclocondensation. With an unsymmetrical diamine like 1,2,4-triaminobenzene, there is the potential for the formation of the isomeric 7-aminoquinoxalin-2(1H)-one. The reaction conditions must be carefully controlled to favor the desired 6-amino isomer.

  • Trustworthiness: While potentially more efficient in terms of step count, this method's practicality is highly dependent on the availability and stability of 1,2,4-triaminobenzene, which can be sensitive to oxidation.[1][3] The dihydrochloride salt is more stable and is the preferred starting material.[2]

Comparative Analysis

ParameterMethod 1: Two-Step SynthesisMethod 2: Direct Synthesis
Starting Materials Readily available and stable (4-nitro-1,2-phenylenediamine)1,2,4-Triaminobenzene can be less stable and more expensive.
Number of Steps TwoOne
Overall Yield Generally good to high, but involves two steps.Potentially higher overall yield in a single step, but can be variable.
Purification Requires purification of the nitro intermediate and the final product. Work-up for chemical reduction can be extensive.Potentially simpler work-up, but may require careful separation of regioisomers.
Green Chemistry Generates waste from the reduction step (metal salts). Catalytic hydrogenation is greener.More atom-economical in principle.
Scalability Both steps are generally scalable.May be limited by the availability and handling of 1,2,4-triaminobenzene.
Safety Handling of nitroaromatics and reducing agents (flammable H₂ or corrosive acids).1,2,4-Triaminobenzene and its salts are irritants and should be handled with care.[1][2]

Experimental Protocols

Method 1: Two-Step Synthesis

Step 1: Synthesis of 6-Nitroquinoxalin-2(1H)-one

  • In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add an aqueous solution of glyoxylic acid (1.1 equivalents).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 6-nitroquinoxalin-2(1H)-one.

Step 2: Reduction to this compound (Catalytic Hydrogenation)

  • In a suitable pressure vessel, dissolve 6-nitroquinoxalin-2(1H)-one (1 equivalent) in methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, then fill with hydrogen gas to the desired pressure (e.g., 1-3 atm).

  • Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Method 2: Direct Synthesis
  • In a round-bottom flask, dissolve 1,2,4-triaminobenzene dihydrochloride (1 equivalent) in a mixture of water and ethanol.

  • Add an aqueous solution of glyoxylic acid (1.1 equivalents).

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate) until the product precipitates.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification may be necessary to separate any regioisomers.

Conclusion

Both the two-step synthesis via a nitro intermediate and the direct synthesis from 1,2,4-triaminobenzene offer viable routes to this compound. The choice of method will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.

The two-step method is a robust and well-established procedure with readily available starting materials. While it involves an additional step, it offers reliable and generally high yields. The direct synthesis is more atom-economical and has the potential for a higher overall yield in a single operation. However, it may be more challenging due to the stability of the starting triamine and the potential for the formation of regioisomers.

For large-scale synthesis where cost and process robustness are paramount, the two-step approach may be preferred. For smaller-scale laboratory synthesis where step-economy is a primary concern, the direct synthesis is an attractive alternative, provided that the starting materials are accessible and the regioselectivity can be adequately controlled.

References

A Comparative Guide to the Fluorescence of 6-Aminoquinoxalin-2(1H)-one and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Quinoxalin-2(1H)-ones are an emerging class of heterocyclic fluorophores that are gaining attention for their versatile photophysical properties and synthetic accessibility.[1] This guide provides a detailed comparison of a representative member, 6-Aminoquinoxalin-2(1H)-one, with established fluorophores such as Fluorescein, Rhodamine B, and Cyanine 5 (Cy5). We present a comprehensive analysis of their key performance metrics, including quantum yield, molar extinction coefficient, and environmental sensitivity. Furthermore, this guide furnishes detailed, field-tested protocols for the experimental characterization of these fluorophores, enabling researchers to make informed decisions for their specific applications in cellular imaging, biosensing, and drug development.

Introduction to Fluorescent Probes

Fluorescence spectroscopy and microscopy are indispensable tools in modern life sciences and materials science. At the heart of these techniques are fluorophores—molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength. This phenomenon, known as fluorescence, allows for highly sensitive and specific detection of molecules and processes. The utility of a fluorophore is defined by a set of key photophysical parameters that dictate its performance in a given application. These include:

  • Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a given wavelength. A higher ε value is generally desirable for brighter signals.

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[2] A value closer to 1 indicates higher efficiency and brightness.

  • Stokes Shift: The difference in wavelength between the excitation and emission maxima. A larger Stokes shift is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio.

  • Photostability: The ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to excitation light. Higher photostability is crucial for applications requiring long-term imaging.[3]

  • Environmental Sensitivity: The degree to which a fluorophore's properties are influenced by its local environment, such as pH and solvent polarity. While sometimes a drawback, this can also be exploited for sensing applications.[4]

The Quinoxalinone Scaffold: An Emerging Fluorophore Class

Quinoxalin-2(1H)-ones have historically been explored for their broad range of biological activities.[5][6] However, their potential as fluorescent probes has been comparatively underexplored, especially when compared to their oxygenated analogs, coumarins.[7] These nitrogen-containing heterocycles offer a versatile platform for the development of novel fluorophores with tunable optical properties.[8] The amino-substituted derivative, this compound, serves as an excellent model for this class, exhibiting interesting solvatochromic behavior and providing a foundation for the synthesis of more complex probes.[7]

Comparative Photophysical Analysis

To provide a clear performance benchmark, the photophysical properties of this compound are compared against three widely used fluorophores: Fluorescein (as its isothiocyanate derivative, FITC), Rhodamine B, and Cyanine 5 (Cy5). Each of these alternatives represents a different class of dyes with distinct spectral properties and application ranges.

Parameter This compound Fluorescein (FITC) Rhodamine B Cyanine 5 (Cy5)
Excitation Max (λex) ~366 nm (in DMSO)[9]~495 nm[10]~550 nm (in Ethanol)[11]~649 nm[12]
Emission Max (λem) ~459 nm (in DMSO)[9]~519 nm[10]~570 nm (in Ethanol)[11]~666 nm[12]
Quantum Yield (ΦF) Solvent Dependent~0.9 (in basic solution)[13]~0.31 (in water)[2], 0.49-0.97 (in ethanol)[14][15]~0.2[12]
Molar Extinction Coefficient (ε) Not Widely Reported~75,000 M-1cm-1~110,000 M-1cm-1~250,000 M-1cm-1[12]
Key Features Large Stokes Shift, SolvatochromicHigh Quantum Yield, pH Sensitive[13]High Photostability, Less pH Sensitive than FluoresceinFar-Red Emission, High Molar Absorptivity
Common Applications Biosensing, Chemosensors[8]Immunofluorescence, Flow Cytometry[16]Fluorescence Microscopy, Tracer Dye[15]FRET, in vivo Imaging[17]

Experimental Protocols for Fluorophore Characterization

Accurate and reproducible characterization of fluorophore performance is paramount. The following section provides standardized, step-by-step protocols for key experiments.

Measurement of Relative Fluorescence Quantum Yield

The relative method is a widely used approach that compares the fluorescence of a test sample to a well-characterized standard with a known quantum yield.[18][19]

Principle: If a standard and a sample absorb the same number of photons at a given excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[18]

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_std Prepare Dilutions of Standard abs_spectra Record UV-Vis Spectra prep_std->abs_spectra prep_sample Prepare Dilutions of Sample prep_sample->abs_spectra solvent Use Same Spectroscopic Grade Solvent for Both solvent->prep_std solvent->prep_sample abs_check Ensure Absorbance < 0.1 at λex abs_spectra->abs_check fluor_spectra Record Corrected Emission Spectra abs_check->fluor_spectra same_params Use Identical λex and Slit Widths fluor_spectra->same_params integrate Integrate Area Under Emission Curves fluor_spectra->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Equation plot->calculate

Methodology:

  • Standard Selection: Choose a suitable quantum yield standard. For this compound, Quinine Sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice. For visible dyes like Rhodamine B, Fluorescein can be used as a standard.[14]

  • Solution Preparation: Prepare a series of 5-6 dilutions for both the test sample and the standard in the same spectroscopic grade solvent.[18]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. The absorbance at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[20]

  • Fluorescence Measurement: Using a spectrofluorometer, record the corrected emission spectrum for each solution at the same excitation wavelength used for absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φs) is calculated using the following equation[18]: Φs = Φr * (Grads / Gradr) * (ns2 / nr2) Where:

      • Φr is the quantum yield of the reference.

      • Grads and Gradr are the gradients of the intensity vs. absorbance plots.

      • ns and nr are the refractive indices of the sample and reference solvents, respectively.

Photostability Assessment

Photostability is assessed by measuring the decrease in fluorescence intensity over time during continuous illumination.

Principle: A solution of the fluorophore is exposed to a high-intensity light source, and the fluorescence intensity is monitored over time. The rate of intensity decay is an indicator of photostability.

G cluster_setup Experimental Setup cluster_exposure Illumination & Measurement cluster_analysis Data Analysis prep_sol Prepare Fluorophore Solution (Abs ~0.1) place_cuvette Place in Spectrofluorometer prep_sol->place_cuvette set_params Set λex and λem place_cuvette->set_params dark_control Prepare Dark Control (Foil-Wrapped) compare_halflife Compare Photobleaching Half-life (t½) dark_control->compare_halflife continuous_exp Expose to Continuous Excitation Light set_params->continuous_exp record_intensity Record Fluorescence Intensity vs. Time continuous_exp->record_intensity plot_decay Plot Intensity vs. Time record_intensity->plot_decay fit_curve Fit to Exponential Decay Model plot_decay->fit_curve fit_curve->compare_halflife

Methodology:

  • Sample Preparation: Prepare solutions of each fluorophore to be tested at a concentration that gives an absorbance of ~0.1.

  • Instrumentation: Place the cuvette in a spectrofluorometer equipped with a time-scan mode.

  • Illumination: Expose the sample to continuous excitation at its λex with the emission monitored at its λem.

  • Data Acquisition: Record the fluorescence intensity at fixed time intervals for an extended period (e.g., 30-60 minutes).

  • Analysis: Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life (the time it takes for the intensity to drop to 50% of its initial value) can be determined by fitting the data to an exponential decay curve.

pH Sensitivity Analysis

This experiment determines how the fluorescence intensity of a probe changes with the pH of the medium.

Principle: The protonation state of a fluorophore can significantly affect its electronic structure and, consequently, its fluorescence properties.[21] By measuring fluorescence across a range of pH values, the sensitivity of the fluorophore to proton concentration can be quantified.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 10).

  • Sample Preparation: Add a small aliquot of a concentrated fluorophore stock solution to each buffer to achieve the same final concentration.

  • Measurement: Record the fluorescence emission spectrum of each sample, keeping the excitation wavelength and all instrument settings constant.

  • Analysis: Plot the fluorescence intensity at the emission maximum against the pH value. This plot will reveal the pH range over which the fluorophore's fluorescence is stable or responsive.

Discussion and Application-Specific Recommendations

The choice of a fluorophore is fundamentally application-driven. The data presented highlight the distinct advantages and limitations of each compound.

  • This compound: This fluorophore is a promising candidate for applications requiring a large Stokes shift and sensitivity to the local environment. Its excitation in the near-UV range makes it suitable for use with common mercury-arc lamps. The solvatochromic properties, where the emission shifts to longer wavelengths in more polar solvents, can be exploited for developing probes that report on changes in their microenvironment.[7] However, researchers should be mindful of its environmental sensitivity, which may require careful buffering in quantitative applications.

  • Fluorescein (FITC): A workhorse fluorophore, FITC offers an excellent quantum yield, making it exceptionally bright.[16] Its excitation maximum is well-matched to the 488 nm laser line, a staple in flow cytometry and confocal microscopy.[13] The primary drawback of fluorescein is its pronounced pH sensitivity and lower photostability compared to other dyes like rhodamines.[10][13] Its fluorescence is significantly quenched at acidic pH.[13]

  • Rhodamine B: Known for its exceptional photostability and brightness, Rhodamine B is a preferred choice for demanding imaging applications.[15] It is less susceptible to pH changes than fluorescein in the physiological range, providing a more stable signal.[15] Its emission in the orange-red region of the spectrum is also beneficial for reducing background autofluorescence from biological samples.

  • Cyanine 5 (Cy5): As a far-red emitting dye, Cy5 is ideal for applications where minimizing autofluorescence is critical, such as in tissue imaging and single-molecule studies.[17][22] Its very high molar extinction coefficient contributes to its brightness, although its quantum yield is modest.[12] The primary limitation of Cy5 is its susceptibility to photobleaching, though formulations with enhanced photostability are available.[3]

Conclusion

This compound represents a valuable addition to the fluorescent probe toolkit, offering a unique combination of a large Stokes shift and environmental sensitivity. While established fluorophores like Fluorescein, Rhodamine B, and Cy5 remain the standards for many applications due to their exceptional brightness and well-characterized performance, the quinoxalinone scaffold provides a versatile platform for the design of novel, custom-tailored probes. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation and comparison of these and other fluorophores, empowering researchers to select the optimal tool for their scientific inquiries.

References

The 6-Aminoquinoxalin-2(1H)-one Scaffold: A Privileged Motif for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Comparative Analysis

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the relentless pursuit of selective and potent kinase inhibitors is paramount. Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets.[1] Dysregulation of their activity is a hallmark of numerous pathologies.[2] Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the quinoxalin-2(1H)-one core has emerged as a versatile and promising framework. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-aminoquinoxalin-2(1H)-one derivatives, a subset that has demonstrated significant potential. We will dissect the nuanced roles of various substituents, compare their performance against established inhibitors, and provide detailed experimental methodologies for their evaluation, offering a comprehensive resource for researchers in the field.

The Quinoxalin-2(1H)-one Core: A Foundation for Kinase Selectivity

The quinoxaline ring system, a fusion of benzene and pyrazine rings, presents a unique electronic and structural architecture that is amenable to interaction with the ATP-binding site of kinases.[1] The 2(1H)-one tautomer is a key feature, providing hydrogen bond donors and acceptors that can engage with the hinge region of the kinase domain, a critical interaction for potent inhibition. The broader quinoxalinone scaffold has been successfully exploited to develop inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Apoptosis Signal-regulating Kinase 1 (ASK1), and Platelet-Derived Growth Factor Receptor-beta (PDGFβR).[3][4][5]

Deciphering the Structure-Activity Relationship of 6-Aminoquinoxalin-2(1H)-ones

The introduction of an amino group at the C6-position of the quinoxalin-2(1H)-one core provides a crucial vector for further chemical exploration and can significantly influence the compound's biological activity and pharmacokinetic properties. The SAR of this scaffold is a multifactorial interplay between substitutions at the N1, C3, and the 6-amino positions, as well as modifications on the phenyl ring of the quinoxaline core.

Substitutions on the 6-Amino Group: The Key to Potency and Selectivity

Recent studies have highlighted the profound impact of substitutions on the 6-amino group. In the context of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) inhibition, a key enzyme in aerobic glycolysis often upregulated in cancer cells, N-aryl substitution of the 6-aminoquinoxaline scaffold has proven to be a successful strategy.[6]

Key SAR observations for PFKFB3 inhibitors:

  • Nature of the N-aryl ring: The presence of an N-aryl group at the 6-amino position is critical for potent PFKFB3 inhibition.

  • Substitution pattern on the N-aryl ring: The position and nature of substituents on this aryl ring dramatically modulate inhibitory activity. For instance, a methanesulfonyl group on a pyridin-3-yl ring was found to be highly favorable.

  • Docking studies: Molecular modeling suggests that the N-aryl substituent can occupy a hydrophobic pocket within the ATP-binding site of PFKFB3, explaining the observed SAR.[6]

The following diagram illustrates the general SAR findings for N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors.

SAR_PFKFB3 Scaffold 6-Aminoquinoxaline Core N_Aryl N-Aryl Substitution (at 6-amino position) Scaffold->N_Aryl Essential for activity Aryl_Substituents Substituents on N-Aryl Ring (e.g., -SO2Me on pyridine) N_Aryl->Aryl_Substituents Modulates potency Potency High PFKFB3 Inhibitory Potency (IC50 in nM range) Aryl_Substituents->Potency Critical for high potency

Caption: Key SAR features of N-aryl 6-aminoquinoxalines for PFKFB3 inhibition.

The Role of Substituents at N1 and C3 Positions

While the 6-amino substitution is a key determinant of activity against specific targets like PFKFB3, modifications at other positions of the quinoxalin-2(1H)-one core are also crucial for tuning potency, selectivity, and drug-like properties.

  • N1 Position: Alkylation or arylation at the N1 position can influence the orientation of the molecule within the ATP-binding pocket and can be optimized to enhance interactions with the kinase.

  • C3 Position: The C3 position offers another avenue for introducing diversity. For example, in a series of aldose reductase inhibitors, a phenethyl side chain at C3 was identified as a potent modification.[5]

Comparative Performance Analysis: 6-Aminoquinoxalin-2(1H)-ones vs. Other Kinase Inhibitors

A critical aspect of drug development is benchmarking new chemical entities against existing therapies or other investigational compounds. Here, we compare the performance of quinoxalin-2(1H)-one derivatives, with a focus on VEGFR-2 inhibition, against the established multi-kinase inhibitor Sorafenib.

Compound ClassTarget KinaseRepresentative IC50Reference
Quinoxalin-2(1H)-one Derivatives VEGFR-20.75 µM (Compound 11g)[7]
VEGFR-22.7 nM (Compound 17b)[8][9]
Sorafenib (Nexavar®) VEGFR-21.29 µM [7]
VEGFR-23.12 nM [9][10]
Doxorubicin (Anticancer agent, not a specific VEGFR-2 inhibitor)N/A for VEGFR-2[7]

Note: IC50 values can vary depending on the specific assay conditions.

The data indicates that optimized quinoxalin-2(1H)-one derivatives can exhibit VEGFR-2 inhibitory potency comparable to or even exceeding that of the clinically approved drug Sorafenib.[7][8][9] This underscores the potential of this scaffold in developing next-generation kinase inhibitors.

Experimental Protocols for Evaluation

To ensure the scientific rigor of SAR studies, standardized and robust experimental protocols are essential. The following is a detailed, step-by-step methodology for a common in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of the compounds in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the kinase enzyme to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.

The following diagram outlines the workflow for the in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep 1. Compound Dilution Plate_Setup 3. Add Compound & Kinase to Plate Compound_Prep->Plate_Setup Kinase_Mix 2. Kinase & Substrate/ATP Mix Reaction_Start 5. Add Substrate/ATP to Initiate Kinase_Mix->Reaction_Start Incubation1 4. Pre-incubation (10 min) Plate_Setup->Incubation1 Incubation1->Reaction_Start Incubation2 6. Reaction Incubation (60 min) Reaction_Start->Incubation2 Stop_Reaction 7. Add ADP-Glo™ Reagent Incubation2->Stop_Reaction Incubation3 8. Incubation (40 min) Stop_Reaction->Incubation3 Signal_Generation 9. Add Kinase Detection Reagent Incubation3->Signal_Generation Incubation4 10. Incubation (30 min) Signal_Generation->Incubation4 Read_Plate 11. Measure Luminescence Incubation4->Read_Plate Data_Analysis 12. IC50 Calculation Read_Plate->Data_Analysis

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic introduction of substituents, particularly at the 6-amino position, allows for the fine-tuning of potency and selectivity against specific kinase targets. As demonstrated, derivatives of this scaffold can achieve inhibitory activities that are competitive with or superior to established drugs.

Future research in this area should focus on:

  • Expanding the SAR: Systematically exploring a wider range of substitutions at all positions of the quinoxalinone core to build a more comprehensive SAR map for various kinase families.

  • Improving Pharmacokinetic Properties: Optimizing the physicochemical properties of these derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • In Vivo Efficacy Studies: Progressing the most promising compounds into preclinical animal models to evaluate their in vivo efficacy and safety.

By leveraging the insights from SAR studies and employing rigorous experimental evaluation, the this compound scaffold can be further exploited to deliver the next generation of targeted therapies for a multitude of diseases.

References

A Comparative Guide to Purity Validation of 6-Aminoquinoxalin-2(1H)-one: The Definitive Role of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the purity validation of 6-Aminoquinoxalin-2(1H)-one, a critical building block in contemporary drug development. We will explore the foundational strengths of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method and contextualize its performance against essential orthogonal techniques like High-Performance Liquid Chromatography (HPLC). The objective is to equip researchers, analytical scientists, and quality control professionals with the rationale and practical framework for establishing a robust, compliant, and scientifically sound purity assessment program.

The Imperative for Purity: A Foundation of Pharmaceutical Science

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Uncharacterized impurities can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][2] The ICH Q2(R1) guideline, in particular, requires analytical procedures to be validated to ensure they are suitable for their intended purpose, which includes the accurate quantification of purity.[3][4]

To achieve irrefutable confidence in a purity value, the industry relies on the principle of orthogonal methods .[5] This approach involves using multiple, independent analytical techniques that measure the same attribute based on different chemical or physical principles.[6] By doing so, the risk of an impurity co-eluting with the main peak in chromatography or being otherwise masked by a single technique's limitations is significantly minimized.[7] This guide will demonstrate how qNMR, as a primary standard-free method, and HPLC, as a high-resolution separation technique, form a powerful orthogonal pair for the definitive purity assessment of this compound.

Section 1: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) stands apart from chromatographic techniques because it is a primary ratio method.[8][9] The area of an NMR signal is directly proportional to the number of nuclei (protons, in this case) giving rise to that signal.[10] This fundamental principle allows for the direct measurement of the molar ratio between a target analyte and a certified internal standard of known purity, without the need for a specific reference standard of the analyte itself. This capability makes qNMR an invaluable tool for characterizing new chemical entities and reference materials.

Causality Behind the qNMR Protocol: Why Every Step Matters

The trustworthiness of a qNMR result is built upon a series of deliberate experimental choices designed to ensure accurate and precise quantification. Below is a detailed protocol, annotated with the scientific rationale for each critical parameter.

Experimental Protocol: qNMR Purity Assay for this compound

1. Selection of Internal Standard (IS):

  • Choice: Dimethyl sulfone (DMSO₂) (Purity ≥ 99.5%).

  • Rationale: An ideal IS must be highly pure, non-volatile, stable, and soluble in the chosen NMR solvent. Critically, its NMR signals must not overlap with any analyte signals.[11][12] DMSO₂ is an excellent choice for analysis in DMSO-d₆; it presents as a sharp singlet around 3.1 ppm, a region typically clear of signals from aromatic compounds like this compound. Maleic acid is another strong candidate for polar compounds.[8]

2. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial using a calibrated analytical balance (readability ±0.01 mg). Record the exact mass (m_analyte).

  • Accurately weigh approximately 5-8 mg of the chosen internal standard (e.g., Dimethyl Sulfone, Purity_IS = 99.8%) into the same vial. Record the exact mass (m_IS).

  • Add a precise volume (e.g., 750 µL) of a suitable deuterated solvent (DMSO-d₆) using a calibrated pipette. The solubility of related quinoxaline structures in DMSO makes it a suitable choice.[13] Complete dissolution is critical for a homogeneous sample and accurate results.[11]

  • Vortex the vial for at least 60 seconds to ensure complete dissolution. Visually inspect for any particulate matter.

3. NMR Acquisition Parameters (Critical for Quantitation):

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').

  • Pulse Angle: Set to a 90° pulse. This ensures maximum and uniform excitation across all signals for accurate integration.[11]

  • Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the IS protons. A conservative D1 of 30-60 seconds is often required to ensure all protons have fully relaxed before the next pulse, preventing signal saturation and integration errors.[8][11] This is arguably the most critical parameter for qNMR accuracy.

  • Number of Scans (NS): Acquire a sufficient number of scans (typically 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[14]

  • Temperature: Maintain a constant, regulated temperature (e.g., 298 K) to ensure signal positions and solvent viscosity remain stable.[11]

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase correction and baseline correction meticulously across the entire spectrum.

  • Integrate a well-resolved, characteristic signal for this compound that is free from any impurity overlap. For example, a singlet corresponding to a unique aromatic proton.

  • Integrate the sharp singlet of the internal standard (DMSO₂).

  • Calculate the purity using the following formula:[14][15][16]

    Purity_Analyte (% w/w) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS

    Where:

    • I_Analyte, I_IS: Integral values for the analyte and internal standard signals.

    • N_Analyte, N_IS: Number of protons for the respective integrated signals.

    • MW_Analyte, MW_IS: Molecular weights of the analyte and internal standard.

    • m_Analyte, m_IS: Masses of the analyte and internal standard.

    • Purity_IS: Certified purity of the internal standard.

Visualization: qNMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (m_analyte) weigh_is 2. Accurately Weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve 3. Dissolve in DMSO-d6 weigh_is->dissolve params 4. Set Quantitative Parameters (90° Pulse, D1 > 5*T1, NS for S/N>250) dissolve->params acquire 5. Acquire FID params->acquire process 6. FT, Phase & Baseline Correction acquire->process integrate 7. Integrate Analyte & IS Signals process->integrate calculate 8. Calculate Purity (Using Formula) integrate->calculate

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Section 2: Comparative Analysis with Orthogonal Methods

While qNMR provides an accurate measure of the main component's mass fraction, it may not detect impurities that lack protons or are present at very low levels. Orthogonal methods, particularly HPLC, are essential for a comprehensive purity profile.[5][7]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical purity analysis, offering high-resolution separation of the main component from process-related impurities and degradation products.[17]

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. A UV detector measures the absorbance of compounds as they elute from the column, generating a chromatogram where peak area is proportional to concentration.

  • Strength: Unmatched sensitivity for detecting trace-level impurities (often down to 0.05% or lower), providing a detailed "fingerprint" of the sample's composition. It excels at separating structurally similar isomers that may be indistinguishable by NMR.

  • Limitation: It is a relative technique. Accurate quantification requires a well-characterized reference standard for the main compound and for each impurity. Without them, it typically provides purity as a percentage of the total peak area, which can be misleading if non-UV-active impurities are present.

Experimental Protocol: Reverse-Phase HPLC for Impurity Profiling
  • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm (or scan with DAD to find optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Role: LC-MS is not primarily a quantitative tool for purity but is unparalleled for impurity identification. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it provides the molecular weight of unknown peaks in the chromatogram.[5] This information is crucial for understanding the degradation pathways or synthetic byproducts and is required by regulatory agencies for any impurity above the identification threshold.[2]

Section 3: Synthesizing the Data - A Holistic Purity Profile

A single analytical result is an estimate; a convergence of results from orthogonal methods is a validation. The final, reportable purity value for a batch of this compound should be a synthesis of all available data.

The mass balance approach provides the most complete picture:

Purity_Final = Purity_qNMR * [1 - (Water Content + Residual Solvents)] * (%Area_HPLC)

  • Purity_qNMR: Provides the absolute mass fraction of the organic molecule.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by Headspace Gas Chromatography (GC).

  • %Area_HPLC: Confirms the absence of significant organic, UV-active impurities. The area percent of the main peak should be very high (e.g., >99.5%).

Hypothetical Data Summary for a Batch of this compound
ParameterMethodResultInterpretation
Purity (Organic)¹H qNMR 99.1% w/wHigh purity of the target molecule relative to an internal standard.
Purity (Area %)HPLC-UV 99.8%Low levels of UV-active related substances detected.
Impurity AHPLC-UV0.07%Identified process impurity.
Impurity BHPLC-UV0.04%Identified degradation product.
Water ContentKarl Fischer0.4%Low level of water present.
Residual SolventsHeadspace GC0.1%Trace residual ethanol from synthesis.
Mass Balance Purity Calculation 98.6% The final, comprehensive purity value after accounting for all components.
Comparison of Key Analytical Techniques
FeatureQuantitative NMR (qNMR)HPLC-UVLC-MS
Principle Molar ratio via nuclear spinDifferential partitioningSeparation by partitioning, detection by mass
Quantitation Absolute (Primary)Relative (requires standards)Semi-quantitative at best
Strengths Accurate, no analyte standard needed, structural infoHigh sensitivity, high resolutionDefinitive impurity identification (MW)
Limitations Lower sensitivity, requires soluble sample, complex mixtures are difficultRequires reference standards, blind to non-UV active compoundsNot inherently quantitative, matrix effects
Primary Use Purity assignment of reference standards & APIs Impurity profiling, stability testing Impurity structure elucidation

Visualization: Logic of Orthogonal Method Integration

G cluster_inputs Orthogonal Analytical Inputs qNMR qNMR Purity (e.g., 99.1% w/w) calc Mass Balance Calculation qNMR->calc HPLC HPLC Profile (e.g., 99.8% Area) HPLC->calc KF Karl Fischer (Water Content) KF->calc GC Headspace GC (Residual Solvents) GC->calc final Final, Validated Purity Assignment (e.g., 98.6%) calc->final

Caption: Integration of orthogonal methods for a final purity assignment.

Conclusion

For the definitive purity validation of this compound, a multi-faceted approach grounded in scientific rigor is not just recommended; it is essential. Quantitative NMR serves as the ideal primary method, providing a direct, absolute measure of the organic purity with high confidence and traceability. However, its full power is realized when it is used as the anchor in a broader analytical strategy.

By complementing qNMR with the high-sensitivity separation of HPLC for impurity profiling, the structural elucidation power of LC-MS, and specific assays for water and residual solvents, a complete and unassailable purity profile is achieved. This integrated, orthogonal approach ensures that the material meets the stringent quality and safety standards demanded in pharmaceutical development, ultimately safeguarding patient health and ensuring regulatory compliance.

References

A Senior Application Scientist's Guide to the Comparative Anticancer Activity of Quinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive evaluation of quinoxalin-2(1H)-one derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry for its potent and varied anticancer activities. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to provide a deeper understanding of why these molecules are effective and how their activity can be reliably assessed. We will delve into their mechanisms of action, present a comparative analysis of their efficacy supported by experimental data, and provide the detailed methodologies required to validate these findings in your own research.

The Quinoxaline Scaffold: A Privileged Structure in Oncology

The quinoxalin-2(1H)-one core is considered a "privileged scaffold" in drug discovery. This designation is earned because its bicyclic structure, composed of a fused benzene and pyrazine ring, provides a versatile framework that can interact with a multitude of biological targets with high affinity.[1][2] The nitrogen atoms within the pyrazine ring are crucial, often acting as hydrogen bond acceptors, while the planar aromatic system allows for critical stacking interactions within the active sites of enzymes and receptors, particularly protein kinases.[2] This inherent versatility has enabled the development of a vast library of derivatives with a wide spectrum of pharmacological activities, most notably in the realm of oncology.[1]

Mechanisms of Action: Targeting Key Cancer Pathways

Quinoxalin-2(1H)-one derivatives primarily exert their anticancer effects by inhibiting key signaling pathways that are fundamental to tumor growth, proliferation, and survival. The two most prominent targets are the receptor tyrosine kinases (RTKs) VEGFR-2 and EGFR.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, supplying tumors with necessary oxygen and nutrients.[3][4] The VEGF/VEGFR-2 signaling pathway is a central regulator of this process.[3] Many quinoxalin-2(1H)-one derivatives are designed as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By occupying the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the entire downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[5][6]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for quinoxalin-2(1H)-one inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY951 SRC Src VEGFR2->SRC pY951 PKC PKC PLCg->PKC AKT Akt PI3K->AKT SRC->PI3K RAF Raf PKC->RAF Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Inhibitor Quinoxalin-2(1H)-one Derivative Inhibitor->VEGFR2 ATP-Competitive Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The EGFR pathway is another critical signaling network that, when dysregulated, drives the proliferation, survival, and metastasis of many cancer types.[7][8] Similar to their action on VEGFR-2, certain quinoxalinone derivatives can inhibit the EGFR tyrosine kinase. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, which initiates downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[9][10] By blocking the kinase activity of EGFR, these compounds effectively shut down these pro-tumorigenic signals.[11]

The following diagram shows the EGFR signaling cascade and the inhibitory action of quinoxalin-2(1H)-one derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binding & Dimerization GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAS Ras GRB2->RAS AKT Akt PI3K->AKT Transcription Gene Transcription STAT->Transcription RAF Raf RAS->RAF mTOR mTOR AKT->mTOR Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Invasion Invasion Transcription->Invasion Inhibitor Quinoxalin-2(1H)-one Derivative Inhibitor->EGFR ATP-Competitive Inhibition

Caption: EGFR signaling pathway and point of inhibition.

Comparative Anticancer Activity: A Data-Driven Analysis

The true measure of a compound's potential lies in its quantitative performance. The following tables summarize the in vitro anticancer activity (IC₅₀ values) of various quinoxalin-2(1H)-one derivatives against different human cancer cell lines. A lower IC₅₀ value indicates greater potency.

Table 1: VEGFR-2 Targeting Quinoxalin-2(1H)-one Derivatives

Compound IDHepG-2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)Reference
Compound 15 5.302.205.501.09[12]
Compound 17b >50>50>501.19[12]
Sorafenib 3.514.522.941.27[12]
Doxorubicin 4.505.604.80N/A[12]

Data sourced from El-Adl et al. (2021).[12]

Analysis: Compound 15 demonstrates potent broad-spectrum anticancer activity, with IC₅₀ values comparable or superior to the standard chemotherapeutic Doxorubicin across all tested cell lines.[12] Critically, its enzymatic inhibition of VEGFR-2 is more potent than the multi-kinase inhibitor Sorafenib, highlighting its potential as a selective and powerful anti-angiogenic agent.[12]

Table 2: EGFR and COX-2 Targeting Quinoxalin-2(1H)-one Derivatives

Compound IDMCF-7 (Breast) IC₅₀ (µM)HepG-2 (Liver) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)EGFR IC₅₀ (µM)Reference
Compound 11 0.951.232.910.6[13]
Compound 13 0.811.522.130.4[13]
Compound 4a 3.214.123.980.3[13]
Compound 5 3.983.654.540.9[13]
Doxorubicin 4.855.626.54N/A[13]

Data sourced from Ahmed et al. (2022).[13]

Analysis: Compounds 11 and 13 show exceptionally strong anticancer activity, significantly outperforming Doxorubicin in all tested cell lines.[13] Their potent inhibition of EGFR, with IC₅₀ values in the sub-micromolar range, strongly suggests this is a primary mechanism of action.[13] The superior cytotoxicity of compound 13 against the MCF-7 cell line (IC₅₀ = 0.81 µM) correlates with its potent EGFR inhibition (IC₅₀ = 0.4 µM).[13]

Structure-Activity Relationship (SAR) Insights

The differences in potency observed in the data tables can be explained by Structure-Activity Relationships (SAR). The specific chemical groups attached to the quinoxaline core dictate the compound's affinity for its target.

  • Role of Linkers and Side Chains: Studies have shown that the nature of the linker at the second position of the quinoxaline nucleus is critical. An NH-CO (amide) linker tends to increase activity, whereas aliphatic linkers can decrease it.[1]

  • Impact of Substituents: The presence of electron-withdrawing groups, such as a chloro-substitution on an attached phenyl ring, can lead to excellent activity against cell lines like HCT-116 and MCF-7.[1] Conversely, replacing an electron-releasing group (e.g., OCH₃) with an electron-withdrawing group (e.g., Cl) can sometimes decrease activity, indicating that the electronic properties must be carefully tuned for a specific target.[1]

  • Heteroaromatic Groups: The incorporation of heteroaromatic rings, such as furanyl groups, at the 2 and 3 positions can enhance antiproliferative efficacy compared to simple phenyl substitutions.[14]

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are detailed, step-by-step methodologies for the key assays used to evaluate these compounds.

Experimental Workflow: From Cell Culture to Data Analysis

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Biological Assays cluster_analysis Data Analysis A Seed Cancer Cells in Multi-well Plates B Incubate (24h) for Adherence A->B C Prepare Serial Dilutions of Quinoxalinone Compounds B->C D Treat Cells with Compounds C->D I Kinase Assay (Enzymatic Activity) C->I E Incubate (48-72h) D->E F MTT Assay (Viability) E->F G Annexin V/PI Assay (Apoptosis) E->G H PI Staining Assay (Cell Cycle) E->H J Read Absorbance/ Fluorescence/Luminescence F->J G->J H->J I->J K Calculate % Inhibition and IC50 Values J->K L Statistical Analysis & Graphing K->L

Caption: General experimental workflow for anticancer evaluation.

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: This assay is a fundamental first step to determine the overall cytotoxicity of a compound. It measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cell death or growth inhibition.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoxalinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known anticancer drug as a positive control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 5 minutes. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

Causality: If a compound reduces cell viability, it is crucial to determine the mode of cell death. This assay differentiates between apoptosis (programmed cell death), a desirable outcome for anticancer drugs, and necrosis. It relies on the principle that phosphatidylserine (PS) flips to the outer cell membrane during early apoptosis, which can be detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[15]

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoxalinone derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Analysis: Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Causality: Many anticancer agents function by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. This assay quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[18][19] An accumulation of cells in a particular phase indicates cell cycle arrest.

  • Cell Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[19]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is critical to degrade RNA, ensuring the PI signal is specific to DNA.[19][20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples by flow cytometry, collecting the fluorescence signal on a linear scale.

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: In Vitro VEGFR-2 Kinase Assay

Causality: To confirm that a compound's cytotoxic effect is directly due to the inhibition of a specific kinase, an in vitro enzymatic assay is essential. This cell-free assay isolates the enzyme and measures the inhibitor's ability to block its catalytic activity (the transfer of phosphate from ATP to a substrate).[21][22]

  • Master Mix Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu:Tyr, 4:1)).[21][22]

  • Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.

  • Inhibitor Addition: Add 5 µL of serially diluted quinoxalinone derivative to the test wells. Add buffer with DMSO to the positive control (enzyme, no inhibitor) and blank (no enzyme) wells.

  • Enzyme Addition: Initiate the reaction by adding 20 µL of diluted recombinant human VEGFR-2 enzyme (e.g., 1 ng/µL) to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.[21]

  • Incubation: Mix gently and incubate at 30°C for 45 minutes.[22]

  • Detection: Add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining in the well; a high signal indicates low kinase activity (inhibition).

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence using a microplate reader.

  • Analysis: Calculate the percentage of kinase inhibition relative to the positive control and determine the enzymatic IC₅₀ value.

Conclusion

The quinoxalin-2(1H)-one scaffold represents a highly promising platform for the development of novel anticancer therapeutics. Through targeted modifications, derivatives have been synthesized that potently inhibit key oncogenic pathways, particularly those driven by VEGFR-2 and EGFR. This guide has provided a comparative analysis of their efficacy, grounded in quantitative data and a clear understanding of their mechanisms of action. By employing the detailed, validated protocols provided, researchers can confidently evaluate new derivatives, further elucidating the structure-activity relationships that will drive the design of the next generation of quinoxalin-2(1H)-one-based cancer therapies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aminoquinoxalin-2(1H)-one
Reactant of Route 2
6-Aminoquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.